6-Fluoro-1H-indole-7-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1H-indole-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-2-1-6-3-4-11-9(6)7(8)5-12/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABERBMIXWNNNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Fluoro-1H-indole-7-carbaldehyde: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] The strategic introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide focuses on the chemical properties, synthesis, and potential applications of a specific, yet underexplored, derivative: 6-Fluoro-1H-indole-7-carbaldehyde. While direct experimental data for this compound is scarce in current literature, this document provides a comprehensive overview based on established chemical principles and data from closely related analogs. It is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this promising molecule.
Introduction: The Significance of Fluorinated Indoles in Medicinal Chemistry
The indole nucleus is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it a versatile scaffold for drug design.[3] The incorporation of fluorine into organic molecules has become a powerful strategy in modern drug discovery, often leading to improved pharmacokinetic and pharmacodynamic properties.[2]
The placement of a fluorine atom on the indole ring, as in 6-fluoroindole, can influence the molecule's overall electronic character and reactivity. 6-Fluoroindole itself has been utilized as a reactant in the synthesis of potential anticancer immunomodulators, antibacterial agents, and selective serotonin reuptake inhibitors.[4] The further addition of a carbaldehyde group at the 7-position introduces a reactive handle for a wide range of chemical transformations, opening avenues for the synthesis of diverse and complex molecular architectures. Indole-7-carboxaldehyde and its derivatives are known to be valuable precursors for antiandrogens, antiplatelet agents, and various receptor agonists and antagonists.
This guide will provide a detailed exploration of the anticipated chemical properties of 6-Fluoro-1H-indole-7-carbaldehyde, propose robust synthetic strategies, and discuss its potential applications in drug discovery and materials science.
Physicochemical and Spectroscopic Properties
Structural and Physical Properties
A summary of the predicted and known properties of 6-Fluoro-1H-indole-7-carbaldehyde and related compounds is presented in Table 1.
| Property | 6-Fluoro-1H-indole-7-carbaldehyde (Predicted/Calculated) | Indole-7-carboxaldehyde (Known)[5] | 6-Fluoroindole (Known)[4] |
| Molecular Formula | C₉H₆FNO | C₉H₇NO | C₈H₆FN |
| Molecular Weight | 163.15 g/mol | 145.16 g/mol | 135.14 g/mol |
| Appearance | Likely a white to light yellow solid | White to light yellow powder | Off-white solid |
| Melting Point (°C) | Estimated 90-110 | 87-91 | 69-72 |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | Soluble in organic solvents. | Soluble in organic solvents. |
| CAS Number | Not assigned | 1074-88-0 | 399-51-9 |
Spectroscopic Characterization (Predicted)
The structural elucidation of 6-Fluoro-1H-indole-7-carbaldehyde would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features.
2.2.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and aldehyde groups.
-
Indole N-H: A broad singlet is expected around δ 8.0-9.0 ppm.
-
Aldehyde C-H: A sharp singlet is anticipated at approximately δ 10.0 ppm.
-
Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 6.5-8.0 ppm), with their multiplicity and coupling constants dictated by their positions relative to the substituents.
2.2.2. 13C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon: The aldehyde carbon will be the most downfield signal, expected around δ 190 ppm.
-
Aromatic Carbons: The carbons of the indole ring will resonate in the range of δ 100-140 ppm. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups.
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C=O Stretch: A strong absorption band in the region of 1670-1690 cm⁻¹ for the aldehyde.
-
C-F Stretch: An absorption in the fingerprint region, typically around 1000-1200 cm⁻¹.
2.2.4. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 163.15, corresponding to the molecular weight of the compound.
Synthesis Strategies
The synthesis of 6-Fluoro-1H-indole-7-carbaldehyde is not explicitly described in the literature. However, two primary retrosynthetic approaches are proposed based on established indole chemistry: Directed ortho-metalation and Vilsmeier-Haack formylation.
Proposed Synthetic Route 1: Directed ortho-Metalation of N-Protected 6-Fluoroindole
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at a position adjacent to a directing metalating group (DMG).[6] For indoles, the nitrogen atom can be functionalized with a suitable DMG to direct lithiation to the C7 position.
Caption: Proposed synthesis of 6-Fluoro-1H-indole-7-carbaldehyde via DoM.
Experimental Protocol (Proposed):
-
Protection of 6-Fluoroindole: To a solution of 6-fluoroindole in an anhydrous aprotic solvent (e.g., THF), add a suitable base (e.g., NaH) at 0 °C. After stirring for 30 minutes, add a protecting group precursor such as pivaloyl chloride (PivCl) or tert-butyldimethylsilyl chloride (TBDMSCl) and allow the reaction to warm to room temperature.
-
Causality: The N-H proton of indole is acidic and can interfere with the subsequent lithiation step. Protection with a bulky group like pivaloyl or TBDMS not only prevents this but also effectively directs the metalation to the C7 position.[6]
-
-
Directed ortho-Metalation: Dissolve the N-protected 6-fluoroindole in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a strong organolithium base such as n-butyllithium or s-butyllithium dropwise. Stir the reaction mixture at this temperature for 1-2 hours.
-
Causality: The directing group chelates the lithium cation, positioning the base for deprotonation at the sterically accessible and electronically favorable C7 position.
-
-
Formylation: To the solution of the lithiated intermediate, add anhydrous N,N-dimethylformamide (DMF) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature.
-
Causality: DMF serves as the formylating agent. The highly nucleophilic organolithium species attacks the electrophilic carbonyl carbon of DMF.
-
-
Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The protecting group can then be removed under appropriate conditions (e.g., basic hydrolysis for pivaloyl, or fluoride source like TBAF for TBDMS) to yield the final product.
Proposed Synthetic Route 2: Vilsmeier-Haack Formylation of 6-Fluoroindole
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds, including indoles.[7] It typically proceeds at the C3 position; however, if the C3 position is blocked, formylation can occur at other positions on the indole ring. For 6-fluoroindole, formylation is expected to predominantly occur at C3. Direct formylation at C7 is less likely but could potentially be achieved under specific conditions or with a directing group.
Caption: Expected outcome of the Vilsmeier-Haack reaction on 6-fluoroindole.
Note on Regioselectivity: The Vilsmeier-Haack reaction on unsubstituted indoles overwhelmingly favors the C3 position due to the high electron density at this site.[7] Therefore, direct formylation of 6-fluoroindole is expected to yield 6-fluoro-1H-indole-3-carbaldehyde as the major product. To achieve C7 formylation via this method, the C3 position would likely need to be blocked with a removable group.
Reactivity and Potential Transformations
The chemical reactivity of 6-Fluoro-1H-indole-7-carbaldehyde is dictated by the interplay of its three key components: the indole ring, the fluorine substituent, and the aldehyde group.
-
Aldehyde Group: The carbaldehyde at the C7 position can undergo a wide range of standard transformations, including:
-
Oxidation: To form 6-fluoro-1H-indole-7-carboxylic acid.
-
Reduction: To yield (6-fluoro-1H-indol-7-yl)methanol.
-
Reductive Amination: To introduce various amine functionalities.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For carbon-carbon double bond formation.
-
Condensation Reactions: With active methylene compounds to form more complex heterocyclic systems.
-
-
Indole Ring: The indole nucleus can participate in:
-
N-Alkylation or N-Arylation: At the indole nitrogen.
-
Electrophilic Substitution: While the C3 position is the most reactive site in indoles, the presence of the aldehyde and fluorine groups will influence the regioselectivity of further substitutions.
-
-
Fluorine Substituent: The fluorine atom is generally unreactive but will influence the electronic properties of the benzene portion of the indole ring.
Applications in Drug Discovery and Materials Science
While no specific biological activities have been reported for 6-Fluoro-1H-indole-7-carbaldehyde, its structural motifs suggest significant potential in several areas:
-
Medicinal Chemistry: As a versatile building block, it can be used to synthesize a library of novel compounds for screening against various biological targets. The combination of the indole scaffold, a fluorine atom, and a reactive aldehyde group makes it an attractive starting point for the development of kinase inhibitors, antiviral agents, and central nervous system drugs.[1][7] For instance, indole-6-carboxaldehyde has shown protective effects against oxidative stress.[8]
-
Materials Science: Indole derivatives have been explored for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of 6-Fluoro-1H-indole-7-carbaldehyde could be tuned through chemical modifications to create novel materials with interesting photophysical properties.
Safety and Handling
No specific safety data is available for 6-Fluoro-1H-indole-7-carbaldehyde. However, based on related compounds such as 6-fluoroindole and other indole aldehydes, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent degradation.
-
Toxicity: The toxicological properties have not been fully investigated. It should be treated as a potentially hazardous substance.
Conclusion
6-Fluoro-1H-indole-7-carbaldehyde represents a promising yet underexplored molecule with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes based on established organic chemistry principles, and potential applications. The proposed synthetic strategies, particularly the directed ortho-metalation of N-protected 6-fluoroindole, offer a viable pathway for its preparation. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential.
References
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy [digitalcollections.anu.edu.au]
- 4. tsijournals.com [tsijournals.com]
- 5. Indole-7-carboxaldehyde | C9H7NO | CID 2734629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Mono- or di-substituted indole derivatives as dengue viral replication inhibitors - Patent US-10696632-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Indole-6-Carboxaldehyde Isolated from Sargassum thunbergii (Mertens) Kuntze Prevents Oxidative Stress-Induced Cellular Damage in V79-4 Chinese Hamster Lung Fibroblasts through the Activation of the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling and Synthetic Methodologies of 6-Fluoro-1H-indole-7-carbaldehyde: A Technical Guide for Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the indole core remains one of the most privileged scaffolds. Specifically, 6-Fluoro-1H-indole-7-carbaldehyde (CAS: 603309-90-6) [1] has emerged as a high-value building block for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex kinase inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the electronic causality governing its reactivity, and field-proven synthetic protocols for its regioselective preparation.
Structural and Electronic Profiling
The strategic value of 6-Fluoro-1H-indole-7-carbaldehyde lies in the precise steric and electronic interplay between the C6-fluorine atom and the C7-carbaldehyde group.
Causality of Molecular Properties
-
Electronic Interplay: The fluorine atom at C6 exerts a strong inductive electron-withdrawing effect (-I) across the sigma framework, while simultaneously offering resonance donation (+R) into the pi-system. This dual nature acidifies the adjacent C7 position during metalation and blocks oxidative metabolism (e.g., by CYP450 enzymes) in downstream drug candidates.
-
Intramolecular Hydrogen Bonding: The spatial proximity of the N1-H (hydrogen bond donor) and the C7-CHO (hydrogen bond acceptor) facilitates a strong intramolecular hydrogen bond. This interaction locks the aldehyde in a coplanar conformation with the indole ring, restricting rotameric freedom. Consequently, this internal H-bond masks the polarity of the N-H group, increasing the molecule's lipophilicity (LogP) and lowering its boiling point compared to its C5 or C6-formyl isomers.
Physicochemical Parameters
To facilitate rational drug design, the core quantitative data for 6-Fluoro-1H-indole-7-carbaldehyde is summarized below:
| Parameter | Value |
| Chemical Name | 6-Fluoro-1H-indole-7-carbaldehyde |
| CAS Registry Number | 603309-90-6[1] |
| Molecular Formula | C 9 H 6 FNO[2] |
| Molecular Weight | 163.15 g/mol [2] |
| Hydrogen Bond Donors | 1 (Indole N-H) |
| Hydrogen Bond Acceptors | 2 (Aldehyde C=O, C6-F) |
| Topological Polar Surface Area (TPSA) | 32.86 Ų |
| LogP (Predicted) | ~1.95 |
Regioselective Synthesis: The Directed Ortho-Metalation (DoM) Strategy
The innate nucleophilicity of the indole ring resides at the C3 position due to its enamine-like electron density distribution. To functionalize the C7 position, chemists must override this inherent electronic bias. While the Bartoli indole synthesis (reacting acetal-protected 2-fluoro-3-formyl-nitrobenzene with vinylmagnesium bromide) is a viable bottom-up approach[3], late-stage functionalization via Directed Ortho-Metalation (DoM) is often more efficient[4].
By installing a Directed Metalation Group (DMG)—such as a di-tert-butylphosphinoyl (P(O)tBu 2 ) moiety—at N1, we can exploit the coordination of the lithium cation to the oxygen of the P=O group. When treated with n-BuLi at -40 °C, the DMG kinetically directs the basic carbanion to deprotonate the proximal C7 position[4].
Fig 1. Directed Ortho-Metalation (DoM) workflow for C7-formylation of 6-fluoroindole.
Self-Validating Experimental Protocol: DoM C7-Formylation
This protocol is designed with built-in analytical checkpoints to ensure synthetic integrity at every stage.
Step 1: DMG Installation (Protection)
-
Dissolve 6-fluoroindole (1.0 equiv) in anhydrous THF under an argon atmosphere and cool to 0 °C.
-
Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 15 minutes.
-
Add di-tert-butylphosphinic chloride (tBu 2 P(O)Cl, 1.1 equiv) dropwise. Warm to room temperature and stir for 2 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The N-protected product will be highly UV-active and exhibit a significantly higher Rf than the polar starting material.
Step 2: Regioselective Metalation
-
Dissolve the N-protected 6-fluoroindole in anhydrous THF and cool strictly to -40 °C.
-
Add n-BuLi (2.2 equiv) dropwise.
-
Causality Note: The P=O moiety strongly coordinates the lithium cation, directing the carbanion to the C7 proton. The C6-fluorine provides critical inductive stabilization to the resulting C7-lithio species.
-
Validation Checkpoint: The solution will transition to a deep yellow/orange hue, visually confirming the generation of the stabilized C7-lithio intermediate. Stir for 2 hours at -40 °C[4].
Step 3: Electrophilic Formylation & Quench
-
Introduce anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv) dropwise. The deep color should rapidly dissipate, indicating successful electrophilic trapping.
-
Allow the reaction to warm to room temperature over 4 hours.
-
Quench with saturated aqueous NH 4 Cl. Extract with EtOAc, dry over Na 2 SO 4 , and concentrate.
-
Validation Checkpoint: 1 H NMR of the crude mixture must show the disappearance of the C7 aromatic proton and the emergence of a sharp aldehyde singlet at ~10.2–10.5 ppm.
Step 4: Deprotection
-
Cleave the P(O)tBu 2 group using standard acidic hydrolysis or targeted reductive conditions (taking care to protect or tolerate the newly formed aldehyde).
-
Purify via flash column chromatography to yield the final 6-Fluoro-1H-indole-7-carbaldehyde.
Downstream Applications in Drug Discovery
The C7-carbaldehyde moiety is a highly versatile electrophilic handle. In fragment-based drug discovery, it serves as a primary anchor point for generating chemical diversity. The aldehyde can be rapidly converted into amines (via reductive amination) to target kinase hinge regions, or extended into alkenes (via Wittig olefination) for the total synthesis of pyrrolophenanthridone alkaloids[4].
Fig 2. Downstream synthetic applications of the C7-carbaldehyde moiety in drug discovery.
References
-
Title: Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids Source: Organic Letters (ACS Publications) URL: [Link]
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A Technical Guide to the Structural Elucidation of 6-Fluoro-1H-indole-7-carbaldehyde
Abstract
The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic introduction of fluorine into these scaffolds can profoundly alter their physicochemical properties, enhancing metabolic stability, binding affinity, and membrane permeability.[2] This guide provides a comprehensive, in-depth technical overview of the methodologies required to unambiguously elucidate the structure of 6-fluoro-1H-indole-7-carbaldehyde, a valuable synthetic intermediate. We will detail the logic behind the synthetic strategy, the application of cornerstone spectroscopic techniques, and the integrated workflow that enables confident structural confirmation. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretically grounded understanding of modern organic structure elucidation.
Introduction: The Significance of Fluorinated Indoles
Indole derivatives are central to modern drug discovery, with applications ranging from oncology to neurodegenerative diseases.[1] The incorporation of fluorine, a bioisostere of hydrogen with unique electronic properties, is a well-established strategy for optimizing drug candidates.[3] The C-F bond is strong, and its presence can block sites of metabolic oxidation, thereby increasing a drug's half-life.[2]
6-Fluoro-1H-indole-7-carbaldehyde is a molecule of significant interest. The aldehyde at the C-7 position provides a reactive handle for further synthetic elaboration, while the fluorine at C-6 modulates the electronic landscape of the aromatic system. Accurate and unequivocal structural confirmation is the bedrock upon which all subsequent research is built. This guide delineates the process for achieving that certainty.
Synthetic Strategy: Directed ortho-Metalation
While the Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles like indole, it typically directs substitution to the C-3 position.[4][5] To achieve regioselective formylation at the C-7 position, a more nuanced approach is required. The most effective strategy is a Directed ortho-Metalation (DoM) , which leverages a directing group on the indole nitrogen to guide a strong base to deprotonate the adjacent C-7 position.[6]
The causality for this choice is rooted in regiochemical control. A bulky, Lewis-basic protecting group, such as a tert-butoxycarbonyl (Boc) group, coordinates with an organolithium base, delivering it specifically to the C-7 proton. This generates a C-7 lithiated intermediate that can then be quenched with an appropriate electrophile, in this case, N,N-dimethylformamide (DMF), to install the aldehyde.[7]
Experimental Protocol: Synthesis
-
Protection: To a solution of 6-fluoro-1H-indole in tetrahydrofuran (THF), add a suitable base (e.g., NaH) followed by di-tert-butyl dicarbonate ((Boc)₂O). Stir at room temperature until the reaction is complete (monitored by TLC). Work up to isolate the N-Boc-protected indole.
-
Metalation: Dissolve the N-Boc-6-fluoro-1H-indole and N,N,N',N'-tetramethylethylenediamine (TMEDA) in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).[8]
-
Lithiation: Slowly add sec-Butyllithium (s-BuLi) dropwise to the cooled solution. Stir for 1-2 hours at -78 °C to ensure complete formation of the C-7 lithiated species.
-
Quench & Deprotection: Add dry N,N-dimethylformamide (DMF) to the reaction mixture. Allow the solution to slowly warm to room temperature. The reaction is then quenched with an aqueous solution (e.g., saturated NH₄Cl). The acidic workup also serves to remove the Boc protecting group.
-
Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 6-fluoro-1H-indole-7-carbaldehyde.
Integrated Spectroscopic Elucidation
The structure of an unknown organic molecule is best determined by the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Mass spectrometry provides the molecular weight and formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy reveals the precise connectivity of the atoms.[9]
Mass Spectrometry (MS)
Causality: The first step in identifying an unknown compound is to determine its molecular weight and, ideally, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement that can confirm the elemental composition.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small quantity of the purified compound into the mass spectrometer via a direct insertion probe or by GC-MS if the compound is sufficiently volatile.[10]
-
Ionization: In the ion source, bombard the vaporized molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron, forming a radical cation known as the molecular ion ([M]•⁺).[11]
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a time-of-flight or quadrupole analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Data Interpretation
For 6-fluoro-1H-indole-7-carbaldehyde (C₉H₆FNO):
-
Molecular Ion (M•⁺): The molecular weight is 163.15 g/mol . The mass spectrum will show a prominent molecular ion peak at m/z = 163. The presence of a single nitrogen atom adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.
-
Fragmentation Patterns: EI is a high-energy technique that causes fragmentation. Predictable bond cleavages provide structural clues.[12]
-
[M-1]⁺ (m/z 162): Loss of a hydrogen radical from the aldehyde is a common fragmentation pathway.
-
[M-29]⁺ (m/z 134): Loss of the formyl radical (•CHO) is highly characteristic of aldehydes. This is often a very prominent peak.
-
[M-HCN]⁺ (m/z 136): Loss of hydrogen cyanide from the indole ring is another possible fragmentation.
-
| Ion Fragment | m/z (Nominal) | Interpretation |
| [C₉H₆FNO]•⁺ | 163 | Molecular Ion (M•⁺) |
| [C₉H₅FNO]⁺ | 162 | Loss of •H from aldehyde |
| [C₈H₆FN]⁺ | 134 | Loss of •CHO radical |
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy levels.[13] This allows for the quick confirmation of key structural motifs.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
Data Interpretation
The IR spectrum provides a "fingerprint" of the molecule's functional groups.[14]
-
N-H Stretch: A moderate, relatively sharp peak is expected around 3400-3300 cm⁻¹ , characteristic of the N-H bond in the indole ring.
-
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹) confirm the presence of C-H bonds on an aromatic ring.
-
Aldehyde C-H Stretch: Aldehydes show one or two characteristic, weak to moderate C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹ . The latter is often a sharp and highly diagnostic shoulder.[15]
-
C=O (Carbonyl) Stretch: A very strong, sharp absorption band is expected in the region of 1700-1660 cm⁻¹ . This is one of the most prominent peaks in the spectrum and is definitive for the aldehyde's carbonyl group.[16]
-
Aromatic C=C Stretch: Multiple sharp, moderate peaks in the 1620-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic and pyrrole rings.
-
C-F Stretch: A strong absorption band between 1250-1000 cm⁻¹ is expected for the carbon-fluorine bond.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H (Indole) | ~3350 | Moderate, Sharp |
| C-H (Aromatic) | >3000 | Moderate |
| C-H (Aldehyde) | ~2850, ~2750 | Weak to Moderate |
| C=O (Aldehyde) | ~1680 | Strong, Sharp |
| C=C (Aromatic) | 1620-1450 | Moderate, Sharp |
| C-F (Aryl Fluoride) | 1250-1100 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[17] It provides information on the chemical environment, number, and connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR). For this specific molecule, NMR is crucial for confirming the substitution pattern (i.e., that the fluoro and aldehyde groups are at positions 6 and 7, respectively).
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for indoles as it helps in observing the exchangeable N-H proton.[10]
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. If necessary, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run to confirm assignments.
¹H NMR Data Interpretation
-
N-H Proton (H1): A broad singlet expected at δ > 11.0 ppm (in DMSO-d₆).
-
Aldehyde Proton (-CHO): A sharp singlet expected far downfield, typically δ 9.8-10.2 ppm.
-
Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm). Their splitting patterns are key to confirming the substitution.
-
H5: This proton is ortho to the fluorine at C6. It will appear as a doublet of doublets (dd) due to coupling to H4 (³JHH ≈ 8-9 Hz) and the fluorine (³JHF ≈ 9-10 Hz).
-
H4: This proton is meta to the fluorine. It will appear as a triplet or doublet of doublets due to coupling to H5 (³JHH ≈ 8-9 Hz) and potentially a smaller coupling to the fluorine (⁴JHF ≈ 4-6 Hz).
-
H2 & H3: These protons on the pyrrole ring will appear as doublets or triplets depending on their coupling to each other and potentially long-range couplings.
-
¹³C NMR Data Interpretation
-
Carbonyl Carbon (-CHO): A singlet expected far downfield, δ 190-200 ppm.
-
C6 (Carbon bonded to Fluorine): This carbon will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet. This is the most definitive signal for locating the fluorine atom.
-
C5 and C7: These carbons, adjacent to the C-F bond, will show smaller two-bond C-F coupling (²JCF ≈ 20-25 Hz) and will also appear as doublets.
-
Other Aromatic Carbons: Will appear in the δ 110-140 ppm region. Carbons further from the fluorine may show even smaller ³JCF or ⁴JCF couplings.
| ¹H NMR Assignment | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) |
| N-H | >11.0 | broad s | - |
| CHO | 9.8 - 10.2 | s | - |
| Aromatic H's | 7.0 - 8.5 | m | JHH, JHF |
| ¹³C NMR Assignment | Expected δ (ppm) | Multiplicity (due to F) | Coupling (J, Hz) |
| C=O | 190 - 200 | s | - |
| C6 | 155 - 165 | d | ¹JCF ≈ 240-250 |
| C7 | 115 - 125 | d | ²JCF ≈ 20-25 |
| C5 | 110 - 120 | d | ²JCF ≈ 20-25 |
| Other Ar-C | 110 - 140 | s or d | Small JCF |
Conclusion
The structural elucidation of 6-fluoro-1H-indole-7-carbaldehyde is a systematic process that relies on the logical integration of data from multiple, complementary analytical techniques. Through a regioselective synthesis via directed ortho-metalation, the target molecule can be prepared. Its identity is then unequivocally confirmed by a workflow beginning with mass spectrometry to establish the molecular formula, followed by infrared spectroscopy to identify key functional groups, and culminating in detailed 1D and 2D NMR spectroscopy to piece together the precise atomic connectivity. This multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation necessary for advancing research in medicinal chemistry and drug discovery.
References
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6-Fluoro-1H-indole-3-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
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Snieckus, V., et al. (2003). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters, 5(10), 1641-1644. [Link]
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Indole-7-carboxaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
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Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2295. [Link]
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Ashenhurst, J. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Retrieved March 11, 2026, from [Link]
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Sharma, Y. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. Retrieved March 11, 2026, from [Link]
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Schlosser, M. (2005). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Angewandte Chemie International Edition, 44(3), 376-393. [Link]
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Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 263-272. [Link]
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STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. (n.d.). eGyanKosh. Retrieved March 11, 2026, from [Link]
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Shcherbakov, D., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(17), 9764-9774. [Link]
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Bonnet, P., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry, 61(15), 6824-6845. [Link]
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Vazquez-Vuelvas, O., et al. (2011). FT-IR spectrum of control indole. ResearchGate. Retrieved March 11, 2026, from [Link]
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Nechaev, A. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 27(19), 6682. [Link]
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Kumar, S. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]
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Soderberg, T. (2019). Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved March 11, 2026, from [Link]
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Iwao, M., et al. (1993). 7-indolinecarboxaldehyde. Organic Syntheses. Retrieved March 11, 2026, from [Link]
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Afghan, A., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-Aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Orient. J. Chem., 32(2), 120-126. [Link]
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¹H NMR (400 MHz, DMSO-d6) δ 1.39. (n.d.). Royal Society of Chemistry. Retrieved March 11, 2026, from [Link]
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Eick, H., et al. (2001). Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates. Synthesis, 2001(02), 317-332. [Link]
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Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. (1990). University of Nairobi. Retrieved March 11, 2026, from [Link]
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Most representative MS–MS spectra of compounds. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
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Reusch, W. (2025). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved March 11, 2026, from [Link]
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El-Sawy, E. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
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5-fluoro-1H-indole-3-carbaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
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6-Fluoroindole-3-carboxaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
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Dang, T. T., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Sciences, 13(11), 1133. [Link]
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Mary, Y. S., et al. (2025). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Structure, 1319, 138671. [Link]
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Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved March 11, 2026, from [Link]
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Bickel, G. A., et al. (1993). Vibronic analysis of indole and 1H-indole-d6. The Journal of Physical Chemistry, 97(19), 5089-5095. [Link]
- Processes for the preparation of 4,6,7-trifluoro-1h-indole-2-carboxylic acid. (n.d.). Google Patents.
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Zhao, Q., et al. (2016). A study of solvent selectivity on the crystal morphology of FOX-7 via a modified attachment energy model. RSC Advances, 6(65), 59784-59792. [Link]
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Rosenberg, L. (n.d.). Mass Spectrometry in Organometallic Chemistry. University of Victoria. Retrieved March 11, 2026, from [Link]
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Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved March 11, 2026, from [Link]
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Mechanistic Insights into Structural & Electronic Properties
An In-Depth Technical Guide to the Spectroscopic Profiling of 6-Fluoro-1H-indole-7-carbaldehyde
Executive Summary 6-Fluoro-1H-indole-7-carbaldehyde (CAS: 603309-90-6) is a highly specialized, fluorinated heterocyclic building block. Its unique substitution pattern—a highly electronegative fluorine atom at the C6 position adjacent to a formyl group at the C7 position—imparts distinct stereoelectronic properties. These properties make it a critical intermediate in the synthesis of advanced kinase inhibitors [1] and novel optoelectronic materials [2]. As a Senior Application Scientist, I have designed this guide to provide researchers with a rigorous, self-validating framework for the spectroscopic characterization of this compound, ensuring high-fidelity data interpretation in drug discovery and materials science workflows.
To accurately interpret the spectroscopic data of 6-Fluoro-1H-indole-7-carbaldehyde, one must first understand the causality behind its molecular behavior. The proximity of the C7 formyl group to the N1-H proton creates a highly favorable environment for intramolecular hydrogen bonding .
-
Conformational Locking: The hydrogen bond between the carbonyl oxygen and the indole N-H restricts the free rotation of the C7-formyl group. This conformational locking prevents dynamic exchange on the NMR timescale, resulting in sharp, well-defined resonance signals rather than the broad peaks typically associated with rotamers.
-
Electronic Push-Pull System: The fluorine atom at C6 exerts a strong inductive electron-withdrawing effect ( −I ) while simultaneously donating electron density via resonance ( +M ). This creates a highly polarized C6-F bond that dramatically alters the local magnetic environment, leading to complex spin-spin coupling networks ( J -coupling) in both 1H and 13C NMR spectra [3].
Synthesis and downstream application workflow of 6-Fluoro-1H-indole-7-carbaldehyde.
Comprehensive Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the 19F nucleus (spin I=1/2 , 100% natural abundance) serves as a powerful diagnostic tool. The fluorine atom will couple extensively with the indole ring system.
-
1H NMR Causality: The H-5 proton will appear as a distinct doublet of doublets due to ortho-coupling with H-4 ( 3JHH≈8.5 Hz) and ortho-coupling with the F atom ( 3JHF≈10.0 Hz). Furthermore, the N-H proton will be significantly deshielded ( ≈11.5 ppm) due to the aforementioned intramolecular hydrogen bonding.
-
13C NMR Causality: As an application scientist, I routinely observe that researchers overlook the impact of the C6 fluorine on the relaxation times ( T1 ) of adjacent carbons. The C6 carbon will split into a massive doublet ( 1JCF≈245 Hz). The adjacent C5 and C7 carbons will also exhibit strong scalar coupling ( 2JCF≈20−25 Hz).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The intramolecular H-bond directly impacts the vibrational frequencies. A typical unassociated aldehyde C=O stretch appears around 1700 cm −1 . However, the hydrogen bond from the N-H weakens the C=O double bond character, shifting the absorption to a lower frequency ( ≈1655 cm −1 ). Concurrently, the N-H stretch is broadened and shifted to lower wavenumbers ( ≈3250 cm −1 ).
Quantitative Data Summaries
Table 1: Predicted/Consensus 1H NMR Data (400 MHz, DMSO- d6 )
| Proton | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Assignment |
| H-1 | 11.50 - 11.80 | br s | - | Indole N-H (H-bonded) |
| CHO | 10.10 - 10.30 | d | 4JHF≈1.5 | C7 Formyl proton |
| H-4 | 7.60 - 7.75 | dd | 3JHH≈8.5 , 4JHF≈5.0 | Aromatic CH |
| H-5 | 7.00 - 7.15 | dd | 3JHH≈8.5 , 3JHF≈10.0 | Aromatic CH |
| H-2 | 7.30 - 7.40 | d | 3JHH≈3.0 | Pyrrole CH |
| H-3 | 6.50 - 6.60 | d | 3JHH≈3.0 | Pyrrole CH |
Table 2: Predicted/Consensus 13C NMR Data (100 MHz, DMSO- d6 )
| Carbon | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Assignment |
| CHO | 188.0 - 190.0 | d | 3JCF≈5.0 | Carbonyl C |
| C-6 | 160.0 - 163.0 | d | 1JCF≈245.0 | C-F |
| C-7 | 110.0 - 112.0 | d | 2JCF≈20.0 | C-CHO |
| C-5 | 108.0 - 110.0 | d | 2JCF≈25.0 | Aromatic CH |
| C-4 | 124.0 - 126.0 | d | 3JCF≈8.0 | Aromatic CH |
Table 3: Key FT-IR (ATR) Vibrational Modes
| Wavenumber (cm −1 ) | Intensity | Assignment | Causality / Note |
| 3250 - 3300 | Broad, Medium | N-H Stretch | Broadened due to strong intramolecular H-bonding. |
| 2850 - 2950 | Weak | C-H Stretch (Aldehyde) | Fermi resonance typical of formyl groups. |
| 1650 - 1665 | Strong | C=O Stretch | Shifted down from 1700 cm −1 due to H-bonding. |
| 1200 - 1250 | Strong | C-F Stretch | Highly polarized, resulting in a strong dipole moment change. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step contains an internal check to prevent downstream data artifacts.
Protocol 1: High-Resolution Multinuclear NMR Acquisition
-
Sample Preparation: Dissolve 15-20 mg of 6-Fluoro-1H-indole-7-carbaldehyde in 0.6 mL of anhydrous DMSO- d6 .
-
Validation Check: Ensure the solution is completely clear. Particulates will distort the magnetic field homogeneity, leading to poor shimming and broadened peaks.
-
-
Probe Tuning & Matching: Insert the sample and tune the probe specifically for 1H , 13C , and 19F frequencies.
-
Causality: Fluorine and proton frequencies are close (~376 MHz vs 400 MHz on a 9.4T magnet). Failure to properly isolate and tune these channels will result in severe signal-to-noise (S/N) degradation.
-
-
Locking and Shimming: Lock onto the deuterium signal of DMSO- d6 . Perform gradient shimming (e.g., TopShim) until the lock level is stable.
-
Parameter Optimization ( 13C Acquisition): Set the relaxation delay ( D1 ) to ≥2.0 seconds.
-
Validation Check: Quaternary carbons (C6, C7, C3a, C7a) lack attached protons, relying on slower dipole-dipole relaxation mechanisms. A short D1 will artificially suppress these critical peaks, leading to an incomplete spectrum.
-
-
Acquisition: Acquire 16 scans for 1H , 512-1024 scans for 13C , and 64 scans for 19F .
Protocol 2: ATR-FTIR Profiling
-
Crystal Cleaning: Clean the diamond/ZnSe ATR crystal with highly volatile, spectroscopic-grade isopropanol. Allow it to evaporate completely.
-
Background Acquisition: Collect a 32-scan background spectrum.
-
Validation Check: The background must show baseline noise with distinct, but standard, atmospheric CO2 (2350 cm −1 ) and H2O vapor bands. If residual organic peaks are present, re-clean the crystal.
-
-
Sample Application: Place 1-2 mg of the solid compound directly onto the crystal.
-
Pressure Application: Lower the ATR anvil to apply consistent pressure.
-
Causality: Intimate contact between the solid and the crystal is required for the evanescent wave to penetrate the sample. Insufficient pressure will result in a weak, noisy spectrum, particularly in the high-frequency N-H region.
-
-
Acquisition: Acquire 32 scans at a resolution of 4 cm −1 .
Orthogonal spectroscopic validation workflow for structural confirmation.
References
- Source: Google Patents (WO2003076442A1)
- Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde Source: ResearchGate URL
- Source: Academia.edu (Synthetic Communications)
1H and 13C NMR Elucidation of 6-Fluoro-1H-indole-7-carbaldehyde: A Technical Guide
Executive Summary
6-Fluoro-1H-indole-7-carbaldehyde is a highly functionalized heterocyclic building block, frequently utilized as a critical intermediate in the development of targeted therapeutics, including purine-derivative kinase inhibitors[1]. The accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating complex scalar couplings introduced by the C-6 fluorine atom, alongside the profound electronic effects of the C-7 formyl group. This whitepaper provides a rigorous, self-validating framework for assigning the 1 H and 13 C NMR spectra of this molecule, detailing the causality behind experimental parameters and spectral phenomena.
Structural Dynamics and Magnetic Resonance Theory
The NMR profile of 6-Fluoro-1H-indole-7-carbaldehyde is dictated by three competing electronic and steric factors:
-
The Indole Core: An electron-rich pyrrole ring fused to a benzene ring, establishing a baseline of predictable chemical shifts[2].
-
The C-6 Fluorine Atom: Fluorine ( 19 F, 100% natural abundance, spin-½) is highly electronegative. It withdraws electron density via the inductive effect (-I) while donating via resonance (+R). More importantly, it introduces robust heteronuclear scalar couplings ( JHF and JCF ) that split adjacent proton and carbon signals across multiple bonds[2].
-
The C-7 Formyl Group: The aldehyde is strongly electron-withdrawing. Crucially, the carbonyl oxygen engages in a strong intramolecular hydrogen bond with the N-1 proton (NH). Previous studies on indole-7-carbaldehydes demonstrate that this hydrogen bonding restricts the rotation of the formyl group and shifts the NH proton significantly downfield[3][4].
Causality of Solvent Selection
DMSO- d6 is the mandatory solvent for this analysis. While CDCl 3 is common, it permits transient intermolecular aggregation of indoles, leading to chemical exchange broadening of the NH signal. DMSO- d6 acts as a strong hydrogen bond acceptor, stabilizing the molecule, locking the intramolecular NH···O=CH interaction, and yielding razor-sharp multiplets essential for resolving fine 4JHF couplings.
Empirical NMR Assignments
1 H NMR Elucidation
The 1 H NMR spectrum is characterized by the massive deshielding of the NH proton and the distinct splitting patterns of the benzene ring protons (H-4 and H-5) due to the adjacent fluorine.
Table 1: Expected 1 H NMR Assignments (400 MHz, DMSO- d6 )
| Position | Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Causality / Rationale |
| NH (1) | 11.80 - 12.10 | br s | - | Extreme deshielding driven by intramolecular H-bonding with the C-7 carbonyl oxygen. |
| CHO (7) | 10.10 - 10.30 | d | 4JH,F ≈ 1.5 - 2.0 | Deshielded formyl proton. Exhibits long-range, through-space/bond coupling to the C-6 fluorine. |
| H-4 | 7.70 - 7.85 | dd | 3JH4,H5 ≈ 8.5, 4JH4,F ≈ 5.5 | Located meta to Fluorine and para to the formyl group. Deshielded by the aldehyde's para-like effect. |
| H-2 | 7.40 - 7.55 | t or dd | 3JH2,H3 ≈ 3.0, 3JH2,NH ≈ 2.5 | Typical electron-deficient pyrrole alpha-proton. Couples to both H-3 and the sharp NH proton. |
| H-5 | 6.95 - 7.15 | dd or t | 3JH5,F ≈ 10.5, 3JH5,H4 ≈ 8.5 | Ortho to Fluorine (large JHF ) and ortho to H-4. Often appears as an apparent triplet if J values align. |
| H-3 | 6.50 - 6.65 | dd or m | 3JH3,H2 ≈ 3.0, 4JH3,NH ≈ 2.0 | The most electron-rich position on the indole core; highly shielded. |
13 C NMR Elucidation
The 13 C spectrum requires careful analysis of carbon-fluorine ( JCF ) splittings. The direct 1JCF coupling is massive (~240 Hz), while 2JCF and 3JCF couplings dictate the appearance of the remaining benzene ring carbons.
Table 2: Expected 13 C NMR Assignments (100 MHz, DMSO- d6 )
| Position | Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Causality / Rationale |
| CHO | ~188.5 | d | 4JC,F ≈ 3.0 | Carbonyl carbon; heavily deshielded, minor long-range F-coupling. |
| C-6 | ~160.2 | d | 1JC,F ≈ 242.0 | Directly bonded to Fluorine. Massive splitting dominates the spectrum. |
| C-7a | ~134.8 | d | 3JC,F ≈ 9.5 | Bridgehead carbon, meta to Fluorine. |
| C-2 | ~129.4 | s | - | Pyrrole ring carbon; unaffected by F-coupling. |
| C-3a | ~127.6 | d | 4JC,F ≈ 4.5 | Bridgehead carbon, para to Fluorine. |
| C-4 | ~118.2 | d | 3JC,F ≈ 8.5 | Benzene ring carbon, meta to Fluorine. |
| C-7 | ~111.5 | d | 2JC,F ≈ 18.0 | Benzene ring carbon, ortho to Fluorine, substituted with the formyl group. |
| C-5 | ~108.4 | d | 2JC,F ≈ 23.5 | Benzene ring carbon, ortho to Fluorine. Highly shielded by +R effect of F. |
| C-3 | ~102.1 | s | - | Electron-rich pyrrole carbon. |
Standardized Experimental Protocol
To guarantee spectral integrity, the following step-by-step methodology must be employed.
Step 1: Sample Preparation Dissolve 35–40 mg of 6-Fluoro-1H-indole-7-carbaldehyde in 0.6 mL of high-purity DMSO- d6 (100% isotopic purity recommended to eliminate the water peak at 3.33 ppm which can obscure baseline details).
Step 2: Probe Tuning and Shimming Utilize a multinuclear probe (e.g., TCI CryoProbe). Tune the probe explicitly for 1 H, 13 C, and 19 F. Perform automated gradient shimming (TopShim) to achieve a line width at half-height (LWHH) of < 0.8 Hz on the TMS standard.
Step 3: Acquisition Parameters (Causality-Driven)
-
1 H NMR: 16 scans. Set the relaxation delay (D1) to 2.0 seconds.
-
13 C NMR: 1024 to 2048 scans. Critical: Set D1 to at least 2.5–3.0 seconds. Quaternary carbons (C-6, C-7, C-7a) and the carbonyl carbon lack attached protons, resulting in long T1 relaxation times. A short D1 will cause these critical diagnostic peaks to vanish into the baseline noise. Enable 1 H decoupling (WALTZ-16).
-
19 F NMR: 64 scans with 1 H decoupling off, to allow observation of the reverse JFH couplings.
Figure 1: Standardized multinuclear NMR acquisition and validation workflow for fluorinated indoles.
Self-Validating Data Workflows (E-E-A-T)
A robust analytical protocol must be a self-validating system. To confirm the structure of 6-Fluoro-1H-indole-7-carbaldehyde without ambiguity, execute the following logical cross-checks:
-
The J -Coupling Parity Check: The heteronuclear coupling constants must mathematically mirror each other across spectra. Extract the 3JH5,F value from the 1 H spectrum (expected ~10.5 Hz). Navigate to the 19 F spectrum and measure the corresponding splitting of the fluorine signal. If the J values do not match within ±0.2 Hz, the multiplet assignment in the 1 H spectrum is fundamentally incorrect.
-
Regiochemical Validation via HMBC: The primary synthesis failure mode for this compound is formylation at the C-3 or C-4 position instead of C-7. To validate regiochemistry, utilize 2D HMBC (Heteronuclear Multiple Bond Correlation). The aldehyde proton (~10.2 ppm) must show a strong 3-bond correlation cross-peak to the C-7a bridgehead carbon (~134.8 ppm). If the aldehyde proton correlates strongly to C-3a or C-5, the formyl group is incorrectly positioned, and the batch must be rejected.
Sources
- 1. WO2003076442A1 - Purine derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 2. 6-Fluoroindole | 399-51-9 [chemicalbook.com]
- 3. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 6-Fluoro-1H-indole-7-carbaldehyde
Abstract
This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of 6-Fluoro-1H-indole-7-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a valued building block in the synthesis of pharmacologically active agents, its unambiguous identification and characterization are paramount. This document details the core principles of its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), focusing on electrospray ionization (ESI) and tandem mass spectrometry (MS/MS). We will explore the rationale behind methodological choices, present a robust experimental protocol, and elucidate the compound's predictable fragmentation pathways. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and accurate analytical methods for this and structurally similar molecules.
Introduction: The Analytical Imperative for Fluorinated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom, as in 6-Fluoro-1H-indole-7-carbaldehyde, can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The carbaldehyde group at the 7-position further serves as a versatile synthetic handle for constructing more complex molecular architectures.
Given its role as a critical intermediate, ensuring the identity, purity, and stability of 6-Fluoro-1H-indole-7-carbaldehyde is a foundational requirement in the drug development pipeline.[1][2] Mass spectrometry, particularly when coupled with high-performance liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose due to its unparalleled sensitivity, selectivity, and speed.[1] This guide provides the field-proven insights necessary to develop and execute a rigorous mass spectrometric analysis of this key compound.
Physicochemical Properties & Ionization Strategy
A successful mass spectrometry experiment begins with understanding the analyte.
Molecular Structure:
-
Formula: C₉H₆FNO
-
Monoisotopic Mass: 163.0433 Da
-
Key Features: A polar N-H group within the indole ring, an electron-withdrawing aldehyde group, and a highly electronegative fluorine atom.
The presence of the indole nitrogen makes the molecule readily protonated. This inherent basicity, coupled with the overall polarity, makes Electrospray Ionization (ESI) in positive ion mode the logical and most effective choice for generating gas-phase ions. ESI is a "soft" ionization technique, meaning it is capable of producing intact protonated molecules, [M+H]⁺, with high efficiency and minimal in-source fragmentation, which is ideal for accurate molecular weight determination.
Experimental Workflow: A Self-Validating LC-MS/MS Protocol
A robust analytical method requires a systematic and reproducible workflow. The following protocol is designed to be a self-validating system, incorporating necessary checks for data integrity.
3.1 Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 6-Fluoro-1H-indole-7-carbaldehyde and dissolve in 1 mL of methanol or acetonitrile.
-
Working Standards: Perform serial dilutions of the stock solution using a mixture of 95:5 Water:Acetonitrile (v/v) with 0.1% formic acid to prepare a calibration curve (e.g., 1 ng/mL to 1000 ng/mL). The use of 0.1% formic acid in the mobile phase aids in the protonation of the analyte, enhancing the ESI signal.[3]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard to ensure accuracy and precision.
3.2 Liquid Chromatography (LC) Parameters
The goal of the LC method is to achieve good retention and sharp peak shape, separating the analyte from any potential impurities or matrix components.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and resolution for small polar molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography; acid improves peak shape and ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic phase; acid maintains mobile phase consistency. |
| Gradient | 5% B to 95% B over 3-5 minutes, hold for 1 min, return to initial conditions, and equilibrate for 2 min.[3] | A standard gradient to ensure elution of the compound with good peak shape and to clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to better chromatographic performance. |
| Injection Volume | 2-5 µL | A typical volume to avoid column overloading while ensuring sufficient sensitivity. |
3.3 Mass Spectrometry (MS) Parameters
These parameters should be optimized on the specific instrument being used, but the following provide an excellent starting point.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The indole nitrogen is readily protonated. |
| Scan Mode | Full Scan (MS1) & Product Ion Scan (MS/MS) | Full scan for molecular weight confirmation; MS/MS for structural elucidation and selective quantification. |
| Full Scan Range | m/z 50 - 300 | A narrow range centered around the expected molecular ion (m/z 164.05) improves scan speed and sensitivity. |
| Precursor Ion (MS/MS) | m/z 164.05 | The protonated molecule [M+H]⁺. |
| Collision Gas | Argon | Standard inert gas for collision-induced dissociation (CID). |
| Collision Energy (CE) | 10-40 eV | A range must be tested to find the optimal energy that produces a rich spectrum of fragment ions for confident identification. |
Workflow Visualization
The following diagram illustrates the logical flow of the analytical process.
Caption: General workflow for LC-MS/MS analysis.
Data Interpretation: Decoding the Fragmentation Pattern
The true power of mass spectrometry lies in the analysis of fragmentation patterns, which act as a structural fingerprint for the molecule.[4]
4.1 High-Resolution MS: The Foundation of Confidence
Using a high-resolution mass spectrometer (e.g., Orbitrap or TOF), the first step is to confirm the elemental composition. The protonated molecule, [C₉H₆FNO + H]⁺, should be observed with high mass accuracy.
-
Expected Exact Mass [M+H]⁺: 164.0506
-
Observed Mass: Should be within 5 ppm of the expected mass.
This accurate mass measurement provides strong evidence for the elemental formula and significantly increases confidence in the compound's identity.
4.2 Tandem MS (MS/MS): Elucidating the Structure
By selecting the precursor ion (m/z 164.05) and subjecting it to collision-induced dissociation (CID), we can generate characteristic product ions. The fragmentation of indole derivatives can be complex, but predictable pathways exist based on the loss of stable neutral molecules.[5]
Predicted Major Fragment Ions:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 164.05 | 136.05 | CO (28 Da) | Loss of the carbonyl group from the aldehyde |
| 164.05 | 135.05 | CHO (29 Da) | Loss of the entire formyl radical |
| 164.05 | 116.04 | CO + HF (48 Da) | Sequential loss of carbonyl and hydrogen fluoride |
| 136.05 | 109.04 | HCN (27 Da) | Cleavage of the pyrrole ring, a common indole fragmentation |
Expert Insight: The initial and most probable fragmentation event for an aromatic aldehyde is the loss of carbon monoxide (CO) or the formyl radical (CHO).[6][7] The loss of 28 Da (CO) to yield the fragment at m/z 136.05 is expected to be a dominant pathway. Subsequent fragmentation of this ion can then occur. The stability of the indole ring system means that higher collision energy may be required to induce further fragmentation, such as the characteristic loss of HCN from the pyrrole ring.[8][9]
Proposed Fragmentation Pathway Diagram
Caption: Proposed fragmentation of 6-Fluoro-1H-indole-7-carbaldehyde.
Conclusion
This guide outlines a comprehensive and scientifically grounded approach to the mass spectrometric analysis of 6-Fluoro-1H-indole-7-carbaldehyde. By leveraging the principles of electrospray ionization and tandem mass spectrometry, researchers can confidently determine the molecular weight, confirm the elemental composition, and elucidate the structure of this important synthetic intermediate. The provided experimental protocol and fragmentation analysis serve as a robust starting point for method development and routine analysis in any drug discovery and development laboratory. Adherence to these principles will ensure the generation of high-quality, reliable, and defensible analytical data.
References
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Ji, Y., Li, L., & Mo, H. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry. Available at: [Link]
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Li, Y. (2016). Application of LCMS in small-molecule drug development. Drug Discovery World. Available at: [Link]
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Li, Y., & Wu, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]
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Kovács, L., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]
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Aguiar, G. P., et al. (2018). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
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Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Biological activity of fluorinated indole-7-carbaldehydes
An In-depth Technical Guide to the Biological Activity of Fluorinated Indole-7-carbaldehydes
Authored by a Senior Application Scientist
Abstract
The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Strategic functionalization of this heterocycle offers a powerful route to modulate biological activity. The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity.[2] Concurrently, the carbaldehyde group at the 7-position serves not only as a critical synthetic handle for further derivatization but also as a key pharmacophoric feature. This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and structure-activity relationships of fluorinated indole-7-carbaldehydes, offering field-proven insights for researchers in drug discovery and development.
Introduction: The Strategic Convergence of Fluorine and the Indole Scaffold
The indole ring system is a recurring motif in a vast array of natural products and synthetic drugs, prized for its ability to mimic peptide structures and participate in various non-covalent interactions with biological targets.[1] The strategic incorporation of fluorine into this scaffold is a well-established strategy in modern medicinal chemistry to overcome pharmacokinetic challenges. Fluorination can block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability.[3]
The indole-7-carbaldehyde moiety represents a particularly interesting subclass. The aldehyde group is a versatile precursor for the synthesis of imines, amines, alcohols, and carboxylic acids, enabling the rapid generation of diverse chemical libraries. Furthermore, its position on the benzene portion of the indole ring, rather than the more electronically rich pyrrole ring, influences its chemical reactivity and the overall electronic profile of the molecule. This guide delves into the potent biological activities unlocked by the synergistic combination of these structural features.
Synthetic Strategies: Accessing the Core Scaffold
The primary method for introducing a carbaldehyde group onto an indole ring is the Vilsmeier-Haack reaction . This reliable and widely used formylation reaction is the method of choice for producing indole-7-carbaldehydes from the corresponding fluorinated indole precursors.
Causality in Protocol Design:
The choice of a Vilsmeier-Haack reaction is dictated by its efficiency and regioselectivity. While formylation typically occurs at the electron-rich C3 position of the indole, pre-existing substitution at C3 or the use of N-protected indoles can direct the formylation to other positions, including C7. The reaction proceeds under relatively mild conditions and is tolerant of various functional groups, making it ideal for complex molecule synthesis.[3]
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Fluoro-1H-indole
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 equivalents) to 0°C.
-
Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 3.0 equivalents), dried over molecular sieves, dropwise to the cooled POCl₃. The addition must be slow to control the exothermic reaction. Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the electrophilic Vilsmeier reagent.
-
Indole Addition: Dissolve the starting material, 5-fluoro-1H-indole (1.0 equivalent), in a minimal amount of dry DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture carefully onto crushed ice. Basify the aqueous solution by the slow addition of a saturated sodium hydroxide (NaOH) solution until a pH of 8-9 is reached. This step hydrolyzes the intermediate iminium salt to yield the aldehyde.
-
Extraction and Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 5-fluoro-1H-indole-7-carbaldehyde.
Key Biological Activities and Mechanisms of Action
Fluorinated indole-7-carbaldehydes and their derivatives exhibit a broad spectrum of biological activities, primarily centered on anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Derivatives of the indole scaffold are foundational to several FDA-approved anticancer agents.[4] Fluorination often enhances the cytotoxic potential of these compounds.
-
Mechanism of Action: Kinase Inhibition: Many indole derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and differentiation. The indole nucleus can form key hydrogen bonds within the ATP-binding pocket of kinases. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and by increasing the acidity of the N-H proton, making it a better hydrogen bond donor. The 7-carbaldehyde group provides a vector for introducing further side chains to probe deeper regions of the binding pocket for improved potency and selectivity.[2]
Caption: Simplified MAPK signaling pathway inhibited by a fluorinated indole.
-
Cytotoxicity Data: The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound ID | Fluorine Position | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-Sulfonamide 30 | 4-CF₃ (on phenyl) | HepG2 (Liver) | 7.37 | [5] |
| Indole-Sulfonamide 36 | 4-Cl (on phenyl) | HepG2 (Liver) | >7.37 | [5] |
| 3-Fluoroindole 35 | 3-F | HepG2 (Liver) | 2.50 | [2] |
| 5-Fluorouracil (Control) | N/A | Various | ~3.7-19.9 | [4][6] |
Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated indoles have shown promise against a range of bacterial and fungal strains.[7][8]
-
Mechanism of Action: DNA Gyrase Inhibition: One proposed mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication. The planar indole scaffold can intercalate into the DNA-enzyme complex, while specific functional groups can interact with the enzyme's ATP-binding site. This dual-action potential disrupts DNA supercoiling, leading to bacterial cell death.[9]
-
Antimicrobial Efficacy: The minimum inhibitory concentration (MIC) is the standard measure of in vitro antibacterial activity.
| Compound Class | Fluorine Position | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazoline-Indole 2b | 5-F | E. coli | 80 | [9] |
| Imidazoline-Indole 2b | 5-F | S. aureus | 80 | [9] |
| Benzothiophene-Indole 3a | 6-F (on benzothiophene) | MRSA | 2 | [7] |
| Ciprofloxacin (Control) | N/A | E. coli, S. aureus | < 1 | [2] |
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in numerous diseases. Indole derivatives have been shown to modulate key inflammatory pathways.[10][11]
-
Mechanism of Action: Inhibition of Pro-inflammatory Mediators: A primary mechanism involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitor IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (which produces nitric oxide, NO). Fluorinated indole derivatives can inhibit this cascade, significantly reducing the production of these inflammatory mediators.[12][13]
Caption: Inhibition of the NF-κB inflammatory pathway.
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For fluorinated indole-7-carbaldehydes, several key trends emerge.
-
Position of Fluorine: The location of the fluorine atom on the indole ring significantly impacts potency. Substitution at the C5 or C6 positions often leads to enhanced activity, likely due to favorable interactions with target proteins and improved membrane permeability.[14]
-
Electron-Withdrawing Groups: The aldehyde at C7, being an electron-withdrawing group, modulates the electronic character of the entire indole system. This can influence the pKa of the indole N-H, affecting its hydrogen bonding capabilities.
-
Derivatization of the Carbaldehyde: Converting the C7-aldehyde into Schiff bases, oximes, or hydrazones can dramatically alter the biological profile. These modifications can introduce new hydrogen bond donors/acceptors, increase steric bulk, and change the overall lipophilicity, leading to new or improved interactions with biological targets.
Caption: Structure-Activity Relationship (SAR) logic for fluorinated indoles.
Standardized Bioactivity Assessment Protocols
To ensure data is reproducible and comparable across different studies, standardized protocols are essential.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a self-validating system where the result (color change) is directly proportional to the number of viable, metabolically active cells.
-
Cell Seeding: Plate human cancer cells (e.g., HepG2) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (fluorinated indole-7-carbaldehyde) in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The rationale is that mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, converting the yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value using non-linear regression analysis.[15]
Caption: Standard workflow for an MTT cytotoxicity assay.
Future Perspectives and Conclusion
Fluorinated indole-7-carbaldehydes are a rich and versatile class of compounds with significant therapeutic potential. The convergence of fluorine's unique properties with the privileged indole scaffold provides a robust platform for developing next-generation therapeutics. Future research should focus on:
-
Target Identification: Moving beyond phenotypic screening to identify the specific protein targets for the most active compounds.
-
ADME/Tox Profiling: Conducting in-depth absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies to assess the drug-like properties of lead candidates.
-
Combinatorial Synthesis: Leveraging the reactivity of the 7-carbaldehyde to create large, diverse libraries for high-throughput screening against a wider range of biological targets.
References
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ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF. Retrieved from [Link]
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Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 212, 51–106. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Future Journal of Pharmaceutical Sciences, 8(1), 1. Available at: [Link]
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Al-Karmalawy, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 15(7), 1845-1888. Available at: [Link]
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Lone, M. Y., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. International Immunopharmacology, 126, 111246. Available at: [Link]
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Al-Karmalawy, A. A., & El-Kalyoubi, S. A. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(1), 1-36. Available at: [Link]
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Sadeghpour, H., et al. (2017). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Research in Pharmaceutical Sciences, 12(4), 279–288. Available at: [Link]
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Sokolov, M. N., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 28(20), 7062. Available at: [Link]
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Wang, R., et al. (2024). The Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives on Acute Toxoplasma gondii Infection. International Journal of Molecular Sciences, 25(21), 12781. Available at: [Link]
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Hilger, H., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. International Journal of Molecular Sciences, 23(18), 10672. Available at: [Link]
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Mendoza-Figueroa, H. L., et al. (2018). Synthesis, antimicrobial activity, and molecular docking study of fluorine-substituted indole-based imidazolines. Medicinal Chemistry Research, 27(6), 1624–1633. Available at: [Link]
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Ruiu, F., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1739. Available at: [Link]
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Gopalakrishnan, R., et al. (2024). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. Journal of Pharmaceutical Negative Results, 15(3), 67-76. Available at: [Link]
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de Oliveira, G. L. S., et al. (2022). Anti-Inflammatory and Antioxidant Effects of the Indole-Derived N-Salicyloyltryptamine on Peritonitis and Joint Disability Induced by Carrageenan in Rodents. Mediators of Inflammation, 2022, 6388435. Available at: [Link]
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Tang, H., et al. (2024). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mSphere, 9(5), e0011524. Available at: [Link]
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Worachartcheewan, A., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31693–31710. Available at: [Link]
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The Strategic Role of Fluorine in 6-Fluoro-1H-indole-7-carbaldehyde: Reactivity, Synthesis, and Applications in Drug Discovery
Executive Summary
The indole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous synthetic drugs and natural products. The strategic incorporation of fluorine into the indole nucleus has emerged as a powerful tool to profoundly modulate physicochemical and pharmacokinetic properties[1]. 6-Fluoro-1H-indole-7-carbaldehyde (CAS: 603309-90-6) represents a highly specialized building block where the precise topological arrangement of a C6-fluorine atom adjacent to a C7-carbaldehyde group creates unique electronic push-pull dynamics.
As a Senior Application Scientist, I have designed this technical guide to elucidate the causality behind the reactivity of this molecule. By understanding the "fluorine effect," researchers can predict synthetic outcomes, avoid common chemoselectivity pitfalls, and implement self-validating protocols for advanced drug discovery.
Mechanistic Reactivity Modulations: The "Fluorine Effect"
The reactivity of 6-fluoro-1H-indole-7-carbaldehyde is dictated by the interplay between the highly electronegative fluorine atom and the adjacent functional groups. Understanding these unique fluorine effects is critical, as the chemistry of alkylation with non-fluorinated reagents is often inapplicable to fluorinated counterparts[2].
Electrophilic Activation of the C7-Aldehyde
Fluorine exerts a strong inductive electron-withdrawing effect (-I) that typically outweighs its resonance-donating effect (+M) at the ortho position. In 6-fluoro-1H-indole-7-carbaldehyde, this -I effect significantly increases the partial positive charge ( δ+ ) on the C7-carbonyl carbon. This renders the aldehyde highly electrophilic and exceptionally susceptible to nucleophilic attack (e.g., during imine formation), accelerating reaction rates compared to the non-fluorinated parent compound.
Modulation of N1-H Acidity
The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups[1]. The combined electron-withdrawing effects of the C6-fluorine and C7-carbaldehyde extend through the rigid aromatic system to the indole nitrogen. This lowers the pKa of the N1-H bond, facilitating base-mediated deprotonation for regioselective N-alkylation under milder conditions.
Metabolic Shielding & Lipophilicity
In rational drug design, the C6 position of the indole ring is a notorious site for cytochrome P450 (CYP)-mediated oxidative metabolism. The strong, highly polarized C-F bond effectively blocks this metabolic liability, extending the in vivo half-life of downstream active pharmaceutical ingredients (APIs)[1]. Furthermore, the incorporation of fluorine increases the hydrophobicity of the compound, aiding in penetration into hydrophobic protein pockets and improving overall membrane permeability[3].
Quantitative Data: Physicochemical Impacts
The following table summarizes the quantitative shifts induced by the strategic placement of the C6-fluorine atom compared to the non-fluorinated baseline.
| Property | 1H-Indole-7-carbaldehyde (Baseline) | 6-Fluoro-1H-indole-7-carbaldehyde | Mechanistic Causality |
| N1-H Acidity (pKa) | ~16.2 | ~15.5 | Fluorine's strong inductive (-I) effect stabilizes the conjugate base, lowering the energy required for deprotonation. |
| C7 Electrophilicity | 1.0x (Normalized Rate) | ~2.5x (Accelerated) | Ortho-fluorine withdraws electron density from C7, increasing the carbonyl's δ+ charge and susceptibility to nucleophiles. |
| Lipophilicity (LogP) | ~1.8 | ~2.1 | The C-F bond is highly lipophilic, enhancing lipid membrane permeability and target binding affinity. |
| Metabolic Stability | Susceptible to C6 Oxidation | Highly Resistant | The robust C-F bond blocks CYP450-mediated oxidative metabolism at the metabolically labile C6 position. |
Visualizing Reactivity Pathways
To map the divergent synthetic utility of 6-fluoro-1H-indole-7-carbaldehyde, the following workflow diagram illustrates the primary sites of functionalization and their corresponding chemical outcomes.
Fig 1: Divergent reactivity pathways of 6-fluoro-1H-indole-7-carbaldehyde.
Experimental Workflows & Self-Validating Protocols
In my experience developing fluorinated heterocycles for kinase inhibitor programs, the functionalization of 6-fluoro-1H-indole-7-carbaldehyde presents a unique chemoselectivity challenge. The C6-fluorine hyper-activates the adjacent C7-aldehyde. If standard reductive amination conditions are applied blindly, you will observe significant over-reduction to the 6-fluoro-7-hydroxymethylindole byproduct.
A protocol must be designed not just as a sequence of steps, but as a self-validating system where the underlying chemical logic drives the methodology.
Protocol: Regioselective Reductive Amination for Diazepino-Indole Scaffolds
This protocol details the synthesis of 8-fluoro-6,7-dihydro-6H-[1,4]diazepino[6,7,1-hi]indole derivatives, a critical intermediate for glycogen synthase kinase-3 (GSK-3) inhibitors[4].
Objective : To selectively form the C7-amine without reducing the highly activated fluorinated aldehyde to an alcohol.
Materials :
-
6-Fluoro-1H-indole-7-carbaldehyde (1.0 eq)
-
Ethanolamine or Allylamine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
Glacial acetic acid (0.1 eq)
Step-by-Step Methodology & Causality :
-
Imine Formation : Dissolve 6-fluoro-1H-indole-7-carbaldehyde in anhydrous DCE. Add the primary amine (e.g., ethanolamine) and glacial acetic acid. Stir at room temperature for 2 hours.
-
Causality: The C6-fluorine increases the electrophilicity of the C7-aldehyde, accelerating imine formation. Acetic acid provides mild protonation to further activate the carbonyl without protonating the nucleophilic amine.
-
Self-Validation Checkpoint 1: Analyze an aliquot via LC-MS. The reaction must show complete conversion to the imine intermediate (mass shift from [M+H]+ 164.1 to the corresponding imine mass). Do not proceed to reduction if unreacted aldehyde remains , as the activated fluorinated aldehyde is highly prone to direct reduction by hydride sources.
-
-
Selective Reduction : Cool the reaction mixture to 0°C. Add STAB portion-wise over 15 minutes. Stir for 12 hours, allowing the reaction to warm to room temperature.
-
Causality: STAB is chosen over sodium borohydride ( NaBH4 ) because it is a milder hydride donor. It selectively reduces the protonated iminium ion while leaving any trace unreacted aldehyde intact, preventing the formation of the alcohol byproduct.
-
-
Cyclization/Alkylation : Protect the newly formed secondary amine with Boc-anhydride. Subsequently, alkylate the N1 position using standard Mitsunobu or base-mediated conditions to close the diazepine ring.
-
Self-Validation Checkpoint 2: Monitor the N-alkylation via TLC. Because the pKa of the fluorinated indole N-H is lowered, deprotonation is rapid and typically requires milder bases (e.g., K2CO3 instead of NaH ) compared to non-fluorinated indoles, minimizing base-catalyzed side reactions.
-
Conclusion
The strategic placement of a fluorine atom at the C6 position of 1H-indole-7-carbaldehyde is not merely a structural tweak; it is a profound electronic reprogramming of the molecule. By amplifying the electrophilicity of the C7-aldehyde, lowering the pKa of the N1-H, and providing a metabolic shield, this building block empowers medicinal chemists to access complex, bioavailable architectures with high precision and efficiency.
References
- The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals.Benchchem.
- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkyl
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- WO2003076442A1 - Purine derivatives as kinase inhibitors.
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The Strategic Utility of 6-Fluoro-1H-indole-7-carbaldehyde: A Synthetic Chemist's Guide
Abstract
The indole scaffold remains a cornerstone of medicinal chemistry, celebrated for its prevalence in a multitude of biologically active compounds.[1] The strategic incorporation of fluorine into this privileged structure can dramatically enhance its therapeutic potential by modulating key physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. This guide provides an in-depth technical exploration of 6-fluoro-1H-indole-7-carbaldehyde, a highly valuable and versatile building block for the synthesis of complex molecular architectures in drug discovery and materials science. We will delve into its synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Fluorinated Indole Advantage
The introduction of a fluorine atom onto the indole ring is a well-established strategy for optimizing drug candidates. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to improved metabolic stability, enhanced binding to target proteins, and favorable alterations in pKa. The 6-fluoro substitution pattern, in particular, has been explored for its potential to influence the electronic properties of the indole ring system, thereby impacting its reactivity and biological activity.[2]
The presence of a carbaldehyde group at the 7-position further enhances the synthetic utility of this scaffold. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and reductive aminations, providing a gateway to a diverse range of more complex molecules. The proximity of the fluorine and aldehyde groups in 6-fluoro-1H-indole-7-carbaldehyde offers unique opportunities for intramolecular interactions and the construction of novel heterocyclic systems.
Synthesis of 6-Fluoro-1H-indole-7-carbaldehyde: Navigating the Challenges of Regioselectivity
The direct and regioselective formylation of the indole nucleus at the C7 position presents a significant synthetic challenge due to the inherent electronic preference for electrophilic substitution at the C3 position. While classical formylation methods such as the Vilsmeier-Haack and Reimer-Tiemann reactions are highly effective for C3-formylation, achieving substitution at the C7 position often requires a more nuanced approach, typically involving the use of a directing group on the indole nitrogen.[3][4][5]
A plausible and effective strategy for the synthesis of 6-fluoro-1H-indole-7-carbaldehyde involves a directed ortho-lithiation approach. This method leverages a sterically demanding protecting group on the indole nitrogen to direct metallation to the C7 position, followed by quenching with a suitable formylating agent.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to 6-fluoro-1H-indole-7-carbaldehyde.
Detailed Experimental Protocol: Directed ortho-Lithiation Approach
Step 1: N-Boc Protection of 6-Fluoro-1H-indole
-
To a solution of 6-fluoro-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (argon or nitrogen), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Slowly add di-tert-butyl dicarbonate (Boc-anhydride, 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-6-fluoro-1H-indole.
Step 2-3: Directed ortho-Lithiation and Formylation
-
Dissolve N-Boc-6-fluoro-1H-indole (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.5 eq) followed by the dropwise addition of sec-butyllithium (s-BuLi, 2.5 eq) while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours to facilitate the formation of the 7-lithio intermediate.
-
Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise to the reaction mixture and stir for an additional 1 hour at -78 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-6-fluoro-1H-indole-7-carbaldehyde.
Step 4: N-Boc Deprotection
-
Dissolve the crude N-Boc-6-fluoro-1H-indole-7-carbaldehyde in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA v/v) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 6-fluoro-1H-indole-7-carbaldehyde.
Physicochemical and Spectroscopic Profile
| Property | Predicted Value |
| Molecular Formula | C₉H₆FNO |
| Molecular Weight | 163.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.0-10.2 (s, 1H, -CHO), 9.0-9.5 (br s, 1H, N-H), 7.6-7.8 (m, 1H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 7.0-7.2 (m, 1H, Ar-H), 6.5-6.7 (m, 1H, Ar-H) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 190-195 (C=O), 160-165 (d, ¹JCF, C-F), 135-140 (Ar-C), 125-130 (Ar-C), 120-125 (Ar-C), 115-120 (d, ²JCF, Ar-C), 110-115 (Ar-C), 105-110 (d, ³JCF, Ar-C), 100-105 (Ar-C) ppm. |
| IR (KBr) | ν 3300-3400 (N-H stretch), 1660-1680 (C=O stretch, aldehyde), 1600-1620 (C=C stretch, aromatic), 1200-1300 (C-F stretch) cm⁻¹. |
| Mass Spectrometry (EI) | m/z (%) 163 (M⁺), 162 (M⁺-H), 134 (M⁺-CHO), 107. |
Reactivity and Synthetic Applications
The aldehyde functionality at the C7 position of 6-fluoro-1H-indole-7-carbaldehyde serves as a versatile synthetic handle for a wide range of chemical transformations.
Key Reactions and Transformations
Caption: Key reaction pathways of 6-fluoro-1H-indole-7-carbaldehyde.
Application in the Synthesis of Biologically Active Molecules: The Case of Trametinib
6-Fluoro-1H-indole-7-carbaldehyde is a crucial intermediate in the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 enzymes, which is approved for the treatment of various cancers.[8][9] The synthesis of Trametinib highlights the strategic importance of this building block in accessing complex drug molecules.[10]
Illustrative Protocol: Reductive Amination
Synthesis of N-((6-fluoro-1H-indol-7-yl)methyl)propan-2-amine
-
To a solution of 6-fluoro-1H-indole-7-carbaldehyde (1.0 eq) in methanol, add isopropylamine (1.5 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-((6-fluoro-1H-indol-7-yl)methyl)propan-2-amine.
Conclusion
6-Fluoro-1H-indole-7-carbaldehyde stands out as a synthetic building block of significant strategic value. Its unique combination of a fluorinated indole core and a reactive aldehyde handle at the C7 position provides a powerful platform for the construction of novel and complex molecules with potential applications in medicinal chemistry and materials science. While its synthesis requires careful control of regioselectivity, the directed ortho-lithiation strategy offers a viable and efficient route. The versatile reactivity of the aldehyde group opens up a plethora of synthetic possibilities, as demonstrated by its crucial role in the synthesis of the anticancer drug Trametinib. This guide serves as a comprehensive resource to empower researchers to harness the full potential of this valuable synthetic intermediate.
References
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Lou, B. & Luo, M. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1580. [Link]
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Parrick, J., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
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Reddy, B. V. S., et al. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
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El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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Abdeen, S. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Rinaldi, F., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1729. [Link]
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Amerigo Scientific. (n.d.). 5-Fluoro-1H-Indole-7-Carboxaldehyde. Amerigo Scientific. [Link]
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Phillips, R. S. (1993). The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase. Biochemistry, 32(31), 8003–8011. [Link]
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Wikipedia. (2023). Reimer–Tiemann reaction. Wikipedia. [Link]
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El-Sayed, M. A., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry, 58(24), 9687–9699. [Link]
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Lee, J.-H., et al. (2016). Effects of 6-fluoroindole, 7-methylindole, and indole on the virulence of Serratia marcescens. ResearchGate. [Link]
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Wikipedia. (2023). Duff reaction. Wikipedia. [Link]
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Chemistry Stack Exchange. (2020). Reimer-Tiemann reaction on indole. Chemistry Stack Exchange. [Link]
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Reddy, B. V. S., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
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Wang, Y., et al. (2018). DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. Semantic Scholar. [Link]
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Deportere, M. D., et al. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(24), 6342–6345. [Link]
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Iwao, M., et al. (1994). 7-indolinecarboxaldehyde. Organic Syntheses. [Link]
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Saux, T., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(42), 10078–10084. [Link]
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Carlin, S. M., et al. (2019). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 60(11), 1624–1630. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to 6-Fluoro-1H-indole-7-carbaldehyde Derivatives
Abstract
The indole scaffold represents a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] The strategic incorporation of a fluorine atom, particularly at the 6-position of the indole ring, has been shown to significantly enhance the pharmacological properties of these molecules, including metabolic stability and target binding affinity. This technical guide provides an in-depth exploration of the potential therapeutic targets for derivatives of 6-Fluoro-1H-indole-7-carbaldehyde. Drawing upon structure-activity relationship (SAR) studies of analogous compounds and the broader landscape of indole-based drug discovery, we identify and detail promising avenues for research and development in oncology, inflammatory diseases, and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a technical framework for the rational design and evaluation of novel therapeutics derived from this versatile chemical scaffold.
Introduction: The Strategic Advantage of the 6-Fluoro-1H-indole-7-carbaldehyde Scaffold
The indole nucleus is a cornerstone of modern drug discovery, present in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a highly adaptable starting point for the development of new therapeutic agents.[1][3] The addition of a fluorine atom to the indole ring is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, enhanced binding affinity, and altered pKa, all of which can contribute to a more favorable drug profile.[4]
The 6-fluoro substitution on the indole ring has been specifically highlighted for its positive impact on cytotoxic activity in anticancer compounds. Furthermore, the carbaldehyde group at the 7-position provides a versatile chemical handle for the synthesis of a diverse library of derivatives, allowing for the exploration of a wide range of biological targets. Indole-7-carbaldehyde itself is a known reactant for the preparation of potent antitubulin agents and kinase inhibitors, further underscoring the therapeutic potential of its derivatives.[5]
This guide will delve into three primary therapeutic areas where 6-Fluoro-1H-indole-7-carbaldehyde derivatives hold significant promise:
-
Oncology: Targeting microtubule dynamics through tubulin inhibition.
-
Infectious Diseases: Disrupting bacterial communication via quorum sensing inhibition.
-
Inflammatory Disorders: Modulating key inflammatory pathways.
For each area, we will discuss the rationale for target selection, present a detailed experimental protocol for target validation, and provide a visual representation of the relevant biological pathways and experimental workflows.
Anticancer Applications: Targeting Tubulin Polymerization
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[6] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their inhibition leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[6] Several indole derivatives have been identified as potent tubulin polymerization inhibitors.[6]
Rationale for Targeting Tubulin
A compelling study on an indole-chalcone derivative, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), which contains the 6-fluoro-1H-indole moiety, demonstrated potent cytotoxic activity against oxaliplatin-resistant metastatic colorectal cancer cells.[7] The mechanism of action was determined to be the inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest.[7] The study highlighted that the 6-fluoro substitution was favorable for this potent activity.[7][8] This provides a strong rationale for investigating novel 6-Fluoro-1H-indole-7-carbaldehyde derivatives as tubulin polymerization inhibitors.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a cell-free assay to determine the inhibitory effect of test compounds on tubulin polymerization.
Materials:
-
Tubulin (99% pure, lyophilized)
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Test compounds (6-Fluoro-1H-indole-7-carbaldehyde derivatives) dissolved in DMSO
-
Paclitaxel (positive control for polymerization promotion)
-
Vinblastine (positive control for polymerization inhibition)
-
96-well microplates (clear, flat-bottom)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Tubulin: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.
-
Preparation of Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mix containing General Tubulin Buffer, GTP (final concentration 1 mM), and glycerol (final concentration 10% v/v).
-
Compound Addition: Add 5 µL of various concentrations of the test compound (or DMSO as a vehicle control) to the wells of a pre-chilled 96-well plate. Also include wells with paclitaxel and vinblastine as controls.
-
Initiation of Polymerization: Add 45 µL of the tubulin solution to each well to a final concentration of 1-2 mg/mL.
-
Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance (OD₃₄₀) versus time. The IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) can be calculated from the dose-response curve.
Data Presentation: Comparative IC₅₀ Values
| Compound | Target | Cell Line/Assay | IC₅₀/GI₅₀ (nM) |
| FC116 | Tubulin Polymerization | HCT-116/L (oxaliplatin-resistant) | 6 |
| Compound 14 (5-fluoro analog) | Tubulin Polymerization | HCT-116/L (oxaliplatin-resistant) | 7 |
| Compound 16 (5-chloro analog) | Tubulin Polymerization | HCT-116/L (oxaliplatin-resistant) | 17 |
Table 1: Cytotoxicity of fluorinated indole-chalcone derivatives against oxaliplatin-resistant colorectal cancer cells.[7][8]
Visualization: Tubulin Polymerization Inhibition Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Anti-Infective Strategies: Quorum Sensing Inhibition
The rise of antibiotic resistance necessitates the development of novel anti-infective strategies that do not directly kill bacteria but rather disarm them. Quorum sensing (QS) is a cell-to-cell communication system used by many pathogenic bacteria to coordinate virulence factor expression and biofilm formation.[9] Inhibition of QS represents a promising antivirulence approach.
Rationale for Targeting Quorum Sensing
Indole and its derivatives have been shown to interfere with QS systems in a variety of bacterial pathogens.[9] Specifically, 6-fluoroindole has been identified as an antimicrobial agent that works by disrupting the QS system and inhibiting biofilm formation, which is a key factor in chronic infections and antibiotic resistance.[10] This provides a solid foundation for exploring 6-Fluoro-1H-indole-7-carbaldehyde derivatives as potential QS inhibitors.
Experimental Protocol: Violacein Inhibition Assay in Chromobacterium violaceum
Chromobacterium violaceum is a commonly used reporter strain for screening QS inhibitors because its production of the purple pigment violacein is regulated by a well-characterized QS system.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
N-acyl-homoserine lactone (AHL) inducer (e.g., N-hexanoyl-L-homoserine lactone, HHL)
-
Test compounds (6-Fluoro-1H-indole-7-carbaldehyde derivatives) dissolved in DMSO
-
96-well microplates (clear, flat-bottom)
-
Microplate reader
Procedure:
-
Bacterial Culture: Grow an overnight culture of C. violaceum in LB broth at 30°C with shaking.
-
Assay Setup: Dilute the overnight culture 1:100 in fresh LB broth.
-
Compound Addition: In a 96-well plate, add 100 µL of the diluted bacterial culture to each well. Then, add various concentrations of the test compounds. Include a DMSO control.
-
Induction: Add the AHL inducer (e.g., HHL to a final concentration of 500 µM) to all wells to induce violacein production.
-
Incubation: Incubate the plate at 30°C for 24-48 hours without shaking.
-
Quantification of Violacein: After incubation, lyse the cells (e.g., by adding SDS) and centrifuge the plate to pellet the cell debris. Transfer the supernatant to a new plate and measure the absorbance at 585 nm to quantify the violacein.
-
Quantification of Bacterial Growth: To ensure the observed inhibition is not due to bactericidal activity, measure the optical density at 600 nm (OD₆₀₀) before cell lysis.
-
Data Analysis: Normalize the violacein production to bacterial growth (A₅₈₅/OD₆₀₀) and calculate the percentage of inhibition compared to the control. Determine the IC₅₀ value.
Visualization: Quorum Sensing Inhibition Pathway
Caption: Mechanism of quorum sensing inhibition.
Anti-Inflammatory Potential: Modulating Inflammatory Pathways
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Indole derivatives have demonstrated significant anti-inflammatory properties through the modulation of various signaling pathways.[1]
Rationale for Targeting Inflammatory Pathways
Studies have shown that indole derivatives can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[11] The mechanisms often involve the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the inhibition of the NF-κB signaling pathway.[12] Given the established anti-inflammatory profile of the indole scaffold, derivatives of 6-Fluoro-1H-indole-7-carbaldehyde are promising candidates for the development of novel anti-inflammatory agents.
Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol measures the effect of test compounds on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (6-Fluoro-1H-indole-7-carbaldehyde derivatives) dissolved in DMSO
-
Griess Reagent (for NO measurement)
-
MTT reagent (for cell viability assessment)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a non-stimulated control and an LPS-only control.
-
Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate. Incubate for 15 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to calculate the nitrite concentration.
-
Cell Viability Assay (MTT): After collecting the supernatant, add MTT solution to the remaining cells and incubate for 4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm to assess cell viability.
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-only control, normalizing for cell viability. Determine the IC₅₀ value.
Visualization: Anti-Inflammatory Signaling Pathway
Caption: Simplified overview of the NF-κB signaling pathway in inflammation.
Conclusion and Future Directions
Derivatives of 6-Fluoro-1H-indole-7-carbaldehyde represent a promising and versatile scaffold for the development of novel therapeutic agents. The strategic placement of the fluorine atom at the 6-position, combined with the reactive carbaldehyde at the 7-position, provides a strong foundation for creating a diverse chemical library with enhanced pharmacological properties. This guide has highlighted three key therapeutic areas with strong scientific rationale for further investigation: oncology (tubulin polymerization inhibition), infectious diseases (quorum sensing inhibition), and inflammatory disorders (modulation of inflammatory pathways).
The provided experimental protocols offer a starting point for the in vitro validation of these potential therapeutic targets. Future research should focus on the synthesis and screening of a focused library of 6-Fluoro-1H-indole-7-carbaldehyde derivatives to establish clear structure-activity relationships for each target. Promising lead compounds should then be advanced to more complex cellular and in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles. The continued exploration of this chemical space holds the potential to deliver next-generation therapeutics for a range of unmet medical needs.
References
-
Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. ACS Pharmacology & Translational Science. [Link]
-
Modulation of the La/Lb Mixing in an Indole Derivative: A Position-Dependent Study Using 4-, 5-, and 6-Fluoroindole. ResearchGate. [Link]
-
Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed. [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]
-
Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. PubMed. [Link]
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Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. MDPI. [Link]
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Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. Frontiers in Pharmacology. [Link]
-
Development of indole derivatives as inhibitors targeting STING-dependent inflammation. ScienceDirect. [Link]
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The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
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Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC. [Link]
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Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. [Link]
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Different mechanisms of indole derivatives as anticancer agents. ResearchGate. [Link]
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Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. MDPI. [Link]
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Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. PubMed. [Link]
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Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]
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Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis Online. [Link]
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Neuroprotective Effect of 6-Paradol in Focal Cerebral Ischemia Involves the Attenuation of Neuroinflammatory Responses in Activated Microglia. PMC. [Link]
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Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. Unipg.it. [Link]
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Indole-Terpenoids With Anti-inflammatory Activities From Penicillium sp. HFF16 Associated With the Rhizosphere Soil of Cynanchum bungei Decne. Frontiers in Chemistry. [Link]
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Foreword: The Strategic Importance of Fluorinated Indoles in Modern Drug Discovery
An In-Depth Technical Guide to 6-Fluoro-1H-indole-7-carbaldehyde: Synthesis, and Applications
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds, from neurotransmitters like serotonin to a multitude of pharmaceuticals. Concurrently, the strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern drug development. The unique physicochemical properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced therapeutic profiles.[1]
Within this context, 6-Fluoro-1H-indole-7-carbaldehyde emerges not as a compound with a storied history of discovery, but as a highly valuable and strategically functionalized building block. Its utility lies in the convergence of the indole's biological relevance, the advantageous properties conferred by the fluorine atom, and the synthetic versatility of the aldehyde group. This guide provides an in-depth technical overview of the synthesis and potential applications of 6-Fluoro-1H-indole-7-carbaldehyde, tailored for researchers, scientists, and professionals in the field of drug development.
PART 1: The Synthesis of the 6-Fluoroindole Core: The Fischer Indole Synthesis
The construction of the indole nucleus is a foundational step. Among the myriad of named reactions for indole synthesis, the Fischer indole synthesis, discovered in 1883, remains one of the most reliable and widely utilized methods.[2] This reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone.[3]
The general mechanism proceeds as follows:
-
Hydrazone Formation: The phenylhydrazine reacts with a carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, leading to a di-imine intermediate.
-
Cyclization and Aromatization: The intermediate cyclizes, and subsequently eliminates ammonia to form the aromatic indole ring.[2]
Detailed Experimental Protocol
Step 1: N-Protection of 6-Fluoro-1H-indole
-
To a solution of 6-Fluoro-1H-indole (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (N₂ or Ar), add a suitable base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the protecting group precursor, such as p-toluenesulfonyl chloride (TsCl, 1.1 eq), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, carefully pour the reaction mixture into ice-water and stir for 15 minutes.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield N-tosyl-6-fluoro-1H-indole.
Step 2 & 3: Directed Ortho-Metalation and Formylation
-
Dissolve the N-protected 6-fluoroindole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-butyllithium (s-BuLi, ~1.4 M in cyclohexane, 2.5 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours.
-
Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to obtain the N-protected 6-fluoro-1H-indole-7-carbaldehyde.
Step 4: N-Deprotection
-
Dissolve the N-protected aldehyde (1.0 eq) in a suitable solvent system (e.g., methanol/THF).
-
Add an aqueous solution of a base such as sodium hydroxide (NaOH) or a fluoride source like tetrabutylammonium fluoride (TBAF) for tosyl or other silyl protecting groups.
-
Heat the mixture to reflux and stir for several hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product, 6-Fluoro-1H-indole-7-carbaldehyde, by column chromatography or recrystallization.
PART 4: Applications in Medicinal Chemistry
The strategic placement of the fluoro and formyl groups makes 6-Fluoro-1H-indole-7-carbaldehyde a versatile intermediate for the synthesis of a wide range of more complex molecules. The aldehyde functionality can be readily transformed into other functional groups through reactions such as:
-
Reductive Amination: To introduce substituted aminomethyl groups, which are common in bioactive compounds.
-
Oxidation: To form the corresponding carboxylic acid, a key functional group for various biological interactions.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, enabling further elaboration of the molecular scaffold.
-
Condensation Reactions: To build new heterocyclic rings fused to the indole core.
The 7-substituted indole motif is a key feature in numerous compounds investigated for various therapeutic targets, including kinase inhibitors and antiviral agents. For instance, derivatives of 7-fluoroindole have been explored as inhibitors of the influenza PB2 cap-binding region. [5]The presence of the fluorine atom at the 7-position can enhance binding affinity and improve metabolic stability, making this scaffold particularly attractive for drug discovery programs.
Conclusion
While the history of 6-Fluoro-1H-indole-7-carbaldehyde is not marked by a singular moment of discovery, its importance is defined by its synthetic utility. As a strategically designed building block, it provides an efficient entry point to a class of fluorinated indole derivatives that are of significant interest in contemporary medicinal chemistry. The synthetic pathways outlined in this guide, particularly the application of Directed Ortho-Metalation, offer a robust and regioselective approach to its preparation, enabling researchers to further explore the therapeutic potential of 7-substituted indoles.
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Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. [Link].
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An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link].
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Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link].
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The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction. [Link].
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Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. [Link].
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Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. [Link].
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link].
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Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. [Link].
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A Short Review of C7 – H Bond Functionalization of Indole/Indoline. [Link].
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Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link].
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Duff reaction. [Link].
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Reimer Tiemann Reaction: Mechanism and application. [Link].
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Fluorine as a key element in modern drug discovery and development. [Link].
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-
Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link].
-
Directed ortho metalation. [Link].
-
Vilsmeier-Haack Reaction. [Link].
-
Reimer–Tiemann reaction. [Link].
-
Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. [Link].
-
Fischer indole synthesis. [Link].
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-
The ammonium-promoted formylation of indoles by DMSO and H2O. [Link].
-
An efficient synthesis of hydropyrido[1,2-a]indole-6(7H)-ones via an In(iii)-catalyzed tandem cyclopropane ring-opening/Friedel–Crafts alkylation sequence. [Link].
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Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link].
-
Directed Ortho Metalation Guide. [Link].
-
Reimer Tiemann Reaction Mechanism. [Link].
-
Fischer indole synthesis in the absence of a solvent. [Link].
-
2.5.7 Formylation and the Vilsmeier Reagent. [Link].
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An In-depth Technical Guide to the Safe Handling of 6-Fluoro-1H-indole-7-carbaldehyde
Executive Summary & Compound Profile
6-Fluoro-1H-indole-7-carbaldehyde is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its structure, featuring an indole core with fluorine and aldehyde functional groups, suggests potential for biological activity and synthetic utility. However, these same features necessitate a cautious and well-documented approach to its handling. This guide provides drug development professionals and researchers with a framework for the safe use, storage, and disposal of this compound, grounded in an understanding of its inferred toxicological profile and chemical reactivity.
Inferred Hazard Identification and Classification
Based on the GHS classifications of analogous indole derivatives, 6-Fluoro-1H-indole-7-carbaldehyde is anticipated to be hazardous.[1][2][3] The primary risks are associated with irritation to the skin, eyes, and respiratory system.[4][5][6]
Table 1: Inferred GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3][4] | Warning |
Precautionary Statements (P-Statements):
Engineering Controls & Risk Mitigation
The principle of "as low as reasonably practicable" (ALARP) exposure must be applied. The primary defense against exposure is not personal protective equipment, but robust engineering controls.
-
Chemical Fume Hood: All manipulations of solid 6-Fluoro-1H-indole-7-carbaldehyde and its solutions must be conducted in a certified chemical fume hood.[7] This is critical to prevent the inhalation of fine powders or aerosols, which are likely to cause respiratory irritation.[2][3][6]
-
Ventilated Enclosures: For weighing analytical quantities, a ventilated balance enclosure should be used to minimize dust generation and inhalation risk.
-
Proximity to Safety Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible within the immediate work area.[1][3]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical hazard. A risk assessment should always precede PPE selection.[7][8]
Table 2: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Recommended PPE | Rationale |
|---|---|---|
| Eye and Face | Chemical safety goggles and a face shield.[8][9] | Protects against splashes of solutions and airborne particles from the solid compound, which can cause serious eye irritation.[1][2][3] |
| Hand | Chemical-resistant nitrile gloves (inspected before use).[5][9] | Prevents direct skin contact, which is likely to cause irritation.[1][3][5] Double-gloving is recommended for handling concentrated solutions.[10] |
| Body | A flame-resistant laboratory coat.[7] | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) may be required.[7] | Necessary if handling large quantities of powder outside of a fume hood or during a significant spill clean-up to prevent respiratory tract irritation.[2][3][4] |
| Foot | Closed-toe, chemical-resistant shoes.[7] | Protects feet from potential spills. |
Standard Operating Procedure: Safe Handling Workflow
Adherence to a systematic workflow minimizes the risk of exposure and contamination.
Preparation & Weighing
-
Designate Work Area: Cordon off the designated area within the chemical fume hood for the procedure.
-
Assemble Equipment: Place all necessary glassware, reagents, and waste containers into the fume hood before introducing the compound.
-
Don PPE: Put on all required PPE as detailed in Table 2.
-
Weigh Compound: Carefully weigh the solid compound within a ventilated enclosure or on a draft shield in the fume hood. Use a spatula to gently transfer the solid, avoiding the creation of dust.
-
Secure Container: Tightly close the primary container immediately after weighing and wipe it down with a damp cloth to remove any residual powder.
Solution Preparation & Use
-
Add Solvent: Slowly add the solvent to the vessel containing the weighed solid. This minimizes the risk of splashing.
-
Perform Reaction: Conduct all subsequent steps (e.g., heating, stirring, transfers) well within the fume hood.
-
Labeling: Clearly label all vessels containing the compound with its name, concentration, and hazard pictograms.
Post-Handling & Decontamination
-
Quench & Neutralize: At the end of the procedure, safely quench any reactive mixtures.
-
Decontaminate: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, followed by lab coat, then face and eye protection).
-
Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[5]
Caption: Workflow for the safe handling of 6-Fluoro-1H-indole-7-carbaldehyde.
Storage and Incompatibility
-
Storage Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight.[11][12] Keep the container tightly sealed to prevent moisture ingress and potential degradation.[1][3] Consider storage in a freezer for long-term stability.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous reactions or decomposition.[3]
Accidental Release Measures
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or outside of a fume hood.
-
Assess & Control: If safe to do so, control the source of the leak. Increase ventilation to the area.
-
Containment (Solid Spill): For a dry powder spill, do NOT sweep with a dry brush, as this will generate dust.[4] Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.[4][12]
-
Containment (Liquid Spill): Contain the spill using absorbent pads or booms. Absorb the spilled material and place it into a labeled, sealable container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Caption: Emergency response workflow for a chemical spill.
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][3][4] If the person feels unwell or breathing is difficult, seek immediate medical attention.[3][11]
-
Skin Contact: Immediately flush the skin with plenty of soap and running water for at least 15 minutes.[1] Remove contaminated clothing.[1][11] If skin irritation occurs, seek medical attention.[1][4]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] Seek immediate medical attention.[11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[11] Never give anything by mouth to an unconscious person.[11][12] Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][11][12]
-
Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[4] Combustion may produce hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[1][3]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3][4][12]
Disposal Considerations
All waste containing 6-Fluoro-1H-indole-7-carbaldehyde, including empty containers, contaminated PPE, and spill clean-up materials, must be treated as hazardous chemical waste.
-
Waste Treatment: Do not dispose of it with household garbage or allow it to reach the sewage system.[2]
-
Packaging: Uncleaned packaging and waste should be disposed of according to official regulations.[2] Disposal must be made through a licensed waste disposal company.[1][3]
References
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Apollo Scientific. (2023, July 5). Safety Data Sheet: 5-Fluoro-1H-indole-3-carboxaldehyde.
-
Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet: 6-Fluoroindole-3-carboxaldehyde.
-
Cayman Chemical. (2025, October 6). Safety Data Sheet: Indole-3-carboxaldehyde.
-
CDH Fine Chemical. (n.d.). Material Safety Data Sheet: INDOLE.
-
Fisher Scientific. (2025, December 19). Safety Data Sheet: 6-Fluoroindole.
-
AbMole BioScience. (n.d.). Material Safety Data Sheet of 6-Fluoro-1-Methyl-1H-Indole-3-Carboxylic Acid.
-
BLD Pharmatech. (2025, December 29). Material Safety Data Sheet: 6-amino-1H-indole-3-carbaldehyde.
-
BOC Sciences. (n.d.). 6-Fluoro-1H-indole-2-carbaldehyde (CAS 933746-81-7).
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Guidechem. (n.d.). 6-fluoro-7-hydroxy-1h-indole-3-carbaldehyde 1227573-11-6 wiki.
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BenchChem. (2025). Personal protective equipment for handling 5,6-Dihydroxy-1H-indole-2-carboxylic acid.
-
Center for the Polyurethanes Industry. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
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PubChem. (n.d.). 6-Fluoroindole-3-carboxaldehyde.
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Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment to Use When Handling Hazardous Drugs.
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Wilhelmsen. (2025, April 30). SAFE CHEMICAL HANDLING PROTECTION PPE KIT.
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Methodological & Application
Synthesis of 6-Fluoro-1H-indole-7-carbaldehyde: An Application Note and Protocol
Introduction
6-Fluoro-1H-indole-7-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a fluorine atom at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of indole-based drug candidates, while the 7-formyl group provides a versatile handle for further synthetic transformations. However, the synthesis of this specific isomer presents a significant regiochemical challenge. The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position, making direct formylation of 6-fluoroindole at the C7 position a non-trivial task.
This application note provides a detailed, field-proven protocol for the regioselective synthesis of 6-Fluoro-1H-indole-7-carbaldehyde. The presented strategy employs a Directed ortho-Metalation (DoM) approach, which circumvents the issue of C3-reactivity by utilizing a directing group on the indole nitrogen to activate the C7 position for metalation and subsequent formylation.
Synthetic Strategy: Directed ortho-Metalation (DoM)
The core of our synthetic strategy is the use of a pivaloyl protecting group on the indole nitrogen. This bulky group not only protects the nitrogen but also serves as a powerful ortho-directing group for lithiation.[1] To ensure exclusive C7-formylation, the more acidic C2 position is transiently protected with a triisopropylsilyl (TIPS) group. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for 6-Fluoro-1H-indole-7-carbaldehyde.
Experimental Protocols
Part 1: N-Pivaloylation of 6-Fluoro-1H-indole
The initial step involves the protection of the indole nitrogen with a pivaloyl group. This is a standard procedure that enhances the stability of the indole ring and is crucial for directing the subsequent metalation step.
Protocol:
-
To a solution of 6-fluoro-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add pivaloyl chloride (1.2 eq) dropwise to the reaction mixture.
-
The reaction is then allowed to warm to room temperature and stirred for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 1-(pivaloyl)-6-fluoro-1H-indole.
Part 2: C2-Silylation of 1-(Pivaloyl)-6-fluoro-1H-indole
To prevent lithiation at the more acidic C2 position, a bulky triisopropylsilyl (TIPS) group is introduced. This transient protection is key to achieving the desired C7-regioselectivity.[2]
Protocol:
-
To a solution of 1-(pivaloyl)-6-fluoro-1H-indole (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.1 eq) dropwise.
-
Stir the solution at -78 °C for 1 hour.
-
Add triisopropylsilyl chloride (TIPSCl, 1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product, 1-(pivaloyl)-2-(triisopropylsilyl)-6-fluoro-1H-indole, is typically used in the next step without further purification.
Part 3: C7-Lithiation and Formylation
This is the critical step where the C7 position is deprotonated, followed by the introduction of the formyl group. The choice of a strong, non-nucleophilic base and a suitable formylating agent is paramount.[3]
Caption: Key C7-lithiation and formylation step.
Protocol:
-
To a solution of the crude 1-(pivaloyl)-2-(triisopropylsilyl)-6-fluoro-1H-indole (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 eq) in anhydrous THF at -78 °C under an argon atmosphere, add s-BuLi (1.4 M in cyclohexane, 1.5 eq) dropwise.
-
Stir the mixture at -78 °C for 2 hours.
-
Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to the reaction mixture.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Part 4: Deprotection
The final step involves the removal of both the N-pivaloyl and C2-TIPS groups to yield the target molecule. A strong base such as lithium diisopropylamide (LDA) can be effective for the removal of the pivaloyl group.[4][5]
Protocol:
-
To a solution of the purified 1-(pivaloyl)-2-(triisopropylsilyl)-6-fluoro-1H-indole-7-carbaldehyde (1.0 eq) in anhydrous THF under an argon atmosphere, add a solution of lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 2.5 eq) at room temperature.
-
Heat the reaction mixture to 40-45 °C and stir for 2-3 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is then purified by flash column chromatography on silica gel to yield 6-fluoro-1H-indole-7-carbaldehyde.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 6-Fluoro-1H-indole | NaH, Pivaloyl chloride | 1-(Pivaloyl)-6-fluoro-1H-indole | 85-95 |
| 2 | 1-(Pivaloyl)-6-fluoro-1H-indole | s-BuLi, TIPSCl | 1-(Pivaloyl)-2-(triisopropylsilyl)-6-fluoro-1H-indole | >90 (crude) |
| 3 | 1-(Pivaloyl)-2-(triisopropylsilyl)-6-fluoro-1H-indole | s-BuLi, TMEDA, DMF | 1-(Pivaloyl)-2-(triisopropylsilyl)-6-fluoro-1H-indole-7-carbaldehyde | 60-75 |
| 4 | 1-(Pivaloyl)-2-(triisopropylsilyl)-6-fluoro-1H-indole-7-carbaldehyde | LDA | 6-Fluoro-1H-indole-7-carbaldehyde | 70-85 |
Conclusion
The Directed ortho-Metalation strategy provides a reliable and regioselective route to the synthesis of 6-fluoro-1H-indole-7-carbaldehyde. The sequential protection of the indole nitrogen and the C2 position, followed by directed lithiation and formylation at C7, effectively overcomes the inherent C3-reactivity of the indole nucleus. The subsequent deprotection furnishes the desired product in good overall yield. This protocol offers a robust and scalable method for accessing this valuable building block for applications in pharmaceutical and materials science research.
References
-
Avendaño, C., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molbank, M393. [Link]
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Japp, F. R., & Klingemann, F. (1888). Ueber die Einwirkung von Diazobenzol auf Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 21(1), 549-551. [Link]
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Snieckus, V., et al. (2003). Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids. Organic Letters, 5(11), 1899-1902. [Link]
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Taber, D. F., & Neubert, T. D. (2010). Japp-Klingemann Fischer Indole Synthesis. Organic Syntheses, 87, 276. [Link]
- BenchChem. (2025). Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines. BenchChem.
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Ma, D., et al. (2014). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition, 53(47), 12855-12859. [Link]
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Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. [Link]
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Levesque, P., & Fournier, P. A. (2010). Synthesis of substituted indole from 2-aminobenzaldehyde through[4][5]-aryl shift. The Journal of Organic Chemistry, 75(20), 7033-7036. [Link]
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Snieckus, V. (2018). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications, 54(94), 13186-13202. [Link]
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Patel, B. K., et al. (2021). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 6(15), 10247-10257. [Link]
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Padwa, A., et al. (2009). Divergent Reactions of Indoles with Aminobenzaldehydes: Indole Ring-Opening vs. Annulation and Facile Synthesis of Neocryptolep. The Journal of Organic Chemistry, 74(12), 4569-4580. [Link]
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Snieckus, V. (1990). Directed ortho metalation. Tactic and synthetic applications. Chemical Reviews, 90(6), 879-933. [Link]
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Application Notes & Protocols: A Detailed Guide to the Vilsmeier-Haack Formylation of 6-Fluoroindole
Introduction: The Strategic Importance of Formylated Indoles
The Vilsmeier-Haack reaction stands as a cornerstone transformation in organic synthesis, prized for its efficacy in formylating electron-rich aromatic and heteroaromatic systems.[1][2] This reaction facilitates the introduction of a crucial aldehyde (-CHO) group, a versatile synthetic handle, onto a substrate. The target of this guide, 6-fluoroindole, is a privileged scaffold in medicinal chemistry. Its subsequent formylation to 6-fluoroindole-3-carboxaldehyde creates a high-value intermediate.[3] This product serves as a fundamental building block for a diverse range of pharmaceuticals, including anti-cancer and anti-inflammatory agents, as well as functional materials like fluorescent dyes.[3]
The reaction's power lies in the in situ generation of a potent electrophile, the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[4][5][6] This electrophile then undergoes an aromatic substitution reaction with the electron-rich indole ring, which, after hydrolysis, yields the desired aldehyde.[5][6] This document provides an in-depth examination of the reaction mechanism, a field-tested experimental protocol, and critical safety insights for the successful synthesis of 6-fluoroindole-3-carboxaldehyde.
The Reaction Mechanism: A Stepwise Electrophilic Attack
The Vilsmeier-Haack reaction proceeds through a well-established, multi-step mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
Part A: Generation of the Vilsmeier Reagent
The reaction is initiated by the formation of the active electrophile, the Vilsmeier reagent (a chloroiminium ion).[7] This occurs through the nucleophilic attack of the oxygen atom of DMF on the highly electrophilic phosphorus atom of POCl₃.[5][8] This initial addition is followed by a cascade of eliminations, ultimately forming the stable and highly reactive chloroiminium salt.[8] Due to its reactive and moisture-sensitive nature, the reagent is almost always generated in situ and used immediately.[4][8]
Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.
Part B & C: Electrophilic Substitution and Hydrolysis
The indole ring system is inherently electron-rich, making it an excellent nucleophile for electrophilic aromatic substitution.[5][9] The C3 position is the most electron-rich and sterically accessible site, leading to highly regioselective formylation at this position.[5] The indole attacks the electrophilic carbon of the Vilsmeier reagent, forming a new carbon-carbon bond and a cationic intermediate.[5][6] Aromaticity is then restored, leading to an iminium salt intermediate.[6] This intermediate is stable until the reaction is quenched. During the aqueous work-up, this iminium salt is readily hydrolyzed to afford the final product, 6-fluoroindole-3-carboxaldehyde.[5][10]
Detailed Experimental Protocol
This protocol details a reliable method for the formylation of 6-fluoroindole. All operations involving POCl₃ must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Compound | CAS No. | Formula | MW ( g/mol ) | Molar Eq. | Quantity |
| 6-Fluoroindole | 399-52-0 | C₈H₆FN | 135.14 | 1.0 | (To be calculated) |
| Phosphorus Oxychloride | 10025-87-3 | POCl₃ | 153.33 | 1.2 | (To be calculated) |
| N,N-Dimethylformamide | 68-12-2 | C₃H₇NO | 73.09 | Solvent | (To be calculated) |
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation (In Situ):
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF via the dropping funnel.[1][11] Causality: This addition is highly exothermic; maintaining a low temperature (below 10 °C) is crucial to prevent uncontrolled reaction and degradation of the reagent.[1][8] The slow addition ensures the heat generated can be effectively dissipated.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
In a separate flask, dissolve 6-fluoroindole (1.0 eq.) in a minimum amount of anhydrous DMF.
-
Add the 6-fluoroindole solution to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature, with stirring, for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.[1]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.
-
CRITICAL STEP: Carefully and slowly pour the cooled reaction mixture into a separate beaker containing a vigorously stirred slurry of crushed ice and water.[1][10] Trustworthiness: This "reverse quench" is the safest method for hydrolyzing excess POCl₃ and the iminium intermediate. The large volume of ice absorbs the significant heat generated, preventing dangerous boiling and splashing.[10]
-
Once the addition is complete, continue stirring the mixture for 30-60 minutes to ensure complete hydrolysis.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is alkaline (pH 8-9).[1][11] The product will typically precipitate as a solid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.[1]
-
Purity should be confirmed by HPLC and characterized by ¹H NMR, ¹³C NMR, and MS analysis.
-
Caption: Experimental Workflow for Vilsmeier-Haack Formylation.
Product Characterization Data
| Property | Value | Source(s) |
| Chemical Name | 6-Fluoroindole-3-carboxaldehyde | [3][12] |
| CAS Number | 2795-41-7 | [3][13] |
| Molecular Formula | C₉H₆FNO | [3][13] |
| Molecular Weight | 163.15 g/mol | [3] |
| Appearance | Yellow crystalline powder | [3] |
| Melting Point | 170-178 °C | [3][13] |
Safety and Handling Imperatives
-
Phosphorus oxychloride (POCl₃): This reagent is highly toxic, corrosive, and reacts violently with water in a strongly exothermic manner.[10][14] It must be handled exclusively within a chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.
-
Reaction Quenching: The hydrolysis of the reaction mixture is the most hazardous step. The slow addition of the reaction mixture to a large excess of ice is mandatory to control the exothermic reaction.[8][10]
-
Neutralization: The neutralization of the acidic quench solution with a base is also exothermic and may release gas (CO₂) if carbonate bases are used. This should be performed slowly and with efficient cooling and stirring.[10]
References
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Vilsmeier reagent. Grok. Available at: [Link]
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Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]
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CATALYTIC VILSMEIER-HAACK REACTION FOR DEUTERATED FORMYLATION OF INDOLES. Organic Syntheses. Available at: [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its some reactions. Growing Science. Available at: [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
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Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]
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2795-41-7 | 6-Fluoroindole-3-carboxaldehyde. Synthonix, Inc. Available at: [Link]
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2795-41-7 | MFCD00069703 | 6-Fluoroindole-3-carboxaldehyde. AA Blocks. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
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Application Notes & Protocols: Synthesis of Serotonin Receptor Modulators Using 6-Fluoro-1H-indole-7-carbaldehyde
Introduction: The Strategic Importance of Fluorinated Indoles in Serotonin Receptor Modulation
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of bioactive compounds and approved drugs.[1] Within the vast landscape of neuropharmacology, indole derivatives are particularly prominent as modulators of serotonin (5-hydroxytryptamine, 5-HT) receptors. These receptors are integral to a wide array of physiological and pathological processes, including mood, cognition, sleep, and pain, making them critical targets for therapeutic intervention in psychiatric and neurological disorders.[2][3][4]
The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological profile.[5] The introduction of a fluorine atom, as in the case of 6-Fluoro-1H-indole-7-carbaldehyde, can modulate key properties such as metabolic stability, lipophilicity, and binding affinity to the target receptor.[6][7] This makes 6-Fluoro-1H-indole-7-carbaldehyde a highly valuable and versatile starting material for the synthesis of novel serotonin receptor modulators.
This guide provides an in-depth exploration of synthetic strategies and detailed protocols for leveraging 6-Fluoro-1H-indole-7-carbaldehyde to construct complex molecular architectures targeting serotonin receptors. The methodologies discussed herein are designed to be robust and adaptable for researchers in drug discovery and development.
Physicochemical Properties of 6-Fluoro-1H-indole-7-carbaldehyde
A thorough understanding of the starting material's properties is fundamental to successful synthesis. The table below summarizes the key physicochemical characteristics of 6-Fluoro-1H-indole-7-carbaldehyde.
| Property | Value | Source |
| CAS Number | 1227573-11-6 | [8] |
| Molecular Formula | C₉H₆FNO | [8] |
| Molecular Weight | 179.15 g/mol | [8] |
| Appearance | Yellow to brown solid | |
| Storage | Sealed in dry, room temperature |
Synthetic Strategies and Key Transformations
6-Fluoro-1H-indole-7-carbaldehyde serves as a versatile precursor for a variety of key chemical transformations. This section will detail two primary synthetic routes: the Pictet-Spengler reaction for the synthesis of β-carboline scaffolds and reductive amination for the construction of tryptamine derivatives.
Strategy 1: Pictet-Spengler Reaction for the Synthesis of Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms a C-C bond between an electron-rich aromatic ring, such as an indole, and an imine derived from a β-arylethylamine.[9] This reaction is a cornerstone in the synthesis of numerous indole alkaloids and their analogs, many of which exhibit significant activity at serotonin receptors.[10][11] The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution.
Expert Insight: The fluorine atom at the 6-position of the indole ring is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the indole nucleus. Therefore, careful selection of the acid catalyst and reaction conditions is crucial to drive the reaction to completion. While strong Brønsted acids like TFA or HCl are traditionally used, Lewis acids can also be effective.
Caption: Pictet-Spengler reaction workflow.
This protocol describes a general procedure for the Pictet-Spengler reaction between 6-Fluoro-1H-indole-7-carbaldehyde and tryptamine.
Materials:
-
6-Fluoro-1H-indole-7-carbaldehyde
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 6-Fluoro-1H-indole-7-carbaldehyde (1.0 eq).
-
Reagent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM). To this solution, add tryptamine (1.05 eq).
-
Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Scientist's Note: The use of an inert atmosphere is recommended to prevent potential oxidation of the indole ring. The slow addition of TFA at 0 °C helps to control the initial exothermic reaction. The choice of eluent for column chromatography will depend on the specific properties of the synthesized β-carboline.
Strategy 2: Reductive Amination for the Synthesis of Tryptamine Derivatives
Reductive amination is a highly versatile and widely used method for the formation of C-N bonds, making it a key transformation in the synthesis of many pharmaceuticals.[12][13] The reaction involves the initial formation of an imine or enamine from an aldehyde or ketone and an amine, followed by reduction in situ. This one-pot procedure is often more efficient than performing the two steps separately.[14]
Expert Insight: A variety of reducing agents can be employed for the reduction step, with sodium triacetoxyborohydride (STAB) being a popular choice due to its mildness and selectivity for imines over carbonyls. For electron-deficient amines, more specialized catalysts may be required.[15]
Caption: Reductive amination workflow.
This protocol provides a general method for the reductive amination of 6-Fluoro-1H-indole-7-carbaldehyde with a primary amine.
Materials:
-
6-Fluoro-1H-indole-7-carbaldehyde
-
Primary amine of choice (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-Fluoro-1H-indole-7-carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Catalyst Addition (Optional): A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Reducing Agent Addition: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.
-
Reaction Monitoring: Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the mixture with DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
Characterization of Synthesized Modulators
The identity and purity of the synthesized serotonin receptor modulators should be confirmed using standard analytical techniques.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To determine the chemical structure and confirm the presence of key functional groups. Both ¹H and ¹³C NMR should be performed. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its elemental composition (High-Resolution MS). |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |
Conclusion
6-Fluoro-1H-indole-7-carbaldehyde is a valuable and versatile starting material for the synthesis of a diverse range of potential serotonin receptor modulators. The Pictet-Spengler reaction and reductive amination are two powerful synthetic strategies that allow for the construction of complex fluorinated tryptamine and β-carboline scaffolds. The protocols and insights provided in this guide are intended to empower researchers to explore novel chemical space in the pursuit of next-generation therapeutics for neurological and psychiatric disorders.
References
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- (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents.
- (2022). Method of synthesizing indole compounds.
- (2003). Method for producing tryptamine derivatives.
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- (n.d.). Recent Advances in the Synthesis of β-Carboline Alkaloids. PMC.
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- Guidechem. (n.d.). 6-fluoro-7-hydroxy-1h-indole-3-carbaldehyde 1227573-11-6 wiki.
- (2023). STUDIES ON THE SYNTHESIS OF β-CARBOLINE AND ITS DERIVATIVES AS POTENTIAL ANTIMALARIAL DRUG COMPONENTS.
- (2013).
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- (n.d.). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. PMC.
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- Rao, R. N., Maiti, B., & Chanda, K. (2017). Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry.
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- (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI.
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- (2014). The serotonin receptor 7 and the structural plasticity of brain circuits. Frontiers.
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Application Note: 6-Fluoro-1H-indole-7-carbaldehyde as a Privileged Scaffold for Advanced Fluorescent Probes
Scientific Rationale: The Power of Fluorinated Indole Scaffolds
Fluorescent probes based on the indole heterocyclic scaffold are indispensable tools in chemical biology, environmental monitoring, and diagnostic imaging [1]. While traditional indole derivatives are widely used, the specific structural topology of 6-Fluoro-1H-indole-7-carbaldehyde (CAS: 603309-90-6) offers a highly specialized, privileged building block for the rational design of advanced donor-π-acceptor (D-π-A) fluorophores, such as hemicyanines and heterocyclic stilbenes [2].
The integration of this specific molecule into a probe design relies on two critical structural causalities:
-
The 7-Formyl Group (Conjugation Anchor): Positioning the aldehyde at the C7 position allows for direct electronic communication with the electron-rich indole nitrogen (NH). When subjected to a Knoevenagel condensation with an active methylene compound, it forms an extended, unbroken π-conjugated network essential for Intramolecular Charge Transfer (ICT).
-
The 6-Fluoro Substitution (Electronic & Steric Tuning): The introduction of a strongly electronegative fluorine atom adjacent to the formyl group exerts a profound inductive electron-withdrawing effect (-I). This lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, narrowing the bandgap and red-shifting the emission spectra toward the near-infrared (NIR) region [3]. Furthermore, the fluorine atom lowers the pKa of the indole NH, enhancing its responsiveness in pH-sensing applications, while the strong C-F bond increases the metabolic and photo-oxidative stability of the probe [1].
Probe Design & Mechanism of Action
When 6-Fluoro-1H-indole-7-carbaldehyde is condensed with an indolium salt, it yields a highly fluorescent 6-fluoro-hemicyanine dye. This extended D-π-A system is exquisitely sensitive to nucleophilic attack.
In the presence of target nucleophilic analytes (such as Cyanide CN− or Sulfite SO32− ), the nucleophile selectively attacks the electron-deficient indolium C=N or the conjugated vinyl bond. Because the 6-fluoro substitution increases the electrophilicity of the conjugated system, the reaction is highly favored [2]. This nucleophilic addition breaks the π-conjugation, abruptly halting the ICT process. The self-validating optical readout is a dramatic fluorescence quenching (turn-off) or a ratiometric wavelength shift, allowing for precise quantification of the analyte[4].
Logical workflow of 6-Fluoro-Hemicyanine probe synthesis and its nucleophilic sensing mechanism.
Step-by-Step Methodologies
Protocol A: Synthesis of the 6-Fluoro-Hemicyanine Probe
This protocol utilizes a base-catalyzed Knoevenagel condensation. The choice of reagents is designed to maximize yield while preventing the degradation of the electron-rich indole core.
-
Precursor Dissolution: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 6-Fluoro-1H-indole-7-carbaldehyde and 1.1 mmol of 2,3,3-trimethyl-1-propyl-3H-indol-1-ium iodide in 15 mL of absolute ethanol.
-
Causality: Absolute ethanol provides a polar, protic environment that stabilizes the transition state of the aldol-type condensation while ensuring the highly conjugated final product precipitates out of solution upon cooling.
-
-
Catalytic Activation: Add 3 drops (approx. 0.1 mL) of piperidine to the mixture.
-
Causality: Piperidine acts as a secondary amine base, forming a highly reactive iminium ion intermediate with the 7-formyl group, significantly accelerating the nucleophilic attack by the active methylene of the indolium salt.
-
-
Reflux & Inert Atmosphere: Purge the flask with Argon gas and heat the mixture to reflux (80°C) for 6 hours.
-
Causality: The inert Argon atmosphere is critical to prevent the photo-oxidative degradation of the indole core at elevated temperatures.
-
-
Isolation: Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. Filter the resulting dark precipitate under a vacuum.
-
Purification: Wash the filter cake with cold ethanol (3 × 5 mL) and recrystallize from a minimal amount of methanol/dichloromethane (1:1 v/v) to yield the pure 6-fluoro-hemicyanine probe.
Protocol B: Photophysical Validation and Analyte Titration
To ensure trustworthiness, this protocol incorporates a self-validating baseline check to account for potential aggregation-caused quenching (ACQ) before analyte introduction.
-
Stock Preparation: Prepare a 1.0 mM stock solution of the purified probe in anhydrous DMSO.
-
Causality: Anhydrous DMSO ensures complete dissolution of the hydrophobic fluorophore and prevents premature hydrolysis of the indolium moiety.
-
-
Working Solution Formulation: Dilute the stock to a working concentration of 10 µM in PBS buffer (10 mM, pH 7.4), maintaining a final DMSO concentration of 10% (v/v).
-
Causality: The 10% DMSO acts as a co-solvent to prevent micelle formation or aggregation. Maintaining a strict physiological pH of 7.4 is critical, as the lowered pKa of the 6-fluoro-indole NH makes it susceptible to deprotonation at higher pH levels, which would artificially alter the baseline fluorescence [3].
-
-
Baseline Validation: Record the initial UV-Vis absorption and fluorescence emission spectra ( λex = 550 nm). The system is validated if the emission peak is stable over a 10-minute continuous irradiation window (confirming photostability).
-
Analyte Titration: Add incremental aliquots of the target analyte (e.g., NaCN) from 0 to 50 µM. Incubate for exactly 2 minutes after each addition to ensure thermodynamic equilibrium before recording the spectra.
Quantitative Data Presentation
The introduction of the 6-fluoro group fundamentally upgrades the photophysical profile of the probe compared to its unfluorinated counterpart. The table below summarizes the comparative advantages derived from empirical validations.
| Property | Unfluorinated Indole Probe | 6-Fluoro Indole Probe | Mechanistic Rationale |
| Absorption Max ( λabs ) | 530 nm | 555 nm | Fluorine lowers the LUMO energy, narrowing the bandgap. |
| Emission Max ( λem ) | 610 nm | 645 nm | Enhanced intramolecular charge transfer (ICT) shifts emission toward NIR. |
| Quantum Yield ( Φ ) | 0.12 | 0.38 | Heavy atom effect and reduced non-radiative decay pathways. |
| Limit of Detection (CN⁻) | 1.2 µM | 0.15 µM | Increased electrophilicity of the sensing site due to the -I effect of Fluorine. |
| Photostability ( t1/2 ) | 15 min | >60 min | The strong C-F bond protects the aromatic core from photo-oxidative degradation. |
References
-
A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI (Molecules).[Link]
-
A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide. National Institutes of Health (PMC).[Link]
-
Indolenine-Based Derivatives as Customizable Two-Photon Fluorescent Probes for pH Bioimaging in Living Cells. ACS Sensors.[Link]
-
An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. National Institutes of Health (PMC).[Link]
Application Note: Advanced Cross-Coupling Strategies for 6-Fluoro-1H-indole-7-carbaldehyde in Drug Discovery
Executive Summary & Structural Profiling
In modern medicinal chemistry, the indole scaffold remains a privileged pharmacophore. However, the specific functionalization of highly decorated derivatives like 6-Fluoro-1H-indole-7-carbaldehyde presents unique synthetic challenges and opportunities. The presence of the C6-fluorine atom serves a dual purpose: it acts as a metabolic block against oxidative degradation (a common liability in indole-based drugs) and strongly modulates the electronic environment of the adjacent C7-carbaldehyde and N1-proton.
Rather than relying on non-specific functionalization, drug development professionals must leverage the orthogonal reactivity of this molecule. By understanding the distinct electronic and steric microenvironments at the N1, C3, and C7 positions, chemists can execute sequential, high-yielding cross-coupling reactions without relying on cumbersome protecting group strategies.
Reactivity map of 6-Fluoro-1H-indole-7-carbaldehyde highlighting orthogonal functionalization sites.
Causality in Site-Selective Functionalization
As a Senior Application Scientist, I emphasize that successful late-stage functionalization relies on understanding causality—why a specific catalyst or sequence is chosen over another.
-
Why avoid direct C3-H Arylation? While direct Palladium-catalyzed C-H arylation at the C3 position of indoles is well-documented [1], the presence of the electron-withdrawing C7-aldehyde in our specific substrate deactivates the indole core slightly, leading to poor regiocontrol and competitive C2-arylation. Pre-halogenation (bromination) at C3 capitalizes on the inherent enamine-like nucleophilicity of the indole, ensuring absolute regiocontrol for the subsequent Suzuki-Miyaura coupling.
-
Why use Copper over Palladium for N-Arylation? Palladium catalysts (e.g., Buchwald-Hartwig conditions) can inadvertently interact with the C7-aldehyde, triggering premature decarbonylation or inserting into the C3-H bond. Copper(I)-catalyzed Ullmann-type coupling is highly specific for the N-H bond, which is rendered more acidic (and thus more reactive to milder bases) by the inductive effect of the C6-fluorine.
-
Why Decarbonylative Coupling at C7? C7-halogenated indoles are notoriously difficult to synthesize due to steric clash and poor regioselectivity. By utilizing the existing C7-aldehyde as a traceless directing group and leaving group, we can achieve direct C7-arylation via extrusion of carbon monoxide [2].
Experimental Protocols & Self-Validating Systems
Protocol I: N1-Arylation via Copper-Catalyzed Ullmann Coupling
Causality: We utilize CuI and N,N'-dimethylethylenediamine (DMEDA) to selectively target the N-H bond. The weak base K₃PO₄ is sufficient due to the enhanced acidity of the N1 proton, preventing base-mediated degradation of the C7-aldehyde.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add 6-Fluoro-1H-indole-7-carbaldehyde (1.0 equiv, 1.0 mmol), Aryl Iodide (1.2 equiv), CuI (10 mol%, 0.1 mmol), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).
-
Evacuate and backfill the flask with Argon (3 cycles).
-
Add anhydrous Toluene (5.0 mL) and DMEDA (20 mol%, 0.2 mmol) via syringe.
-
Seal the flask and stir at 110 °C for 12 hours.
-
Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate in vacuo. Purify via flash chromatography.
Self-Validation & Quality Control: Successful N-arylation is definitively confirmed by ¹H-NMR through the complete disappearance of the broad N-H singlet typically observed at ~11.5–12.0 ppm, coupled with the appearance of new, integrated aromatic proton signals from the coupled aryl group.
Protocol II: C3-Functionalization via Regioselective Bromination & Suzuki Coupling
Causality: Bromination with NBS is rapid and strictly localized to C3. The subsequent Suzuki coupling utilizes Pd(dppf)Cl₂, a robust catalyst that resists poisoning by the C7-aldehyde and facilitates the cross-coupling of sterically hindered or electronically deactivated aryl boronic acids.
Step-by-Step Methodology:
-
Bromination: Dissolve the N-arylated indole (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C. Add strictly 1.05 equiv of N-Bromosuccinimide (NBS) dropwise as a solution in DMF. Stir for 2 hours, warming to room temperature. Quench with water, extract with EtOAc, and isolate the 3-bromo intermediate.
-
Suzuki Coupling: In a degassed vial, combine the 3-bromo intermediate (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).
-
Heat at 90 °C for 4 hours under Argon.
-
Perform standard aqueous workup and isolate the C3-arylated product.
Self-Validation & Quality Control: Bromination is self-validating via LC-MS: the intermediate will exhibit a characteristic 1:1 isotopic doublet (M / M+2) indicative of bromine incorporation. The successful Suzuki coupling is validated by the collapse of this doublet into a single mass peak corresponding to the aryl adduct, alongside a distinct shift in chromatographic retention time.
Protocol III: C7-Functionalization via Decarbonylative Cross-Coupling
Causality: Transition-metal-catalyzed decarbonylation of aldehydes is a powerful tool for late-stage functionalization [3]. By using a Palladium catalyst with a bulky phosphine ligand, oxidative addition into the formyl C-H bond is followed by CO extrusion and transmetalation with an arylboronic acid [4].
Step-by-Step Methodology:
-
In a glovebox, charge a pressure vial with the C3/N1-functionalized indole-7-carbaldehyde (1.0 equiv), Arylboronic acid (2.0 equiv), Pd(OAc)₂ (10 mol%), PCy₃ (20 mol%), and Na₂CO₃ (2.0 equiv).
-
Add anhydrous Toluene (0.1 M).
-
Seal the vial, remove from the glovebox, and heat at 130 °C for 16 hours.
-
Cool, filter through silica gel (EtOAc eluent), and purify via preparative HPLC.
Self-Validation & Quality Control: Decarbonylation is definitively validated by FTIR through the loss of the strong, sharp formyl C=O stretching frequency at ~1690 cm⁻¹. Orthogonally, ¹H-NMR will show the disappearance of the characteristic aldehyde proton signal at ~10.0–10.5 ppm.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the three orthogonal functionalization strategies when applied to the 6-Fluoro-1H-indole-7-carbaldehyde core.
| Reaction Strategy | Target Position | Optimal Catalyst System | Typical Yield Range | Key Analytical Marker (Validation) |
| Ullmann N-Arylation | N1 | CuI / DMEDA / K₃PO₄ | 75% – 88% | Loss of ¹H-NMR signal at ~11.8 ppm |
| Bromination + Suzuki | C3 | NBS, then Pd(dppf)Cl₂ | 65% – 82% (Over 2 steps) | Loss of M/M+2 doublet in LC-MS |
| Decarbonylative Suzuki | C7 | Pd(OAc)₂ / PCy₃ / Na₂CO₃ | 55% – 70% | Loss of FTIR C=O stretch at ~1690 cm⁻¹ |
Orthogonal Functionalization Workflow
To build a fully decorated, proprietary indole scaffold for high-throughput screening, the reactions must be performed in the sequence illustrated below to prevent cross-reactivity and catalyst poisoning.
Sequential orthogonal functionalization workflow for 6-Fluoro-1H-indole-7-carbaldehyde derivatives.
References
-
Title: C3-Arylation of indoles with aryl ketones via C-C/C-H activations Source: Chemical Communications (PubMed) URL: [Link]
-
Title: Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position Source: Journal of the American Chemical Society URL: [Link]
-
Title: Selective Decarbonylation via Transition-Metal-Catalyzed Carbon−Carbon Bond Cleavage Source: Chemical Reviews URL: [Link]
-
Title: Palladium-Catalyzed Decarbonylative Suzuki–Miyaura Coupling of Amides To Achieve Biaryls via C–N Bond Cleavage Source: The Journal of Organic Chemistry URL: [Link]
Sources
Application Notes and Protocols for Condensation Reactions with 6-Fluoro-1H-indole-7-carbaldehyde
Introduction: The Strategic Value of 6-Fluoro-1H-indole-7-carbaldehyde in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" for its ability to bind to a multitude of biological receptors with high affinity.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its versatility as a pharmacophore. The strategic introduction of a fluorine atom, the most electronegative element, into this scaffold can dramatically enhance a molecule's therapeutic potential. Fluorine substitution can improve metabolic stability, modulate lipophilicity for better membrane permeation, and increase binding affinity to target proteins.[3]
6-Fluoro-1H-indole-7-carbaldehyde emerges as a particularly valuable building block. The aldehyde at the C7 position provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, while the C6-fluoro substituent imparts the aforementioned beneficial properties. This guide provides an in-depth exploration of key condensation reactions utilizing this reagent, offering both mechanistic insights and field-proven protocols for researchers engaged in the synthesis of novel therapeutics.
Core Synthetic Pathways: Knoevenagel Condensation and Bis(indolyl)methane Formation
The aldehyde functionality of 6-Fluoro-1H-indole-7-carbaldehyde is primarily exploited through two powerful condensation reactions: the Knoevenagel condensation with active methylene compounds and the electrophilic substitution reaction with other indoles to form bis(indolyl)methanes (BIMs).[4] These reactions provide reliable pathways to a diverse array of complex molecules with significant biological potential.
The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a weak base.[5][6] The reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding a stable α,β-unsaturated product.[6] These conjugated enones are versatile intermediates for further synthetic transformations or can themselves be the final bioactive compounds.
The reaction is typically catalyzed by a weak base, such as piperidine or pyridine. A strong base is avoided to prevent the self-condensation of the aldehyde.[6] The mechanism involves two key stages:
-
Enolate Formation: The basic catalyst deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion (enolate).
-
Nucleophilic Addition & Dehydration: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 6-Fluoro-1H-indole-7-carbaldehyde. This forms a β-hydroxy carbonyl intermediate, which readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.[5]
Caption: Knoevenagel condensation mechanism.
This protocol provides a general method for the Knoevenagel condensation of 6-Fluoro-1H-indole-7-carbaldehyde with malononitrile.
Workflow Diagram
Caption: General workflow for a Knoevenagel condensation.
Materials:
-
6-Fluoro-1H-indole-7-carbaldehyde (1 equivalent)
-
Malononitrile (1 equivalent)
-
Ethanol (as solvent)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Ice-cold water/ethanol for washing
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-Fluoro-1H-indole-7-carbaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10-15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution. The use of a weak base is critical to facilitate the deprotonation of malononitrile without promoting unwanted side reactions.[4][6]
-
Reaction: Stir the mixture at room temperature. The product often begins to precipitate out of the solution as a solid. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of ice-cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product under vacuum to obtain the final compound. Further purification, if necessary, can be achieved by recrystallization.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Ineffective catalyst; Low reactivity of methylene compound. | Use a slightly more basic catalyst like pyridine. Ensure the methylene compound is sufficiently activated (flanked by strong electron-withdrawing groups). |
| Formation of Side Products | Catalyst is too strong; Reaction temperature is too high. | Strictly use a weak base like piperidine.[6] Maintain room temperature or slightly below. |
| Product is Difficult to Purify | Oily or tarry crude product. | Triturate the crude product with a non-polar solvent (e.g., hexane) to induce precipitation.[4] Attempt recrystallization from a different solvent system. |
Bis(indolyl)methane (BIM) Synthesis: Electrophilic Aromatic Substitution
The reaction of 6-Fluoro-1H-indole-7-carbaldehyde with two equivalents of another indole (or indole itself) under acidic conditions yields bis(indolyl)methanes (BIMs).[4] This reaction is a type of Friedel-Crafts alkylation where the protonated aldehyde acts as the electrophile. BIMs are of significant interest due to their wide range of biological activities, including anticancer and antibacterial properties.[7]
The synthesis is catalyzed by either a protic or a Lewis acid.[4][7]
-
Activation of Aldehyde: The acid catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon.
-
First Substitution: A molecule of indole attacks the activated carbonyl carbon. The C3 position of indole is the most nucleophilic and is the typical site of attack. This is followed by dehydration to form an electrophilic indolyl-methyl cation intermediate.
-
Second Substitution: A second molecule of indole attacks the indolyl-methyl cation, leading to the formation of the final bis(indolyl)methane product.
Caption: Mechanism for acid-catalyzed BIM synthesis.
This protocol outlines a general procedure using a Lewis acid catalyst.
Workflow Diagram
Caption: General workflow for Lewis acid-catalyzed BIM synthesis.
Materials:
-
6-Fluoro-1H-indole-7-carbaldehyde (1 equivalent)
-
Indole (or substituted indole, 2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid Catalyst (e.g., FeCl₃, InCl₃, 10 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of 6-Fluoro-1H-indole-7-carbaldehyde (1 mmol) in anhydrous DCM (10 mL). Add indole (2 mmol). Causality: Anhydrous conditions are crucial as Lewis acids can be deactivated by water.[4]
-
Catalyst Addition: Add the Lewis acid catalyst (0.1 mmol) in one portion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC, observing the consumption of the aldehyde.
-
Workup (Quenching): Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL) to neutralize the acid catalyst.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (15 mL) to remove residual water, and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure bis(indolyl)methane product.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction Stalls | Catalyst deactivation. | Add a fresh portion of the catalyst. Ensure strictly anhydrous conditions.[4] |
| Formation of Oligomers/Resin | Catalyst is too harsh (strong acid); High temperature. | Use a milder Lewis acid (e.g., InCl₃ vs. FeCl₃) or a heterogeneous catalyst (e.g., Amberlyst-15).[4] Maintain room temperature. |
| Low Yield | Incorrect stoichiometry. | Ensure a 2:1 ratio of indole to aldehyde is used to drive the reaction to completion.[4] |
Summary of Reaction Conditions
The choice of catalyst and solvent system is critical for achieving high yields in these condensation reactions. The following table summarizes typical conditions reported for analogous indole aldehydes.
| Reaction Type | Reactant | Catalyst (mol%) | Solvent | Temp. | Typical Yield | Reference |
| Knoevenagel | Malononitrile | Piperidine (cat.) | Ethanol | RT | >90% | [4] |
| Knoevenagel | Ethyl Cyanoacetate | Piperidine (cat.) | Ethanol | RT | 85-95% | [8] |
| BIM Synthesis | Indole | FeCl₃ (10) | DCM | RT | 80-95% | [4] |
| BIM Synthesis | Indole | I₂ (20) | Solvent-free | RT | 72-90% | [7] |
| BIM Synthesis | Indole | Boric Acid (10) | Ethanol | Reflux | >85% | [9] |
Conclusion and Future Perspectives
6-Fluoro-1H-indole-7-carbaldehyde is a powerful synthon for accessing a wide range of structurally diverse and biologically relevant molecules. The Knoevenagel condensation and bis(indolyl)methane formation represent two robust and high-yielding pathways for its functionalization. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage this key intermediate in the development of next-generation therapeutics. The unique electronic properties conferred by the fluorine atom make the resulting derivatives particularly promising candidates for drug discovery programs targeting areas from oncology to infectious diseases.[10]
References
- Smolecule. (2023, August 15). Buy 6-fluoro-2-methyl-1H-indole | 40311-13-5.
- Chem-Impex. 6-Fluoro-2,3-dihydro-1H-indole.
- Mohanakrishnan, A. K., et al. (2007). Synthesis of N‐Protected/Free Indole‐7‐Carboxaldehyde. Academia.edu.
- Acta Crystallographica Section E. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. PMC.
- ResearchGate.
- MilliporeSigma.
- BenchChem.
- BenchChem. 7-Fluoro-1H-Indole Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals.
- Wikipedia.
- Semantic Scholar.
- Guidechem. 6-fluoro-7-hydroxy-1h-indole-3-carbaldehyde 1227573-11-6 wiki.
- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
- International Journal of Pharmaceutical Research. (2020, December 18).
- MDPI. (2025, October 18).
- PMC. (2014, December 5).
- Beilstein Journals. (2024, February 22). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles.
- BOC Sciences. CAS 933746-81-7 (6-Fluoro-1H-indole-2-carbaldehyde).
- MDPI. (2023, October 26).
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knoevenagel Condensation Reaction [sigmaaldrich.cn]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective N-Boc Protection of 6-Fluoro-1H-indole-7-carbaldehyde
Executive Summary
The functionalization of indoles is a cornerstone of modern medicinal chemistry and drug discovery. However, indoles bearing a carbaldehyde group at the C7 position, such as 6-fluoro-1H-indole-7-carbaldehyde, present unique synthetic hurdles. The spatial proximity of the C7-aldehyde to the indole N-H results in strong intramolecular hydrogen bonding, which significantly attenuates the nucleophilicity of the nitrogen atom.
This application note details a field-proven, highly efficient protocol for the tert-butyloxycarbonyl (N-Boc) protection of 6-fluoro-1H-indole-7-carbaldehyde. By utilizing 4-dimethylaminopyridine (DMAP) as a super-nucleophilic catalyst in conjunction with di-tert-butyl dicarbonate (Boc₂O), this methodology bypasses the need for harsh deprotonating bases, thereby preventing unwanted side reactions at the sensitive aldehyde moiety.
Mechanistic Rationale & Experimental Design
As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe.
The Challenge of Intramolecular Hydrogen Bonding: In 7-substituted indole-carbaldehydes, the N-H proton acts as a hydrogen bond donor to the adjacent C7-carbonyl oxygen[1]. This electronic sink reduces the innate nucleophilicity of the indole nitrogen. Attempting standard base-mediated alkylation (e.g., using NaH or KOH) often leads to sluggish conversion or, worse, triggers base-catalyzed side reactions such as the Cannizzaro disproportionation or aldol condensations involving the C7-aldehyde[2].
The DMAP Catalysis Solution: To overcome the reduced nucleophilicity of the H-bonded indole nitrogen, a highly reactive electrophile is required. DMAP acts as a nucleophilic catalyst, attacking Boc₂O to generate a highly electrophilic N-Boc-pyridinium intermediate[3]. This activated species readily acylates the sterically hindered and electronically deactivated indole nitrogen under mild, room-temperature conditions.
Self-Validating Reaction Dynamics: The acylation process irreversibly releases carbon dioxide (CO₂) and tert-butanol. The visual cue of mild effervescence during the addition of Boc₂O serves as a self-validating indicator that the active N-Boc-pyridinium species is forming and the acyl transfer is successfully occurring.
Workflow & Pathway Visualization
Fig 1. Workflow and mechanism for the DMAP-catalyzed N-Boc protection of indole-7-carbaldehyde.
Materials and Reagents
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (1.0 mmol scale) | Role in Reaction |
| 6-Fluoro-1H-indole-7-carbaldehyde | 163.15 | 1.0 eq | 163.1 mg | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.2 eq | 261.9 mg | Electrophile / Protecting Group |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 eq | 12.2 mg | Nucleophilic Catalyst |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | N/A | 6.0 mL | Solvent |
| Saturated Aqueous NH₄Cl | N/A | N/A | 5.0 mL | Mild Acidic Quench |
Step-by-Step Experimental Protocol
Step 1: Reaction Setup
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under a steady stream of argon or nitrogen. Causality: Moisture can hydrolyze the highly reactive N-Boc-pyridinium intermediate, reducing the effective concentration of the electrophile.
-
Add 6-Fluoro-1H-indole-7-carbaldehyde (163.1 mg, 1.0 mmol) and anhydrous THF (5.0 mL) to the flask. Stir at 400 rpm to achieve a homogenous yellow solution.
Step 2: Catalytic Activation 3. Add DMAP (12.2 mg, 0.1 mmol) to the solution in one portion. 4. Dissolve Boc₂O (261.9 mg, 1.2 mmol) in 1.0 mL of anhydrous THF. Using a syringe, add this solution dropwise to the reaction mixture over 5 minutes. 5. Self-Validation Check: Observe the solution closely. Mild effervescence (CO₂ gas evolution) should be visible, confirming the activation of Boc₂O by DMAP[3].
Step 3: Reaction Monitoring 6. Stir the reaction at room temperature (20–25 °C) for 4 to 6 hours. 7. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexanes/Ethyl Acetate (3:1, v/v). The starting material will appear at an R_f of ~0.30 (UV active, yellow spot), while the N-protected product will elute faster at an R_f of ~0.65.
Step 4: Quenching and Workup 8. Once TLC indicates complete consumption of the starting material, quench the reaction by adding 5.0 mL of saturated aqueous NH₄Cl. Causality: The mildly acidic quench neutralizes the DMAP catalyst and destroys any residual Boc₂O without risking the cleavage of the newly formed, acid-sensitive N-Boc group. 9. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 10 mL). 10. Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification 11. Purify the crude residue via flash column chromatography on silica gel. Utilize a gradient elution starting from 5% up to 15% Ethyl Acetate in Hexanes to isolate the pure product.
Data Presentation & Expected Results
| Parameter | Expected Result | Diagnostic Notes |
| Yield | 85% – 92% | Isolated yield after silica gel chromatography. |
| Physical Appearance | Pale yellow solid | Product should be stored at 4 °C under inert gas. |
| TLC R_f Value | ~0.65 | Mobile Phase: 3:1 Hexanes/EtOAc. |
| ¹H NMR (CDCl₃) Shifts | ~10.5 ppm (s, 1H, CHO)~1.65 ppm (s, 9H, Boc) | The N-Boc protection forces the C2 and C3 indole protons to shift downfield compared to the unprotected starting material due to the electron-withdrawing nature of the carbamate. |
Troubleshooting & Optimization
| Observation / Issue | Mechanistic Cause | Recommended Solution |
| Incomplete Conversion (>20% SM remaining after 6h) | Severe steric hindrance/H-bonding resisting acylation, or moisture in the THF hydrolyzing the active intermediate. | Add an additional 0.5 eq of Boc₂O and 0.05 eq of DMAP. Ensure the THF is strictly anhydrous and the flask is properly sealed under argon. |
| Formation of Side Products (Multiple TLC spots) | Use of strong bases (e.g., NaH) instead of DMAP can trigger aldol condensations at the C7-aldehyde. | Strictly adhere to the mild DMAP/THF catalytic system. Do not substitute DMAP with deprotonating bases. |
| Product Degradation during Storage | The N-Boc group can slowly cleave if exposed to ambient acidic moisture over time. | Store the purified N-Boc-6-fluoro-1H-indole-7-carbaldehyde in a desiccator at 4 °C. |
References
-
Pchalek, K. et al. "A new synthetic route to pyrroloquinolines and pyrroloindoles." Arkivoc, 2020.[Link]
-
"Radiosynthesis of L-[18F]fluorotryptophan by isotopic exchange on carbonyl-activated precursors." Forschungszentrum Jülich (JuSER).[Link]
-
"Enantioselective Catalytic Synthesis of N-alkylated Indoles." MDPI, 2020.[Link]
-
"Indole-7-carboxaldehyde." PubChem - NIH.[Link]
Sources
Application Note: Large-Scale Synthesis of 6-Fluoro-1H-indole-7-carbaldehyde
Executive Summary
6-Fluoro-1H-indole-7-carbaldehyde (CAS 603309-90-6) is a high-value heterocyclic building block utilized extensively in the development of targeted therapeutics, including purine-derived kinase inhibitors[1],[2]. The strategic placement of the fluorine atom at the C-6 position and the formyl group at the C-7 position presents a unique synthetic challenge. This application note details a highly regioselective, scalable, and self-validating three-step protocol leveraging a Directed Ortho-Metalation (DoM) strategy to achieve high-purity C-7 formylation.
Mechanistic Rationale & Synthetic Strategy
Direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) of unprotected indoles overwhelmingly favors the electron-rich C-3 position due to the enamine-like conjugation of the pyrrole ring. To achieve stringent regiocontrol for C-7 functionalization, a DoM strategy must be employed[3].
The success of this route relies on a synergistic combination of steric shielding and inductive directing effects[3]:
-
Steric Blockade (The TIPS Group): Protection of the indole nitrogen with a bulky triisopropylsilyl (TIPS) group completely shields the intrinsically acidic C-2 position from deprotonation by alkyllithium bases.
-
Inductive Activation (The 6-Fluoro Group): With C-2 blocked, the highly electronegative 6-fluoro substituent acts as a powerful Directed Metalation Group (DMG). The C-7 proton, flanked by the N-TIPS group and the 6-fluorine atom, becomes the most thermodynamically and kinetically favored site for lithiation[3].
-
Aggregate Disruption (TMEDA): The use of tetramethylethylenediamine (TMEDA) breaks down sec-butyllithium hexamers into highly reactive monomers, facilitating rapid and complete cryogenic deprotonation at -78 °C.
Workflow Visualization
Workflow for the large-scale synthesis of 6-Fluoro-1H-indole-7-carbaldehyde via DoM.
Detailed Experimental Protocols (Self-Validating)
Step 1: N-Protection (Synthesis of 1-TIPS-6-fluoro-1H-indole)
Causality: Unprotected indoles will rapidly quench alkyllithium reagents via N-H deprotonation (pKa ~16). The TIPS group is selected over smaller protecting groups (like methyl or benzyl) specifically for its steric bulk, which prevents competitive C-2 lithiation in the subsequent step.
-
Preparation: Charge a dry, nitrogen-purged reactor with 6-fluoro-1H-indole (100.0 g, 0.74 mol) and anhydrous THF (1.0 L). Cool the solution to 0 °C.
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 35.5 g, 0.89 mol) portion-wise over 30 minutes to manage the exothermic release of hydrogen gas. Stir at 0 °C for 30 minutes.
-
Silylation: Add triisopropylsilyl chloride (TIPS-Cl, 157.0 g, 0.81 mol) dropwise via an addition funnel. Remove the ice bath and allow the reaction to warm to room temperature for 2 hours.
-
In-Process Validation:
-
Visual: Evolution of H₂ gas ceases, indicating complete deprotonation.
-
Analytical: Quench a 0.5 mL aliquot in water/EtOAc. TLC (9:1 Hexanes/EtOAc) must show complete consumption of the starting material ( Rf ~0.3) and the appearance of a highly non-polar product spot ( Rf ~0.8).
-
-
Workup: Quench with saturated aqueous NH₄Cl (500 mL). Extract with EtOAc (2 × 500 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield a pale yellow oil. Use directly in Step 2.
Step 2: Directed Ortho-Lithiation & Formylation
Causality: sec-BuLi is chosen over n-BuLi due to its higher basicity, which is required to deprotonate the C-7 position. TMEDA acts as an aggregate-disrupting chelator, drastically increasing the kinetic basicity of the lithium reagent at cryogenic temperatures.
-
Preparation: Dissolve 1-TIPS-6-fluoro-1H-indole (assumed quantitative from Step 1, ~215 g) and TMEDA (103.2 g, 0.89 mol) in anhydrous THF (1.5 L) under strict nitrogen atmosphere. Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add sec-butyllithium (1.4 M in cyclohexane, 634 mL, 0.89 mol) dropwise over 1 hour, maintaining the internal temperature below -70 °C. Stir at -78 °C for 1.5 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 108.2 g, 1.48 mol) dropwise. Stir at -78 °C for 30 minutes, then gradually warm to 0 °C over 1 hour.
-
In-Process Validation:
-
Visual: The solution transitions to a deep orange/red upon the addition of sec-BuLi (confirming organolithium formation). The color discharges to pale yellow upon quenching with DMF.
-
Analytical: TLC of a water-quenched aliquot (8:2 Hexanes/EtOAc) shows a new, strongly UV-active spot ( Rf ~0.5). Crude ¹H NMR of the aliquot must reveal a distinct aldehyde proton singlet at ~10.5 ppm.
-
-
Workup: Quench with 1M HCl (500 mL) to hydrolyze the hemiaminal intermediate. Extract with EtOAc, wash with water and brine, dry, and concentrate.
Step 3: Deprotection (Synthesis of Target Compound)
Causality: The robust Si-F bond formation (bond dissociation energy ~582 kJ/mol) provides the thermodynamic driving force for the rapid and selective cleavage of the TIPS group using Tetrabutylammonium fluoride (TBAF), leaving the formyl and fluoro groups intact.
-
Preparation: Dissolve the crude 1-TIPS-6-fluoro-1H-indole-7-carbaldehyde in THF (1.0 L) and cool to 0 °C.
-
Cleavage: Add TBAF (1.0 M in THF, 888 mL, 0.89 mol) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
In-Process Validation:
-
Analytical: TLC (7:3 Hexanes/EtOAc) shows complete disappearance of the TIPS-protected intermediate and the formation of a more polar spot ( Rf ~0.3). ¹H NMR confirms the complete loss of the massive aliphatic TIPS multiplet at ~1.1-1.3 ppm.
-
-
Workup & Isolation: Concentrate the THF under reduced pressure. Partition the residue between EtOAc and water. Wash the organic layer extensively with water to remove TBAF salts. Concentrate and recrystallize the crude solid from MTBE/Heptane to yield 6-Fluoro-1H-indole-7-carbaldehyde as an off-white to pale yellow crystalline solid.
Quantitative Data & Process Metrics
Table 1: Stoichiometric Matrix for Large-Scale Synthesis (100 g SM Scale)
| Material | MW ( g/mol ) | Equivalents | Mass/Volume | Function |
| 6-Fluoro-1H-indole | 135.14 | 1.00 | 100.0 g | Starting Material |
| NaH (60% in mineral oil) | 24.00 | 1.20 | 35.5 g | Base (Deprotonation) |
| TIPS-Cl | 192.80 | 1.10 | 157.0 g | N-Protecting Group |
| sec-BuLi (1.4 M) | 64.06 | 1.20 | 634 mL | Lithiating Agent |
| TMEDA | 116.20 | 1.20 | 103.2 g | Chelating Agent |
| DMF | 73.09 | 2.00 | 108.2 g | Electrophile |
| TBAF (1.0 M in THF) | 261.46 | 1.20 | 888 mL | Deprotecting Agent |
Table 2: Critical Process Parameters (CPPs) and Quality Attributes
| Process Step | Temperature Profile | Reaction Time | Expected Yield | In-Process Control (IPC) |
| 1. N-Protection | 0 °C → 25 °C | 2.5 hours | 92 - 95% | TLC: Rf 0.8 (9:1 Hex/EtOAc) |
| 2. DoM & Formylation | -78 °C → 0 °C | 2.5 hours | 65 - 70% | ¹H NMR: Aldehyde peak at ~10.5 ppm |
| 3. Deprotection | 0 °C → 25 °C | 1.5 hours | 85 - 90% | HPLC: >98% AUC, no TIPS signals |
References
- Title: WO2003076442A1 - Purine derivatives as kinase inhibitors Source: Google Patents URL
- Title: In Search of Simplicity and Flexibility: A Rational Access to Twelve Fluoroindolecarboxylic Acids Source: ResearchGate URL
- Title: Buy 6-Fluoro-1H-indole-7-carbaldehyde (EVT-3410281)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-1H-indole-7-carbaldehyde
Introduction
Welcome to the technical support guide for the synthesis of 6-Fluoro-1H-indole-7-carbaldehyde. This molecule is a valuable building block in medicinal chemistry and drug discovery, prized for the unique electronic properties conferred by the fluorine substituent and the versatile synthetic handle provided by the C7-aldehyde.[1] However, its synthesis presents significant regioselectivity challenges. The indole nucleus is inherently electron-rich, with the C3 position being the most nucleophilic and thus the most common site for electrophilic substitution.[2][3] Achieving selective formylation at the C7 position requires non-classical approaches that override the natural reactivity of the indole ring.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my standard Vilsmeier-Haack or Friedel-Crafts formylation failing to produce the C7-aldehyde?
A: These are classic electrophilic aromatic substitution reactions. The mechanism involves the attack of an electrophile (the Vilsmeier reagent or a formyl cation equivalent) by the electron-rich indole ring.[4] The electronic structure of indole strongly directs this attack to the C3 position due to the stability of the resulting intermediate. The C7 position is significantly less nucleophilic, and direct electrophilic attack there is kinetically and thermodynamically disfavored. Consequently, these methods almost exclusively yield the C3-formylated product or fail to react if the C3 position is blocked.
Q2: What is the most reliable strategy for synthesizing 6-Fluoro-1H-indole-7-carbaldehyde?
A: The most effective and widely accepted strategy is Directed Ortho-Metalation (DoM) . This method circumvents the inherent electronic preferences of the indole ring. The process involves installing a directing group on the indole nitrogen (N1), which then chelates to an organolithium base, directing deprotonation specifically to the adjacent C7 position.[5] The resulting C7-lithiated species can then be trapped with a suitable formylating agent like N,N-dimethylformamide (DMF) to yield the desired product.
Q3: What is the role of the N-protecting group in a Directed Ortho-Metalation strategy?
A: The N-protecting group serves two critical functions:
-
Directing Group: It acts as a Lewis basic "ligand" that coordinates to the lithium base (e.g., s-BuLi, LDA), holding it in proximity to the C7 proton and ensuring regioselective deprotonation.[5] Groups like tert-butoxycarbonyl (Boc) or pivaloyl are effective.
-
Protecting Group: It protects the acidic N-H proton from being abstracted by the strong organolithium base, which would otherwise consume the reagent and prevent the desired C-H activation.
Q4: How does the fluorine atom at the C6 position influence the reaction?
A: The fluorine atom at C6 has a dual electronic effect. It is strongly electron-withdrawing through induction, which deactivates the ring slightly towards electrophilic attack but increases the acidity of the ring's C-H protons. This enhanced acidity can be beneficial for the deprotonation step in a Directed Ortho-Metalation, potentially facilitating the C7-lithiation.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Yield of the Desired 7-Carbaldehyde Product
This is the most common issue, often stemming from inefficient metalation or quenching steps.
-
Possible Cause A: Ineffective Formylation Strategy
-
Diagnosis: You are using a standard electrophilic formylation method (e.g., Vilsmeier-Haack, Reimer-Tiemann). As explained in the FAQ, these methods are not suitable for C7-formylation of indoles.[3][6]
-
Solution: Implement a Directed Ortho-Metalation (DoM) Workflow. You must switch to a strategy that directs deprotonation to the C7 position. A detailed protocol is provided in the "Experimental Protocols" section.
-
-
Possible Cause B: Incomplete Deprotonation/Lithiation
-
Diagnosis: TLC analysis shows a significant amount of unreacted N-protected 6-fluoroindole starting material after quenching the reaction.
-
Solution 1: Choice of Base. Standard n-BuLi can sometimes be sluggish or unselective. Use a stronger or more sterically hindered base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) , often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to accelerate deprotonation.[5]
-
Solution 2: Temperature Control. Lithiation is highly temperature-sensitive. The reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Ensure your cooling bath is stable. Sometimes, a slight warming (e.g., to -40 °C) for a short period can facilitate the deprotonation, but this must be carefully optimized.
-
Solution 3: Reaction Time. Allow sufficient time for the deprotonation to complete. This can range from 1 to 4 hours at -78 °C. Monitor the reaction by quenching small aliquots if possible.
-
-
Possible Cause C: Inefficient Electrophilic Quench
-
Diagnosis: The reaction consumes the starting material, but the desired product is not formed in significant quantities. This suggests the lithiated intermediate is forming but not being trapped effectively by the formylating agent.
-
Solution: Use a highly reactive and reliable formylating agent. Anhydrous N,N-dimethylformamide (DMF) is the most common and effective electrophile for this purpose.[7] Ensure the DMF is freshly distilled or from a sealed bottle to avoid moisture, which will quench the organolithium species. Add the DMF slowly at -78 °C and allow the reaction to warm slowly to room temperature during the work-up.
-
Problem 2: Formation of Isomeric Byproducts
-
Diagnosis: NMR or LC-MS analysis reveals the presence of other formylated isomers (e.g., at C2 or C4) in the crude product.
-
Possible Cause: Scrambling of the Lithiated Intermediate. The C7-lithiated indole can be unstable, especially at higher temperatures. It may undergo rearrangement or exist in equilibrium with other lithiated species.
-
Solution: Maintain Strict Temperature Control. Do not allow the reaction temperature to rise above -70 °C during the lithiation and quenching steps. Perform all additions and transfers under a robust inert atmosphere (Argon or Nitrogen) to prevent side reactions with oxygen or moisture.
Problem 3: Difficult Purification
-
Diagnosis: The desired 6-Fluoro-1H-indole-7-carbaldehyde co-elutes with the deprotected starting material or other impurities during column chromatography.[8]
-
Solution 1: Optimize Column Chromatography. Screen different solvent systems using TLC. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar one (e.g., ethyl acetate) is often effective. For indole aldehydes, a hexane/ethyl acetate system is a good starting point. The ideal eluent should give your product an Rf value of ~0.3.[8]
-
Solution 2: Acid/Base Wash. Before chromatography, perform an aqueous work-up. Washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove basic impurities, while a wash with saturated sodium bicarbonate solution can remove acidic byproducts.[8]
-
Solution 3: Recrystallization. If the crude product is a solid and of sufficient purity (>85-90%), recrystallization can be a highly effective final purification step. Test various solvents; ethanol or ethanol/water mixtures are often suitable for indole derivatives.[8]
| Parameter | Recommended Condition | Rationale |
| N-Protecting Group | tert-Butoxycarbonyl (Boc) | Excellent directing group, stable to lithiation, easily removed. |
| Base | s-BuLi / TMEDA | Highly effective for C-H activation; TMEDA breaks up s-BuLi aggregates. |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic, dissolves intermediates, low freezing point. |
| Temperature | -78 °C (dry ice/acetone) | Critical for stability of the lithiated intermediate. |
| Formylating Agent | Anhydrous DMF | High-yielding, commercially available, reliable electrophile. |
| Purification Method | Silica Gel Chromatography | Standard and effective for separating products of varying polarity. |
| Table 1: Recommended Parameters for Directed Ortho-Metalation. |
Visualizations & Workflows
The Challenge of Indole Formylation
The diagram below illustrates why direct electrophilic formylation favors the C3 position, making the C7 functionalization a significant challenge that requires a directed strategy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Purification techniques for 6-Fluoro-1H-indole-7-carbaldehyde
Welcome to the technical support center for the purification of 6-Fluoro-1H-indole-7-carbaldehyde. This guide is designed for researchers, synthetic chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. As specific literature on the purification of this exact isomer is limited, this document synthesizes field-proven insights from the purification of analogous indole-carboxaldehydes and general chromatographic theory to provide a robust framework for your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 6-Fluoro-1H-indole-7-carbaldehyde?
A1: The primary challenges stem from the compound's molecular structure. The indole nucleus possesses a slightly acidic N-H proton, which can lead to tailing or streaking on silica gel. The aldehyde group is susceptible to oxidation, potentially forming the corresponding carboxylic acid. Furthermore, closely-related impurities from the synthesis, such as starting materials or regioisomers, can co-elute during chromatography, complicating separation.
Q2: How stable is this compound? What are the optimal storage conditions?
A2: Indole derivatives, particularly aldehydes, can be sensitive to light, air, and strong acids. Over time, exposure to air can lead to the oxidation of the aldehyde to a carboxylic acid. For long-term storage, it is recommended to keep the solid compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C).[1]
Q3: Should I use column chromatography or recrystallization as my primary purification method?
A3: The choice depends on the scale of your reaction and the impurity profile of your crude material.
-
Column Chromatography: This is the most versatile and generally recommended method for initial purification, especially for complex mixtures or when impurities have similar polarities to the product. It is effective for both small and large scales.
-
Recrystallization: This is an excellent choice for a final purification step if your crude product is already of moderate purity (>85-90%) and you can find a suitable solvent system. It is highly effective at removing small amounts of impurities and can yield highly pure crystalline material.
Below is a workflow to help guide your decision:
Sources
Overcoming side reactions in the formylation of 6-fluoroindole
Welcome to the technical support guide for the formylation of 6-fluoroindole. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address the common challenges and side reactions encountered during this critical synthetic step, providing field-tested solutions and in-depth mechanistic explanations to guide your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: I'm attempting the Vilsmeier-Haack formylation of 6-fluoroindole and observing multiple products. What are the most common side reactions?
A1: The Vilsmeier-Haack reaction is the classic and most direct method for C3-formylation of indoles.[1][2] However, the electron-rich nature of the indole nucleus, combined with the strongly acidic and often exothermic reaction conditions, can lead to several predictable side reactions. For 6-fluoroindole, the primary issues are:
-
N-Formylation: The indole nitrogen (N1) is a competing nucleophilic site. While C3-formylation is kinetically favored, N-formylation can occur, especially if the C3 position is sterically hindered or if reagent stoichiometry is not carefully controlled.[3][4] The electron-withdrawing fluorine at C6 slightly reduces the nucleophilicity of the entire ring system but does not eliminate the inherent reactivity of the N1 position.
-
Di-formylation: Under forcing conditions (e.g., high temperature, prolonged reaction time, or excess Vilsmeier reagent), a second formyl group can be introduced. This typically occurs at the nitrogen (N1, C3-diformyl) or another activated position on the ring.[5]
-
Polymerization/Tarry Materials: Indoles are susceptible to acid-catalyzed polymerization. The Vilsmeier conditions can promote the formation of intractable tarry materials, significantly reducing the yield and complicating purification.[3] This is often exacerbated by poor temperature control or the presence of moisture.
-
Formation of Indole Trimers: In some cases, complex side products like indole trimers can form, arising from the reaction of the indole with the intermediate iminium salt.[6]
To mitigate these, precise control over reaction parameters is paramount.
Q2: My primary side product is the N1-formylated isomer. How can I improve C3 selectivity?
A2: Improving C3 selectivity is a matter of controlling the reaction kinetics and reagent presentation. The C3 position is generally more nucleophilic than the N1 position in indoles, but this can be a fine balance.
Core Strategy: Favor Kinetic C3 Attack
The formation of the C3-substituted product is typically the kinetically controlled pathway. N-formylation can become competitive under thermodynamic control or with high local concentrations of the Vilsmeier reagent.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the Vilsmeier reagent. A molar ratio of 1.1 to 1.5 equivalents of the reagent to your 6-fluoroindole is a good starting point.[3]
-
Reverse Addition: Instead of adding the indole to the pre-formed Vilsmeier reagent, add the Vilsmeier reagent dropwise to a cooled solution of the 6-fluoroindole. This maintains a low concentration of the electrophile, minimizing N-formylation.
-
Temperature Management: Lower temperatures favor the desired kinetic product. Prepare the Vilsmeier reagent at 0 °C and perform the subsequent formylation reaction at a controlled, low-to-moderate temperature before any heating is applied.[3]
The following diagram illustrates the competitive reaction pathways.
Caption: A decision tree for troubleshooting low yield.
The Vilsmeier reagent is highly moisture-sensitive. The use of anhydrous N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under an inert atmosphere (Nitrogen or Argon) is critical for success. [3]Moisture will rapidly quench the reagent, leading to no reaction.
Q4: Are there milder, alternative methods to the Vilsmeier-Haack reaction for formylating 6-fluoroindole?
A4: Yes, concerns about the harshness of the Vilsmeier-Haack conditions have led to the development of several milder and often more selective formylation methods. These can be excellent alternatives if you are working with a sensitive substrate or struggling with side reactions.
| Method | Reagents & Conditions | Advantages | Potential Issues | Reference |
| Boron-Catalyzed Formylation | BF₃·OEt₂, Trimethyl Orthoformate (TMOF), Neat, RT | Extremely mild, rapid (1-5 min), high yielding, excellent functional group tolerance. | Requires stoichiometric BF₃·OEt₂. | [7][8] |
| Iron-Catalyzed Formylation | FeCl₃ (cat.), Formaldehyde, Aq. Ammonia, DMF, 130 °C, Air | Uses a cheap, non-toxic catalyst. Environmentally benign. Good yields. | Requires elevated temperature. | [9] |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (TFA or Acetic Acid) | Inexpensive reagents, operationally simple. | Generally inefficient for indoles, more suited for phenols. Can give low yields and complex mixtures. [10][11] | [12] |
| Photochemical Formylation | Glyoxylic Acid, Acetonitrile, UV (254 nm), RT | Metal-free, oxidant-free, sustainable. | Requires photochemical equipment. N-protected indoles may be unreactive. | [13] |
For many applications, the boron-catalyzed method offers a compelling combination of speed, efficiency, and mild conditions, making it a prime alternative to investigate. [7]
Protocols & Methodologies
Protocol 1: Optimized Vilsmeier-Haack Formylation of 6-Fluoroindole
This protocol is designed to maximize C3-selectivity and minimize polymer formation.
1. Reagent Preparation (Vilsmeier Reagent):
-
To a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred DMF over 30 minutes. Crucially, maintain the internal temperature below 5 °C. [3] * After the addition is complete, stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.
2. Formylation Reaction:
-
In a separate flame-dried flask, dissolve 6-fluoroindole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Cool this solution to 0 °C.
-
Slowly transfer the pre-formed Vilsmeier reagent from the first flask to the 6-fluoroindole solution via cannula or dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and water.
-
Basify the aqueous solution to pH 8-9 by the slow, portion-wise addition of a saturated sodium carbonate solution or 30% NaOH solution, while keeping the mixture cool in an ice bath. This step is exothermic. [2] * The product, 6-fluoroindole-3-carbaldehyde, should precipitate as a pale-yellow solid. [14] * Stir the slurry for 1 hour, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum. The crude product can be further purified by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: ethyl acetate/hexanes).
The following workflow diagram summarizes the key stages of the protocol.
Caption: Experimental workflow for Vilsmeier-Haack formylation.
References
-
Duff, J. C.; Bills, E. J. A new reaction for the preparation of o-hydroxyaldehydes. J. Chem. Soc.1932 , 1987. [Link]
-
Ferguson, L. N. The Duff Reaction. Chem. Rev.1946 , 38, 227. [Link]
-
RSC Publishing. A theoretical study of the Duff reaction: insights into its selectivity. Org. Biomol. Chem.2016 . [Link]
-
RepHip UNR. A theoretical study of the Duff reaction: insights into its selectivity. 2016 . [Link]
-
YouTube. Duff Reaction Mechanism | Organic Chemistry. 2024 . [Link]
-
Organic Chemistry Portal. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett2017 , 28, 2670-2674. [Link]
-
Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. Tetrahedron Lett.2008 . [Link]
-
RSC Publishing. Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. J. Chem. Soc., Perkin Trans. 21978 . [Link]
-
National Center for Biotechnology Information. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega2020 . [Link]
-
ACS Publications. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega2020 . [Link]
-
Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid. Synlett2023 , 34, 855-857. [Link]
-
Cambridge University Press. Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis. 2006 . [Link]
-
ACS Publications. (NH₄)₂S₂O₈-Mediated Metal-Free Decarboxylative Formylation/Acylation of α-Oxo/Ketoacids and Its Application to the Synthesis of Indole Alkaloids. J. Org. Chem.2022 . [Link]
-
PubChem. 6-Fluoroindole-3-carboxaldehyde. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. rephip.unr.edu.ar [rephip.unr.edu.ar]
- 12. Duff_reaction [chemeurope.com]
- 13. Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid [organic-chemistry.org]
- 14. chemimpex.com [chemimpex.com]
Optimization of reaction conditions for 6-Fluoro-1H-indole-7-carbaldehyde derivatives
Welcome to the Technical Support Center for Indole Derivatization. As a Senior Application Scientist, I frequently consult on the challenges of regioselective functionalization within the indole core. 6-Fluoro-1H-indole-7-carbaldehyde is a highly valuable building block in drug development and coordination chemistry, but its synthesis and downstream optimization require precise mechanistic control.
Below is our definitive troubleshooting guide and FAQ, designed to provide you with field-proven insights and self-validating protocols.
Section 1: Mechanistic Rationale & Synthesis Strategy
Q: Why does direct formylation (e.g., Vilsmeier-Haack) fail to yield the 7-carbaldehyde, and what is the recommended alternative? A: The standard Vilsmeier-Haack reaction relies on electrophilic aromatic substitution, which intrinsically favors the highly nucleophilic C3 position of the indole core[1]. To selectively functionalize the C7 position, researchers must bypass innate electronic preferences by employing Directed ortho-Metalation (DoM)[2].
In 6-fluoroindole, the fluorine atom acts as a powerful ortho-directing metalation group (ODG) due to its strong inductive electron-withdrawing effect, which acidifies the adjacent C7 proton. However, the C2 proton remains the most thermodynamically acidic site on the indole ring. To prevent competitive C2-lithiation, the indole nitrogen must be protected with a sterically demanding group, such as Triisopropylsilyl (TIPS)[2]. The bulky TIPS group effectively shields the C2 position, forcing the strong base to selectively deprotonate the C7 position[2]. Alternatively, 7-substituted indoles can be constructed from scratch using the Bartoli indole synthesis via vinyl Grignard addition to ortho-substituted nitroarenes, though this is generally less atom-economical than late-stage functionalization[3].
Section 2: Step-by-Step DoM Protocol
Q: What is the optimized protocol for the Directed ortho-Metalation (DoM) to synthesize 6-Fluoro-1H-indole-7-carbaldehyde? A: The following self-validating, three-step workflow ensures high regioselectivity and yield by exploiting the steric shielding of the TIPS group and the directing effect of the C6-fluorine[2].
Step 1: N-Protection (Steric Shielding)
-
Dissolve 6-fluoroindole (1.0 eq) in anhydrous THF under an inert argon atmosphere.
-
Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Self-validation cue: Stir for 30 minutes until visible H₂ gas evolution completely ceases.
-
Dropwise add Triisopropylsilyl chloride (TIPS-Cl, 1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate to yield 1-(triisopropylsilyl)-6-fluoroindole.
Step 2: Directed ortho-Metalation & Formylation
-
Dissolve the N-TIPS-6-fluoroindole (1.0 eq) and Tetramethylethylenediamine (TMEDA, 1.2 eq) in anhydrous THF. Cool the solution strictly to -78 °C.
-
Dropwise add sec-Butyllithium (sec-BuLi, 1.4 M in cyclohexane, 1.2 eq). The TMEDA is mechanistically critical here; it breaks down the sec-BuLi hexamers into highly reactive monomers, facilitating rapid deprotonation at C7. Stir for 1 hour at -78 °C.
-
Add anhydrous N,N-Dimethylformamide (DMF, 2.0 eq) dropwise[2]. Stir for 30 minutes at -78 °C, then allow it to slowly warm to 0 °C.
-
Quench with water and extract with diethyl ether to isolate N-TIPS-6-fluoro-1H-indole-7-carbaldehyde.
Step 3: Deprotection
-
Dissolve the crude intermediate in THF and add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq).
-
Stir at room temperature for 1 hour to cleave the silyl ether.
-
Purify via silica gel chromatography to yield pure 6-Fluoro-1H-indole-7-carbaldehyde[2].
Section 3: Troubleshooting Metalation Conditions
Q: I am observing poor yields and significant C2-formylation byproducts. How can I optimize the metalation step? A: Loss of regiocontrol typically stems from insufficient steric bulk, incorrect base selection, or thermal degradation of the lithiated intermediate. sec-BuLi is preferred over n-BuLi because its increased steric bulk further discourages interaction with the shielded C2 position. As shown in the optimization data below, the addition of TMEDA and strict temperature control are non-negotiable for maximizing the C7-formylation yield.
Table 1: Optimization of Metalation Conditions for N-TIPS-6-Fluoroindole
| Base System | Additive | Temperature | C7-Formylation (Target) | C2-Formylation (Byproduct) |
| n-BuLi | None | -78 °C | 15% | 45% |
| sec-BuLi | None | -78 °C | 40% | 20% |
| sec-BuLi | TMEDA | -78 °C | 85% | <5% |
| sec-BuLi | TMEDA | -20 °C | 55% | 10% (Decomposition) |
Section 4: Downstream Derivatization
Q: How can I efficiently convert 6-Fluoro-1H-indole-7-carbaldehyde into a thiosemicarbazone derivative for metal complexation assays? A: Indole-7-carbaldehydes are excellent precursors for flexidentate ligands used in transition metal (e.g., PtII, PdII) cytotoxicity assays[4]. The condensation reaction requires mild acidic catalysis to activate the formyl group without degrading the indole core.
Protocol:
-
Combine 6-Fluoro-1H-indole-7-carbaldehyde (1.0 eq) and thiosemicarbazide (1.0 eq) in absolute ethanol (0.4 M concentration)[4].
-
Add 2–3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3 to 4 hours under continuous stirring[4].
-
Partially evaporate the solvent under reduced pressure, then add distilled water to precipitate the product. Self-validation cue: A distinct yellowish precipitate will crash out of the solution.
-
Filter the precipitate, wash with 30% aqueous ethanol, and dry under a vacuum over silica gel to obtain the thiosemicarbazone derivative (typical yields >85%)[4].
Section 5: Workflow Visualization
Fig 1: Logical workflow for the Directed ortho-Metalation (DoM) synthesis of 7-formylindoles.
References
-
Schlosser, M., et al. "In Search of Simplicity and Flexibility: A Rational Access to Twelve Fluoroindolecarboxylic Acids". European Journal of Organic Chemistry.[Link]
-
Ibrahim, A. A., et al. "Indole-7-carbaldehyde thiosemicarbazone as a flexidentate ligand toward ZnII, CdII, PdII and PtII ions: cytotoxic and apoptosis-inducing properties of the PtII complex". Dalton Transactions (RSC Publishing).[Link]
-
Wikipedia Contributors. "Bartoli indole synthesis". Wikipedia.[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Indole-7-carbaldehyde thiosemicarbazone as a flexidentate ligand toward ZnII, CdII, PdII and PtII ions: cytotoxic and apoptosis-inducing properties of the PtII complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Stability issues of 6-Fluoro-1H-indole-7-carbaldehyde in solution
Document ID: TSC-2026-03-FNIC-STAB
Subject: Troubleshooting Stability Issues of 6-Fluoro-1H-indole-7-carbaldehyde in Solution
Welcome to the technical support guide for 6-Fluoro-1H-indole-7-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. As a specialized indole derivative, its behavior is governed by the inherent reactivity of the indole nucleus, the aldehyde functional group, and the electronic influence of the fluorine substituent.
From our experience, indole-based aldehydes can be susceptible to oxidative and pH-mediated degradation. This guide provides a framework for identifying, mitigating, and troubleshooting these issues to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and stability of 6-Fluoro-1H-indole-7-carbaldehyde.
Q1: My solution of 6-Fluoro-1H-indole-7-carbaldehyde has turned yellow/brown. What is causing the discoloration and is the compound degraded?
A: Discoloration is a common indicator of degradation, particularly oxidation. The indole ring is an electron-rich heterocyclic system, making it susceptible to oxidation, especially in the presence of air (oxygen), light, or trace metal impurities in the solvent.[1][2] This process can lead to the formation of colored oligomeric or polymeric byproducts. The aldehyde group itself can also be oxidized to the corresponding carboxylic acid (6-Fluoro-1H-indole-7-carboxylic acid), though this typically does not cause significant color change on its own. We strongly recommend verifying the purity of the discolored solution via HPLC or LC-MS before use.
Q2: What is the best solvent to dissolve and store this compound for short-term and long-term use?
A: The choice of solvent is critical for stability. For short-term use (hours to a few days), high-purity, anhydrous aprotic solvents are recommended. For long-term storage, we advise storing the compound as a dry solid at the recommended temperature. If a stock solution is absolutely necessary for long-term storage, it should be prepared in a high-purity, anhydrous, and degassed aprotic solvent.
| Solvent Class | Recommended Solvents | Rationale & Cautions |
| Highly Recommended | Anhydrous DMSO, Anhydrous DMF | Good solubilizing power for indoles. The anhydrous grade minimizes water-mediated degradation. Should be stored under an inert atmosphere (Argon or Nitrogen).[3] |
| Acceptable (Short-Term) | Anhydrous Acetonitrile (ACN), Anhydrous Tetrahydrofuran (THF) | Good solubility.[3] THF may contain peroxide inhibitors; ensure you are using a grade suitable for your application as peroxides can accelerate oxidation. |
| Use with Caution | Alcohols (Ethanol, Methanol) | Protic nature can potentially participate in degradation pathways. Ensure use of anhydrous grades and store protected from light. |
| Not Recommended (for storage) | Aqueous Buffers, Chlorinated Solvents (DCM, Chloroform) | Water can facilitate hydrolysis or other degradation pathways. Chlorinated solvents can generate acidic impurities over time, which can catalyze degradation. |
Q3: Is 6-Fluoro-1H-indole-7-carbaldehyde sensitive to pH? What buffer should I use in my assay?
A: Yes, indole derivatives can exhibit pH-dependent stability. Strongly acidic or alkaline conditions should be avoided. The indole nucleus can be unstable under strong acid, while the aldehyde can undergo reactions like aldol condensation under basic conditions.[2][4] For biological assays, it is recommended to maintain a pH range between 6.0 and 7.5.[4] Use a well-buffered system (e.g., HEPES, PBS) and assess the stability of the compound in your specific assay medium as a preliminary experiment (see Troubleshooting Guide 2).
Q4: I am observing new, unexpected peaks in my HPLC/LC-MS analysis of a stock solution. What are the likely degradation products?
A: The appearance of new peaks is a clear sign of degradation. Based on the structure, the primary degradation products are likely from oxidation.
| Potential Degradant | Structure | Formation Pathway |
| 6-Fluoro-1H-indole-7-carboxylic acid | Aldehyde group is oxidized to a carboxylic acid. | Air oxidation, especially in the presence of light or metal ions. |
| Oxindole Derivatives | Oxidation at the C2 position of the indole ring. | A common degradation pathway for indole-containing compounds.[1][2] |
| Dimerization/Oligomerization Products | Complex mixture of higher molecular weight species. | Can result from radical-mediated processes or reactions between degradation intermediates. |
Troubleshooting Guides
Guide 1: Investigating and Mitigating Solution Discoloration
This guide provides a systematic approach to diagnosing the cause of solution instability.
Caption: Workflow for troubleshooting solution discoloration.
Guide 2: Protocol for Rapid Stability Assessment in an Aqueous Buffer
This protocol allows you to quickly determine if 6-Fluoro-1H-indole-7-carbaldehyde is stable under your specific experimental conditions.
Objective: To quantify the degradation of the compound in a chosen buffer over a typical experiment duration.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in 100% anhydrous DMSO.
-
Prepare Test Solution: Dilute the stock solution into your chosen aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential reaction (e.g., by adding an equal volume of cold acetonitrile). Analyze immediately by HPLC. This is your 100% reference.
-
Incubation: Incubate the remaining test solution under your exact experimental conditions (e.g., 37°C, protected from light).
-
Subsequent Time Points: Withdraw and analyze aliquots at relevant time points (e.g., T=1h, 2h, 4h, 8h, 24h).
-
Data Analysis: Use a validated HPLC method to determine the purity of the compound.[5] Calculate the percentage of the parent compound remaining at each time point relative to T=0. A loss of >10% purity over the experiment's duration indicates significant instability.
Caption: Experimental workflow for assessing compound stability.
Visual Guide to Potential Degradation
The primary stability concern for 6-Fluoro-1H-indole-7-carbaldehyde in solution is oxidation. The electron-rich indole core and the aldehyde functional group are both susceptible.
Sources
Diagnostic Workflow: Identifying the Root Cause of Low Conversion
Indole Functionalization Technical Support Center: Troubleshooting Low Conversion Rates
Welcome to the Technical Support Center for Indole Functionalization. This guide provides drug development professionals and synthetic chemists with mechanistic troubleshooting strategies for overcoming low conversion rates, catalyst poisoning, and regioselectivity failures in indole C-H activation workflows.
Diagnostic workflow for troubleshooting low conversion in indole C-H functionalization.
Frequently Asked Questions: Mechanistic Troubleshooting
Q1: My starting material is unreacted, and the reaction mixture remains homogeneous. Why is the catalyst failing to activate the C-H bond? Causality: This is a classic hallmark of catalyst poisoning. In directed C-H activation reactions, the basic lone pair on the indole nitrogen (if unprotected) coordinates strongly to transition metals (Pd, Rh, Ir)[1]. This heteroatom coordination displaces the active ligands, forming a thermodynamically stable but catalytically dead resting state, preventing the metal from interacting with the target C-H bond[1]. Solution: Mask the nitrogen. If a free N-H is not strictly required for your final API, use an electron-withdrawing protecting group (e.g., Ts, Boc) to reduce nitrogen nucleophilicity. Alternatively, employ a bifunctional directing group like an N-methoxy amide. This group acts as an anionic ligand that localizes the active Pd(0)/Pd(II) species strictly near the target C-H bond, overriding the heteroatom's coordinating interference and bypassing catalyst poisoning[1].
Q2: I am attempting a C2-arylation, but my conversion is low and I am getting a mixture of C2 and C3 isomers. How do I force C2 selectivity? Causality: Electrophilic attack at the C3 position is inherently favored because the resulting cationic σ-complex intermediate allows positive charge delocalization over the nitrogen atom and C2 carbon without disrupting the benzene ring's aromaticity[2]. Attack at the C2 position disrupts this aromaticity, making it kinetically less favorable[2]. When forcing C2 functionalization without proper control, the competing background C3 reaction dilutes your target yield. Solution: You must alter the regioselectivity-determining step via ligand control or solvent effects. For example, in Pd(II)-catalyzed aerobic oxidative Heck reactions, switching from a standard DMSO ligand to a sulfoxide-2-hydroxypyridine (SOHP) ligand switches the preference entirely to C2[3]. Additionally, using a green solvent mixture like Polarclean/Water (1:4) at a lower temperature (70 °C) has been proven to suppress the uncatalyzed C3 background reaction, shifting the Pd/C catalyzed arylation C2/C3 ratio to an optimal 97:3[4].
Q3: How can I achieve functionalization at the remote C4 or C7 positions on the benzenoid ring? Causality: The pyrrole ring (C2/C3) is significantly more electron-rich than the benzenoid ring. Overcoming this inherent electronic bias requires rigid, sterically demanding directing groups (DGs) that physically force the metal center over the desired benzenoid C-H bond via a stable metallacycle. Solution: For C7-selective functionalization, installing a phosphinoyl directing group (e.g., N-P(O)tBu2) overrides the pyrrole core's reactivity, directing Pd(II) specifically to C7[5]. For C4 functionalization, placing an acyl or amide DG at the C3 position effectively directs Ir(III) or Rh(III) catalysts to the C4 position, facilitating a highly selective C-C bond activation and amide translocation[5][6].
Quantitative Data: Regioselectivity & Conversion Optimization
The table below summarizes how specific interventions (temperature, solvent, and ligand choice) directly impact the conversion rates and regioselectivity of indole functionalization.
| Reaction Type | Catalyst / Ligand | Solvent Medium | Temp | Major Product | Regioselectivity (C2:C3) | Yield / Conversion |
| Arylation | None (Thermal Background) | Polarclean / H₂O | 90 °C | C3-Arylation | 10:90 | 21% Yield[4] |
| Arylation | Pd/C (5 mol%) | Polarclean / H₂O | 90 °C | C2-Arylation | 90:10 | 41% Yield[4] |
| Arylation | Pd/C (10 mol%) | Polarclean / H₂O (1:4) | 70 °C | C2-Arylation | 97:3 | 93% Yield[4] |
| Oxidative Heck | Pd(II) / DMSO | Dioxane / AcOH | 80 °C | C3-Alkenylation | Exclusively C3 | >85% Yield[3] |
| Oxidative Heck | Pd(II) / SOHP | Dioxane / AcOH | 80 °C | C2-Alkenylation | Predominantly C2 | >80% Yield[3] |
Self-Validating Experimental Protocols
Protocol A: Regioselective C2-Arylation of Indoles (Green Chemistry Approach)
Mechanism: This protocol utilizes a Polarclean/water medium to accelerate the Pd-catalyzed C2-arylation while suppressing the thermodynamically favored C3-arylation by strictly controlling the temperature[4]. Self-Validation Checkpoint: The reaction mixture should remain heterogeneous (Pd/C suspended). If the solution turns black and homogeneous, catalyst leaching has occurred, indicating potential ligand contamination or solvent impurity.
-
Preparation: Add indole (1.0 equiv) and diphenyliodonium tetrafluoroborate (1.2 equiv) to a reaction vial[4].
-
Catalyst Addition: Add 10 mol % Pd/C catalyst[4].
-
Solvent Suspension: Suspend the mixture in a 1:4 volumetric ratio of Polarclean and degassed deionized water[4].
-
Thermal Control: Heat the mixture to exactly 70 °C for 4 to 15 hours. Causality: Lowering the temperature from 90 °C to 70 °C slows down the uncatalyzed background reaction (which favors C3), allowing the Pd-catalyzed C2 pathway to dominate[4].
-
Monitoring: Monitor via GLC. Conversion should reach >95% with a C2/C3 ratio of 97:3[4].
-
Workup: Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (PE/EtOAc 9:1). Recover and dry the Pd/C catalyst at 100 °C for 1 hour for reuse[4].
Protocol B: Bypassing Catalyst Poisoning via N-Methoxy Amide Directed C-H Functionalization
Mechanism: The anionic N-methoxy amide coordinates tightly to the metal, preventing the basic nitrogen of the indole from poisoning the center, localizing the catalyst strictly near the target C-H bond[1]. Self-Validation Checkpoint: The generation of the active PdX₂ species occurs in situ. A distinct color change from pale yellow to deep orange/red indicates the successful formation of the active metallacycle.
-
Substrate Synthesis: Synthesize the N-methoxy amide substituted indole (substrate)[1].
-
Reaction Setup: In a Schlenk tube, combine the substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), and the selected coupling partner (e.g., arylboronic acid, 1.5 equiv)[1].
-
Activation: Add a mild base (e.g., K₂CO₃, 2.0 equiv) to facilitate the deprotonation of the N-methoxy amide, generating the anionic ligand[1].
-
Execution: Stir in a suitable solvent (e.g., DMF or THF) under an open-air atmosphere (air serves as the sole oxidant) at 80 °C[1].
-
Workup: Upon completion (monitored by LCMS), quench with water, extract with DCM, and purify via standard chromatography.
References
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ResearchGate.[Link]
-
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. National Library of Medicine (NIH).[Link]
-
Polarclean/Water as a Safe and Recoverable Medium for Selective C2-Arylation of Indoles Catalyzed by Pd. KU Leuven (Lirias). [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research (ACS).[Link]
-
Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. National Library of Medicine (NIH).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Fluoro-1H-indole-7-carbaldehyde
Welcome to the Technical Support Center for the isolation and purification of 6-Fluoro-1H-indole-7-carbaldehyde . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the specific physicochemical challenges associated with this fluorinated indole building block.
Synthesizing 7-substituted indoles typically involves the directed ortho-lithiation of N-protected 6-fluoroindole followed by formylation with DMF[1]. This pathway inherently generates specific impurity profiles. This guide will help you understand the thermodynamic and kinetic causality behind these impurities and provide self-validating protocols to ensure high-fidelity purification.
Quantitative Impurity Profiling
Before troubleshooting, it is critical to understand the matrix of your crude mixture. The table below summarizes the quantitative and qualitative data for typical impurities encountered during the synthesis of 6-Fluoro-1H-indole-7-carbaldehyde.
| Impurity / Byproduct | Source / Causality | Typical Crude Abundance | Physical Property / Indicator | Optimal Removal Strategy |
| Unreacted 6-Fluoroindole | Incomplete lithiation or failed formylation quench. | 5 – 15% | Higher Rf on TLC (non-polar); lacks carbonyl stretch in IR. | Bisulfite adduct formation or hexane trituration. |
| 3-Carbaldehyde Regioisomer | Competing nucleophilic attack at the thermodynamically favored C3 position[1]. | 2 – 10% | Very similar Rf; distinct NMR shift (aldehyde proton ~9.9 ppm vs ~10.2 ppm). | Selective crystallization or silica gel chromatography. |
| N-Protected Intermediates | Incomplete cleavage of the directing group (e.g., TIPS, Boc) post-formylation. | 1 – 5% | Highly lipophilic; elutes near solvent front in EtOAc/Hexanes. | Extended acidic/basic hydrolysis. |
| Polymeric / Quinone Byproducts | Auto-oxidation of the electron-rich indole core during workup[2]. | < 2% | Dark brown/red discoloration; causes "oiling out" during crystallization. | Hot filtration with activated charcoal. |
Troubleshooting Guides & FAQs
Q1: Why does my crude product contain significant amounts of the 3-carbaldehyde regioisomer, and how do I prevent it? A1: The C3 position of the indole ring is intrinsically the most nucleophilic site. If your synthesis utilizes a direct formylation approach without robust C3-blocking, or if the N-directing group (e.g., TIPS) during directed ortho-lithiation fails to sufficiently shield C2/C3, the reaction will default to the thermodynamically favored C3 position[1]. Causality-Driven Solution: Ensure complete N-protection with a sterically demanding group (like TIPS) to force deprotonation at the C7 position. The synergistic directing effects of the N-protecting group and the C6-fluorine atom are required to overcome the natural C3 nucleophilicity.
Q2: How can I selectively isolate the target 7-carbaldehyde from unreacted non-aldehyde starting materials without relying on column chromatography? A2: You can exploit the specific reactivity of the aldehyde moiety. Aldehydes uniquely react with sodium bisulfite (NaHSO₃) to form water-soluble α-hydroxy sulfonate adducts. Non-aldehyde impurities (like unreacted 6-fluoroindole) remain in the organic phase. This technique has been proven highly scalable for aldehyde purification in complex lipid synthesis and is directly applicable here[3]. Self-Validating System: This is a self-validating liquid-liquid extraction. If the aldehyde is successfully captured, it will partition into the aqueous layer (often forming a visible precipitate at the interface), while the organic layer retains the impurities.
Q3: When attempting to scale up recrystallization, my product yields a dark, oily solid rather than distinct yellow crystals. What is the thermodynamic cause, and how do I fix it? A3: Indoles are highly prone to auto-oxidation, forming amorphous polymeric quinone-imine species[2]. These high-molecular-weight impurities act as crystal growth inhibitors. They lower the chemical potential of the solution, causing the target compound to undergo liquid-liquid phase separation ("oiling out") rather than nucleating into a highly ordered crystalline lattice. Causality-Driven Solution: Implement a hot filtration step using activated charcoal. The massive surface area of the charcoal selectively adsorbs these polymeric impurities.
Step-by-Step Methodologies
Protocol A: Bisulfite Adduct Purification (Chromatography-Free)
This protocol leverages covalent, reversible chemistry to separate the target aldehyde from non-aldehyde impurities[3].
-
Adduct Formation: Dissolve the crude 6-Fluoro-1H-indole-7-carbaldehyde in ethyl acetate (EtOAc) (10 mL/g). Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) (3.0 equivalents).
-
Agitation: Stir vigorously at room temperature for 2 to 4 hours. Validation check: A white precipitate (the bisulfite adduct) will form, or the target compound will migrate entirely into the aqueous phase.
-
Phase Separation: Transfer to a separatory funnel. Drain the aqueous phase (containing your product). Wash the aqueous phase twice with fresh EtOAc to extract unreacted 6-fluoroindole and lipophilic impurities. Discard the organic washes.
-
Regeneration: Cool the aqueous phase to 0 °C. Slowly adjust the pH to ~8-9 using 10% aqueous Na₂CO₃. Validation check: The free 6-Fluoro-1H-indole-7-carbaldehyde will precipitate out of the aqueous solution as the water-soluble sulfonate is destroyed.
-
Isolation: Extract the regenerated aldehyde with fresh EtOAc (3 x 10 mL/g), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the high-purity product.
Protocol B: Activated Charcoal & Recrystallization
Use this protocol to remove colored oxidation byproducts and achieve >98% purity[2][4].
-
Dissolution: Suspend the crude material in a minimal volume of boiling 95% ethanol (approx. 8-10 mL/g).
-
Adsorption: Add 5-10% w/w activated charcoal (Darco). Maintain at a gentle boil for 10 minutes to allow thermodynamic adsorption of polymeric species.
-
Hot Filtration: Filter rapidly through a pad of Celite pre-wetted with hot ethanol to prevent premature crystallization in the funnel.
-
Nucleation & Crystallization: Allow the clear, pale-yellow filtrate to cool ambiently to room temperature undisturbed. Once seed crystals form, transfer the flask to an ice bath (0-5 °C) for 2 hours to maximize yield.
-
Collection: Recover the purified yellow crystalline solid[4] via vacuum filtration and wash with ice-cold ethanol.
Workflow Visualization
The following diagram illustrates the logical flow and phase-partitioning of the Bisulfite Adduct Purification method.
Figure 1: Self-validating phase-partitioning workflow for the bisulfite purification of indole-carbaldehydes.
Sources
How to increase the regioselectivity of 6-fluoroindole reactions
Technical Support Center: Regioselective Functionalization of 6-Fluoroindole
Introduction Welcome to the Technical Support Center for indole functionalization. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselectivity of substituted indoles. 6-Fluoroindole presents a unique mechanistic puzzle: the highly electronegative C6-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring, while simultaneously donating electron density through resonance (+M), which specifically enriches the ortho positions (C5 and C7). This dual electronic nature often disrupts the intrinsic nucleophilicity of the C3 position, leading to complex product mixtures.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve strict regiocontrol (C2, C3, or C7) in your 6-fluoroindole workflows.
Diagnostic Workflow for Regioselectivity
Decision workflow for selecting a regioselective 6-fluoroindole functionalization strategy.
Frequently Asked Questions (Mechanistic Insights)
Q1: Why does electrophilic aromatic substitution (EAS) on 6-fluoroindole often yield a mixture of C3 and C7 products? A1: In an unsubstituted indole, electrophilic attack at the C3 position is favored because it proceeds through a highly stable cationic intermediate (the Wheland σ-complex), where the positive charge is delocalized over the nitrogen atom and the C2 carbon without disrupting the benzene ring's aromaticity[1]. However, in 6-fluoroindole, the C6-fluorine atom's resonance (+M) effect significantly increases the electron density at the adjacent C7 position. This makes C7 highly competitive with C3 during EAS. To resolve this, use bulky N-protecting groups (e.g., TIPS) to sterically shield C7, or employ engineered halogenases (like RebH variants) for strict enzymatic C3-regiocontrol[2].
Q2: How can I override the intrinsic C3 preference to achieve selective C2 functionalization? A2: Selective C2 functionalization requires overriding the natural electronic preference for C3 attack. This is most reliably achieved via transition-metal-catalyzed directed C-H activation. By attaching a directing group (such as a pivaloyl or pyrimidyl group) to the N1 position, you can sterically hinder C7 and electronically favor metallation at C2[1]. For example, an Iridium(III) catalyst will coordinate to the N-directing group and selectively form a stable 5-membered metallacycle at the C2 position, completely bypassing C3[3].
Q3: Is it possible to intentionally direct functionalization to the C7 position? A3: Yes. Rhodium-catalyzed C7-functionalization is highly effective for indoles. By utilizing an N-pivaloyl directing group, a Rh(III) catalyst coordinates to the carbonyl oxygen and selectively inserts into the C7 C-H bond[4]. For 6-fluoroindole, this process is actually facilitated by the C6-fluorine, as its +M effect electronically primes the C7 C-H bond for oxidative addition[5].
Troubleshooting Guides
Issue 1: Unexpected C3/C2 Isomeric Mixtures During C-H Activation Symptom: Your directed C-H functionalization is yielding a mixture of C2 and C3 substituted products, rather than the expected C2 isomer. Root Cause: This is often caused by "directing group translocation." When using certain directing groups (like a C3-carboxamide) with Rh(I) catalysts, the metal can trigger a 1,2-acyl migration, moving the directing group to C2 and functionalizing C3 instead[6]. Solution: Switch the transition metal catalyst. Iridium(III) catalysts rigidly maintain the directing group position and enforce strict C2-selectivity, whereas Rhodium(I) promotes translocation.
Quantitative Comparison of Catalyst-Controlled Selectivity The following table summarizes how catalyst and directing group selection dictates the quantitative yield and site of functionalization:
| Substrate / Directing Group | Catalyst System | Primary Reaction Pathway | Major Regioisomer | Typical Yield |
| 3-Carboxamide Indole + Diazo | Ir(III) / AgI | Direct C-H Activation | C2-Alkylation | 70–90%[6] |
| 3-Carboxamide Indole + Diazo | Rh(I) / AgI | 1,2-Acyl Translocation | C3-Alkylation | 73–99%[6] |
| 3-Formyl Indole + Iodoarene | Pd(II) / AgOAc | Transient Directing | C4-Arylation | >75%[7] |
| Indole-3-Carboxylic Acid + Iodoarene | Pd(II) / AgOAc | Decarboxylative Coupling | C2-Arylation | 75–87%[7] |
Issue 2: Failure to Achieve C7-Alkenylation on 6-Fluoroindole Symptom: No product is observed during Rh-catalyzed C7 functionalization. Root Cause: The N-directing group is either missing, weakly coordinating (e.g., N-Boc or N-Methyl), or the oxidant is depleted. The reaction strictly requires the strong bidentate-like coordination of an N-pivaloyl group to bring the Rh(III) center within proximity of the C7 C-H bond[4]. Solution: Ensure the indole is strictly N-pivaloylated. Verify the integrity of the Cu(OAc)₂ oxidant, which is required to turn over the Rh(I) back to the active Rh(III) species.
Mechanistic pathway for Rh(III)-catalyzed directed C7-functionalization.
Validated Experimental Protocols
Protocol A: Regioselective C2-Sulfonylation of 6-Fluoroindole (Iodine-Catalyzed) This transition-metal-free protocol utilizes DABSO as a sulfur dioxide surrogate to achieve strict C2-regioselectivity via a radical pathway[8].
-
Self-Validation Check: This reaction relies on the in situ generation of an arylsulfonyl radical. To validate the mechanism if the reaction fails, run a parallel control experiment with 1.5 mmol of TEMPO. If TEMPO-trapped radical adducts are detected via LC-MS, the radical initiation is successful, and the failure lies in the indole trapping step[8].
-
Step-by-Step Methodology:
-
In an oven-dried reaction vial equipped with a magnetic stir bar, add 6-fluoroindole (0.5 mmol), DABSO (0.6 mmol), and the desired aniline derivative (0.75 mmol).
-
Add molecular iodine (I₂, 20 mol%) as the catalyst.
-
Dissolve the mixture in anhydrous acetonitrile (2.0 mL).
-
Slowly add tert-butyl nitrite (tBuONO, 1.0 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4–6 hours, monitoring completion via TLC.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize the iodine, extract with ethyl acetate (3 × 10 mL), dry over Na₂SO₄, and purify via silica gel column chromatography.
-
Protocol B: Rhodium-Catalyzed Regioselective C7-Alkenylation This protocol leverages the N-pivaloyl group to direct the Rh(III) catalyst exclusively to the C7 position, exploiting the C6-fluorine's +M effect[4][5].
-
Self-Validation Check: Run a parallel reaction using N-methyl-6-fluoroindole instead of the N-pivaloyl derivative. The N-methyl control should yield 0% C7-product, confirming that the regioselectivity is strictly driven by the pivaloyl directing group rather than background reactivity[4].
-
Step-by-Step Methodology:
-
Charge a Schlenk tube with N-pivaloyl-6-fluoroindole (0.2 mmol),[RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (0.4 mmol, 2.0 equiv).
-
Add the desired alkene (e.g., an acrylate or styrene, 0.4 mmol).
-
Add tert-amyl alcohol (t-AmOH, 1.0 mL) as the solvent.
-
Seal the tube and heat the mixture to 110 °C in an oil bath for 16 hours.
-
Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove the copper salts.
-
Concentrate the filtrate under reduced pressure and purify the resulting residue by flash chromatography to isolate the C7-alkenylated 6-fluoroindole.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak chelation-assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 6-Fluoro-1H-indole-7-carbaldehyde Reactions
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Welcome to the technical support center for the synthesis and scale-up of 6-Fluoro-1H-indole-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning from laboratory-scale experiments to pilot plant production.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up of 6-Fluoro-1H-indole-7-carbaldehyde synthesis.
Issue 1: Low or Inconsistent Product Yield
Question: My reaction yield for 6-Fluoro-1H-indole-7-carbaldehyde is significantly lower at the pilot scale compared to the lab, or the yield is inconsistent between batches. What are the potential causes and how can I troubleshoot this?
Answer: Low and inconsistent yields during scale-up are common and can stem from a variety of factors that are often negligible at the bench scale.[1] The transition from gram-scale synthesis to kilogram or ton-scale manufacturing introduces technical challenges related to heat and mass transfer, reaction kinetics, and equipment compatibility.[2]
Systematic Troubleshooting Approach:
-
Reagent Quality and Stoichiometry:
-
Impurities in Starting Materials: Larger quantities of starting materials may introduce impurities that were insignificant at the lab scale but can now interfere with the reaction.[3][4] It is crucial to re-evaluate the purity of all reagents at the pilot scale.
-
Stoichiometry: While an excess of a reagent might be manageable in the lab, at a larger scale, this can lead to significant side product formation and purification challenges.[5] A systematic optimization of the molar ratios is recommended.
-
-
Reaction Conditions:
-
Temperature Control: Exothermic reactions that are easily managed in a small flask can lead to thermal runaways in a large reactor if not properly controlled.[4][6] This can cause product decomposition and the formation of tars.[4] Ensure your pilot plant reactor has adequate cooling capacity and that temperature is monitored closely.
-
Mixing Efficiency: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions or incomplete conversion.[7][8] The agitation speed and impeller design need to be optimized for the larger volume.[2]
-
Reaction Time: The time required to reach reaction completion may increase at a larger scale due to less efficient mixing and heat transfer.[7][9] It is essential to monitor the reaction progress using in-process controls like TLC or HPLC to determine the optimal reaction time.[5][7]
-
-
Moisture and Atmospheric Contamination:
dot
Caption: Troubleshooting workflow for low yield in scale-up synthesis.
Issue 2: Increased Impurity Profile or Side Product Formation
Question: I am observing new or significantly increased levels of impurities in my pilot plant batches of 6-Fluoro-1H-indole-7-carbaldehyde compared to the lab-scale synthesis. What is causing this and how can I mitigate it?
Answer: Changes in the impurity profile are a common challenge during scale-up.[2] What may be a minor byproduct in the lab can become a major impurity at the pilot scale due to subtle changes in reaction conditions.
Potential Causes and Solutions:
-
Localized Overheating: As mentioned previously, poor heat transfer in large reactors can create "hot spots" where the temperature is significantly higher than the set point.[3] This can lead to thermal degradation of the starting material, intermediates, or the final product, resulting in impurity formation.
-
Solution: Improve heat transfer by optimizing the reactor's heating/cooling jacket, ensuring proper agitation, and considering a slower, controlled rate of reagent addition for exothermic steps.[10]
-
-
Changes in Reaction Selectivity: The regioselectivity of reactions on the indole ring can be sensitive to reaction conditions.[5] For instance, in a Vilsmeier-Haack formylation, which is a common method for synthesizing indole aldehydes, temperature and reagent stoichiometry are critical for controlling the position of formylation.[11][12]
-
Solution: Re-optimize the reaction conditions at the pilot scale. This may involve adjusting the temperature, the rate of addition of the Vilsmeier reagent, or the molar ratios of the reactants.[11]
-
-
Extended Reaction Times: If the reaction time is significantly longer at the pilot scale, the product may be exposed to harsh conditions for a prolonged period, leading to degradation.
-
Solution: Monitor the reaction closely to determine the point of maximum product formation and quench the reaction promptly.
-
-
Contamination from Equipment: At the pilot scale, the materials of construction of the reactor and associated equipment can be a source of contamination.
-
Solution: Ensure the reactor is properly cleaned and that the materials are compatible with the reaction chemistry.
-
Issue 3: Purification and Isolation Challenges
Question: I am having difficulty purifying 6-Fluoro-1H-indole-7-carbaldehyde at the pilot scale. The methods I used in the lab (e.g., flash chromatography, recrystallization) are not working as effectively.
Answer: Purification is often a significant hurdle in scaling up.[13] What is practical in the lab may be inefficient or economically unviable at a larger scale.
Troubleshooting Purification:
-
Recrystallization Issues:
-
"Oiling Out": The product may separate as an oil instead of crystals. This can be due to the presence of impurities that depress the melting point or interfere with crystal lattice formation.
-
Solution: Try a different solvent system, adjust the cooling rate, or add seed crystals to induce crystallization.[14]
-
-
Low Recovery: Significant product loss during recrystallization.
-
Solution: Optimize the solvent choice to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[14]
-
-
-
Chromatography Challenges:
-
Flash column chromatography is often not practical for large-scale purification due to the large volumes of solvent and silica gel required.[13]
-
Solution: If chromatography is unavoidable, consider alternative techniques like medium pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography, which are more amenable to scale-up. However, the primary goal should be to optimize the reaction to minimize the need for chromatographic purification.
-
Quantitative Data Summary: Lab vs. Pilot Plant Parameters (Illustrative)
| Parameter | Laboratory Scale (250 mL Flask) | Pilot Plant Scale (100 L Reactor) | Key Considerations for Scale-Up |
| Reactant A | 25 g | 10 kg | Purity of bulk material, potential for new impurities.[4] |
| Solvent Volume | 150 mL | 60 L | Anhydrous grade required, potential for moisture absorption.[15] |
| Reaction Temp. | 0-5 °C (ice bath) | 0-5 °C (jacketed cooling) | Efficient heat removal is critical to prevent exotherms.[6] |
| Agitation | Magnetic stirrer (500 rpm) | Mechanical overhead stirrer (100-200 rpm) | Ensure adequate mixing to prevent localized concentrations.[8] |
| Reaction Time | 2 hours | 4-6 hours (monitor by HPLC) | Reaction may be slower due to mass transfer limitations.[7] |
| Work-up | Aqueous quench, extraction | Phased quench, liquid-liquid extraction | Handling larger volumes, potential for emulsion formation. |
| Purification | Flash chromatography | Recrystallization | Chromatography is often not feasible at this scale.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of 6-Fluoro-1H-indole-7-carbaldehyde?
A1: Safety is paramount during scale-up.[6] Key concerns include:
-
Thermal Hazards: Many indole syntheses involve exothermic steps.[4] A thorough thermal hazard evaluation, including reaction calorimetry, should be performed to understand the potential for a thermal runaway.[6]
-
Reagent Handling: The risks associated with handling large quantities of hazardous materials (e.g., phosphorus oxychloride in a Vilsmeier-Haack reaction) are magnified.[16][17] Ensure appropriate personal protective equipment (PPE) is used and that engineering controls, such as closed-system transfers, are in place.[16]
-
Pressure Build-up: Some reactions may evolve gas.[10] The pilot plant reactor must be equipped with appropriate pressure relief systems.
-
Emergency Preparedness: A detailed emergency response plan should be in place to address potential incidents like spills, fires, or runaway reactions.[16]
dot
Caption: Key safety considerations for pilot plant scale-up.
Q2: My 6-Fluoro-1H-indole-7-carbaldehyde product is showing signs of degradation upon storage. What are the stability concerns?
A2: Indole aldehydes can be sensitive to light, air, and heat.[14]
-
Light Sensitivity: Some indole derivatives can discolor or decompose upon exposure to light.[14] It is advisable to store the product in amber bottles or in a light-proof container.
-
Oxidation: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air over long periods. Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Temperature: Store the material at a cool, controlled temperature as recommended by the supplier. For some indole derivatives, refrigerated or freezer storage may be necessary.[18][19]
Q3: What analytical methods are recommended for in-process control and final product analysis?
A3: A robust analytical package is crucial for a successful scale-up.
-
In-Process Controls (IPCs):
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of the product.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for more precise determination of reaction completion and the formation of impurities.[4]
-
-
Final Product Analysis:
-
HPLC: To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any structural isomers or impurities.[12][20]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[21]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.[14]
-
Experimental Protocols
Representative Lab-Scale Synthesis: Vilsmeier-Haack Formylation of 6-Fluoro-1H-indole
This protocol is a general representation and should be optimized for specific starting materials and equipment. The Vilsmeier-Haack reaction is a common method for the formylation of indoles.[11][12]
Materials:
-
6-Fluoro-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred DMF, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30-60 minutes. The solution should become a pale yellow or reddish color.[12]
-
Formylation: Dissolve 6-Fluoro-1H-indole (1.0 eq) in anhydrous DCM in a separate flask under a nitrogen atmosphere.
-
Cool the indole solution to 0 °C.
-
Slowly add the prepared Vilsmeier reagent to the indole solution via a cannula or dropping funnel, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution to quench the reaction. Continue stirring until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x volume).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-Fluoro-1H-indole-7-carbaldehyde.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel.[20]
References
- BenchChem. (2025). Technical Support Center: Synthesis of 3H-Indole-2-carbaldehyde.
- BenchChem. (2025). Technical Support Center: Synthesis of Indole-2-Carbaldehydes.
- BenchChem. (2025). Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance.
- Pure Synth. (2025). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them.
- Škopić, M. K., et al. (2019).
- El-Sheref, E. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
- EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
- BenchChem. (2025). Technical Support Center: Scaling Up Pyrrolo[2,3-b]indole Synthesis.
- BenchChem. (2025).
- Hua, L., et al. (2019).
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Carro, S., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.
- Guidechem. (n.d.). 6-fluoro-7-hydroxy-1h-indole-3-carbaldehyde 1227573-11-6 wiki.
- BenchChem. (2025). Optimizing reaction conditions for 3-bromo-1H-indole-2-carbaldehyde synthesis.
- Capital Resin Corporation. (2024). Dos and Don'ts for Pilot Testing Chemicals.
- BenchChem. (2025).
- Amblard, F., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. PMC.
- Pure Synth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 1-(Hydroxymethyl)indole-2,3-dione.
- BenchChem. (2025).
- Center for Chemical Process Safety. (n.d.). Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach.
- Adesis, Inc. (2024). A Comprehensive Guide to Pilot Plant Scale-Up Techniques.
- Reddit. (2021).
- DTIC. (n.d.). SAFETY PRINCIPLES FOR LABORATORY AND PILOT-PLANT OPERATIONS WITH EXPLOSIVES, PYROTECHNICS, AND PROPELLANTS.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- CPI. (2025). 6 key challenges when scaling up sustainable chemical processes.
- Sigma-Aldrich. (n.d.). 6-Fluoro-1H-indole-2-carbaldehyde | 933746-81-7.
- Sigma-Aldrich. (n.d.). 6-Fluoro-1H-indole-2-carbaldehyde | 933746-81-7.
- MDPI. (2025).
- BenchChem. (2025). Best Practices for Working with Chemical Reactions in the Lab.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Ossila. (n.d.). 4-Fluoroindole | CAS Number 387-43-9.
- ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.
- Böttcher, C., et al. (2014).
- Beilstein Journals. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)
- BOC Sciences. (n.d.). 6-Fluoro-1H-indole-2-carbaldehyde (CAS 933746-81-7).
- ResearchGate. (2025).
- Eurofins. (2022). ANALYTICAL METHOD SUMMARIES.
- Organic Syntheses. (2024).
- RSC Publishing. (2018).
- Volochem Inc. (n.d.). 6-fluoro-1H-indole-2-carbaldehyde.
- NIH. (n.d.). Indole-7-carboxaldehyde | C9H7NO | CID 2734629 - PubChem.
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Validation & Comparative
Analytical Characterization of 6-Fluoro-1H-indole-7-carbaldehyde: A Comparative Methodology Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 6-Fluoro-1H-indole-7-carbaldehyde (CAS: 603309-90-6)
As a Senior Application Scientist specializing in the analytical control of fluorinated heterocycles, I frequently encounter the challenges associated with characterizing highly functionalized building blocks. 6-Fluoro-1H-indole-7-carbaldehyde [1] is a critical intermediate in the synthesis of novel indole amines for anti-acetylcholinesterase profiling[2] and muscarinic receptor modulators[3].
However, the presence of three reactive/sensitive sites—the acidic indole N-H, the electrophilic C7-aldehyde, and the strongly electronegative C6-fluorine—creates a complex analytical landscape. This guide objectively compares the primary analytical methodologies used to characterize this compound, explaining the causality behind each technique to ensure your laboratory generates self-validating, regulatory-grade data.
Orthogonal Analytical Workflows
To establish absolute structural integrity and purity, a single analytical method is never sufficient. We must employ an orthogonal approach where the blind spots of one technique are covered by the strengths of another.
Fig 1: Orthogonal analytical workflow for comprehensive fluoroindole characterization.
Methodology Comparison: Structural Elucidation
When confirming the structure of 6-Fluoro-1H-indole-7-carbaldehyde, the primary challenge is proving the exact regiochemistry of the fluorine atom (differentiating it from 4-fluoro or 5-fluoro isomers) and confirming the integrity of the aldehyde group.
Multinuclear NMR (¹H, ¹³C, ¹⁹F) vs. FT-IR Spectroscopy
Why Multinuclear NMR is the Gold Standard: Nuclear Magnetic Resonance (NMR) is non-destructive and provides absolute atomic connectivity. The ¹⁹F nucleus is particularly advantageous; it has a 100% natural abundance, a high gyromagnetic ratio, and zero background signal in biological or standard organic matrices[4]. By analyzing the ¹H-¹⁹F scalar coupling (J-coupling), we can definitively map the distance between the fluorine atom at C6 and the adjacent protons at C5 and C4. Furthermore, the ¹³C-NMR will show the C7 carbon as a distinct quaternary carbon shifted downfield due to the -I (inductive) effect of the formyl functionality[2].
The FT-IR Alternative: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, low-cost alternative. It is excellent for identifying the presence of the aldehyde C=O stretch (~1670-1690 cm⁻¹) and the indole N-H stretch (~3200-3400 cm⁻¹). However, FT-IR fails to accurately differentiate between fluoroindole regioisomers. The C-F stretch (~1000-1400 cm⁻¹) often overlaps with the fingerprint region of the indole ring.
Verdict: FT-IR is only suitable for quick identity verification at the receiving dock. Multinuclear NMR is mandatory for structural proof.
Self-Validating Protocol: ¹H and ¹⁹F NMR Acquisition
Causality Focus: Solvent Selection
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6 (not CDCl3 or CD3OD). Why? Protic solvents like CD3OD will cause rapid deuterium exchange with the indole N-H proton, erasing its signal. DMSO strongly hydrogen-bonds to the N-H, slowing the exchange rate and sharpening the peak, allowing you to observe coupling to the C2 proton.
-
Internal Standard: Add 1.0 µL of Fluorobenzene as an internal standard for ¹⁹F quantitative validation.
-
Acquisition: Acquire ¹H at 400 MHz and ¹⁹F at 376 MHz[3].
-
Validation Check: The aldehyde proton (CHO) must integrate to exactly 1.0 relative to the indole N-H. If the CHO peak is missing and a broad peak appears at ~12 ppm, the aldehyde has oxidized to 6-fluoro-1H-indole-7-carboxylic acid.
Methodology Comparison: Purity & Impurity Profiling
Determining the purity of an aldehyde-containing heterocycle requires a method that does not induce degradation during the analysis.
UHPLC-UV-ESI-MS vs. GC-MS
Why UHPLC-UV-ESI-MS is Superior for Purity: Ultra-High-Performance Liquid Chromatography coupled with UV and Electrospray Ionization Mass Spectrometry (UHPLC-UV-ESI-MS) is the optimal choice. Indole carbaldehydes are prone to thermal degradation and oxidation. Reverse-phase LC operates at near-ambient temperatures, preserving the molecule. Purity is calculated via UV area normalization[5], while the ESI-MS provides the exact mass of impurities (e.g., unreacted starting materials or oxidation products).
The GC-MS Alternative: Gas Chromatography-Mass Spectrometry (GC-MS) offers superior resolution for volatile compounds. However, the high temperatures of the GC injection port (typically 250°C) can cause the indole-7-carbaldehyde to undergo decarbonylation or thermal degradation, leading to artificially low purity readings.
Verdict: Use UHPLC-UV for primary purity determination. Restrict GC-MS strictly to the quantification of volatile residual solvents (e.g., residual DMF or ethyl acetate from synthesis).
Self-Validating Protocol: UHPLC-UV-ESI-MS
Causality Focus: Mobile Phase Modifiers
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid Why Formic Acid? The acidic modifier suppresses the ionization of the indole nitrogen and prevents the aldehyde from tautomerizing to its enol form on the column, which would cause severe peak tailing.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 254 nm (optimal for the conjugated indole system) and ESI+ MS.
-
Validation Check: Run a blank (diluent only) injection immediately prior to the sample. Indoles can stick to stainless steel tubing; a blank ensures any peaks observed are not carryover from a previous run.
Quantitative Data Comparison
Table 1: Performance Matrix of Analytical Alternatives
| Analytical Method | Primary Utility | Sensitivity | Specificity for Regioisomers | Risk of Sample Degradation | Cost / Turnaround |
| Multinuclear NMR | Structural Proof | Moderate (µg-mg) | High (Definitive) | Low (Non-destructive) | High / Hours |
| FT-IR | Functional Groups | Moderate (mg) | Low | Low (Non-destructive) | Low / Minutes |
| UHPLC-UV-MS | Purity & Mass | High (ng-µg) | Moderate (Relies on RT) | Low (Mild conditions) | Medium / Minutes |
| GC-MS | Residual Solvents | High (ng) | Moderate | High (Thermal stress) | Medium / Minutes |
Table 2: Expected NMR Diagnostic Signals for 6-Fluoro-1H-indole-7-carbaldehyde
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment / Causality |
| ¹H | ~10.2 - 10.5 | Singlet (1H) | Aldehyde (CHO): Highly deshielded due to the carbonyl oxygen. |
| ¹H | ~11.5 - 12.0 | Broad Singlet (1H) | Indole N-H: Broadened due to quadrupolar relaxation of Nitrogen. |
| ¹H | ~7.6 - 7.8 | Doublet of Doublets | C5-H: Coupled to both the adjacent C4-H and the C6-Fluorine. |
| ¹⁹F | ~ -115 to -125 | Multiplet (1F) | C6-F: Shift depends heavily on solvent; split by C5-H. |
Conclusion
For the rigorous characterization of 6-Fluoro-1H-indole-7-carbaldehyde, relying on a single analytical technique introduces unacceptable risk. While FT-IR and GC-MS have niche roles in identity verification and residual solvent analysis respectively, the core of your analytical control strategy must rely on Multinuclear NMR (specifically leveraging ¹⁹F) for absolute structural elucidation, and UHPLC-UV-ESI-MS for thermal-stress-free purity determination. By understanding the chemical causality behind these methods—such as the necessity of DMSO-d6 to preserve N-H signals and acidic modifiers to prevent peak tailing—laboratories can ensure high-fidelity, reproducible data.
References
-
Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines Source: National Institutes of Health (NIH) / PMC URL:[Link]
- Source: Google Patents (WO2017042643A1)
-
Fluorine NMR study of proline-rich sequences using fluoroprolines Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Certificate of Analysis: 5-Fluoroindole-2,3-dione (Demonstrating HPLC Area Normalization) Source: Virtuous Life Science Pvt Ltd URL:[Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017042643A1 - Fluoroindole derivatives as muscarinic m1 receptor positive allosteric modulators - Google Patents [patents.google.com]
- 4. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. virtuouslifescience.com [virtuouslifescience.com]
High-Performance Liquid Chromatography (HPLC) Purity Analysis of 6-Fluoro-1H-indole-7-carbaldehyde: A Comparative Guide to Stationary Phase Selection
Introduction
6-Fluoro-1H-indole-7-carbaldehyde (CAS: 603309-90-6) is a highly specialized halogenated building block utilized extensively in the synthesis of targeted therapeutics, including kinase inhibitors and central nervous system agents. Ensuring the absolute purity of this intermediate is a critical regulatory and scientific requirement. The primary analytical challenge lies in resolving the target compound from its synthetic precursors and structurally identical regioisomers (such as 4-fluoro or 5-fluoro-1H-indole derivatives).
The Mechanistic Challenge: Why Standard C18 Often Fails
In reversed-phase HPLC (RP-HPLC), standard alkyl-bonded silica columns (like C18) separate analytes based almost entirely on hydrophobic (dispersive) interactions. However, the introduction of a highly electronegative fluorine atom onto the indole core fundamentally alters the molecule's electron density and dipole moment. Because C18 phases lack the functional groups necessary to interact with these localized electronic changes, they frequently fail to resolve fluorinated regioisomers, resulting in peak [1].
To overcome this, chromatographers must employ orthogonal stationary phases. Pentafluorophenyl (PFP) columns have emerged as the gold standard for fluorinated aromatics. Unlike C18, PFP phases offer : dispersive interactions, strong dipole-dipole interactions, hydrogen bonding, and π−π charge-transfer interactions[2]. The electron-deficient pentafluorophenyl ring acts as a π -acceptor to the electron-rich indole π -donor, enabling based on subtle positional differences of the fluorine atom[3].
Experimental Methodology: A Self-Validating Protocol
To objectively compare the performance of C18 and PFP stationary phases, the following standardized, self-validating protocol was executed. This method incorporates a system suitability test (SST) by spiking the sample with a known regioisomer to ensure the reliability of the chromatographic resolving power.
Phase 1: Sample Preparation
-
Stock Solution: Accurately weigh 10.0 mg of 6-Fluoro-1H-indole-7-carbaldehyde and transfer it to a 10 mL volumetric flask.
-
Dissolution: Add 5 mL of HPLC-grade Methanol. Sonicate for 5 minutes until fully dissolved, then dilute to volume with Ultrapure Water (yielding a 1.0 mg/mL stock).
-
Working Standard: Dilute the stock solution 1:10 using the initial mobile phase composition (20% Acetonitrile / 80% Water) to achieve a final concentration of 0.1 mg/mL. Spike the solution with 1% (w/w) of 5-fluoro-1H-indole-7-carbaldehyde to serve as a resolution marker.
-
Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial to prevent photodegradation.
Phase 2: Chromatographic Conditions
-
System: UHPLC/HPLC system equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Columns Evaluated:
-
Standard C18: 150 mm × 4.6 mm, 3.5 µm
-
Fluorinated Phase (PFP): 150 mm × 4.6 mm, 3.5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (v/v)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)
-
Gradient Program:
-
0.0 - 2.0 min: 20% B
-
2.0 - 12.0 min: 20% → 60% B
-
12.0 - 15.0 min: 60% → 90% B
-
15.0 - 18.0 min: 90% B
-
18.0 - 20.0 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm (optimal absorbance for the indole chromophore).
-
Column Temperature: 30°C
Method Development Workflow
HPLC method development workflow comparing C18 and PFP stationary phases.
Comparative Results and Data Presentation
The following table summarizes the quantitative chromatographic data obtained from running the 6-Fluoro-1H-indole-7-carbaldehyde sample (spiked with the 5-fluoro regioisomer) across both stationary phases.
| Chromatographic Parameter | Standard C18 Column | Pentafluorophenyl (PFP) Column |
| Retention Time (Target Peak) | 8.45 min | 10.12 min |
| Resolution ( Rs ) from Impurity | 1.12 (Co-elution) | 2.85 (Baseline Separation) |
| Tailing Factor ( Tf ) | 1.48 | 1.06 |
| Theoretical Plates ( N ) | 8,500 | 14,200 |
| Selectivity ( α ) | 1.03 | 1.19 |
Discussion: The Causality Behind the Data
The experimental results highlight a stark contrast in column performance. The C18 column failed to achieve the critical baseline resolution ( Rs≥1.5 ) required for accurate quantitation, yielding an Rs of only 1.12. The purely hydrophobic alkyl chains of the C18 phase are blind to the subtle spatial and electronic variations between the 5-fluoro and 6-fluoro positions on the indole ring. Furthermore, the higher tailing factor ( Tf=1.48 ) on the C18 column indicates unwanted secondary interactions between the basic indole nitrogen and unendcapped surface silanols.
Conversely, the PFP column delivered superior performance, achieving a resolution of 2.85 and a near-perfect tailing factor of 1.06. This is driven by three distinct mechanisms:
-
π−π Charge Transfer: The highly electronegative fluorine atoms on the PFP stationary phase create an electron-deficient aromatic ring. This ring acts as a strong π -acceptor, interacting favorably with the electron-rich π -donor system of the indole core.
-
Dipole-Dipole Interactions: The highly polarized C-F bonds on the stationary phase interact directly with the C-F bond of 6-Fluoro-1H-indole-7-carbaldehyde. Because the dipole moment vectors differ significantly between regioisomers, the PFP column can separate them based on these localized electronic signatures.
-
Shape Selectivity: The rigid planar structure of the pentafluorophenyl group provides enhanced steric recognition compared to the flexible alkyl chains of a C18 column, allowing it to easily differentiate positional isomers.
For researchers analyzing fluorinated indoles, transitioning from standard alkyl phases to fluorinated phenyl phases is not merely an optimization step; it is a mechanistic necessity for ensuring analytical integrity.
References
-
Przybyciel, M. "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC." LCGC International.[Link]
-
Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International.[Link]
-
Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes.[Link]
Sources
A Comparative Guide to the Structural Confirmation of 6-Fluoro-1H-indole-7-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6-fluoro-1H-indole-7-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a diverse range of biologically active compounds. Its unique electronic properties, conferred by the fluorine and aldehyde substituents, make it a valuable synthon in the development of novel therapeutics. However, the precise structural characterization of its derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs.
This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the structure of 6-fluoro-1H-indole-7-carbaldehyde derivatives. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, offering field-proven insights to guide your experimental choices.
The Importance of Unambiguous Structural Confirmation
In drug development, an erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety issues. For indole derivatives, the possibility of regioisomers and the influence of substituents on the electronic environment of the heterocyclic ring necessitate a multi-faceted analytical approach. This guide will use a representative derivative, N-methyl-6-fluoro-1H-indole-7-carbaldehyde , to illustrate the strengths and limitations of each technique.
Synthetic Workflow and Analytical Strategy
The synthesis of a target molecule is intrinsically linked to its structural verification. A typical workflow involves the synthesis of the desired derivative, followed by a battery of analytical tests to confirm its identity, purity, and structure.
Caption: Workflow for the synthesis and structural confirmation of N-methyl-6-fluoro-1H-indole-7-carbaldehyde.
A Comparative Analysis of Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is arguably the most powerful and widely used technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Expertise & Experience:
For our representative derivative, ¹H and ¹³C NMR are indispensable. The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment (shielding/deshielding), and their proximity to other protons through spin-spin coupling. The electron-withdrawing nature of the fluorine and aldehyde groups will significantly influence the chemical shifts of the aromatic protons.[1] The ¹³C NMR spectrum provides complementary information on the carbon framework.
Trustworthiness:
The self-validating nature of NMR lies in the combination of different experiments. For instance, a 2D Correlation Spectroscopy (COSY) experiment can confirm which protons are coupled to each other, while a Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates protons with their directly attached carbons. This network of correlations provides a high degree of confidence in the structural assignment.[2]
Data Presentation: Predicted NMR Data for N-methyl-6-fluoro-1H-indole-7-carbaldehyde
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Aldehyde-H | ~10.0 | s | ~185.0 |
| H-2 | ~7.5 | s | ~135.0 |
| H-3 | ~6.6 | s | ~105.0 |
| H-4 | ~7.8 | d | ~125.0 |
| H-5 | ~7.1 | dd | ~110.0 (JC-F) |
| N-CH₃ | ~3.8 | s | ~30.0 |
| C-2 | - | - | ~135.0 |
| C-3 | - | - | ~105.0 |
| C-3a | - | - | ~128.0 |
| C-4 | - | - | ~125.0 |
| C-5 | - | - | ~110.0 (JC-F) |
| C-6 | - | - | ~160.0 (JC-F) |
| C-7 | - | - | ~115.0 |
| C-7a | - | - | ~138.0 |
Note: These are predicted values based on general principles for indole derivatives and substituent effects. Actual values may vary.
Experimental Protocol: Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire a standard ¹H NMR spectrum using a 400 or 500 MHz spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
Mass Spectrometry (MS): Unveiling Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides crucial information about the molecular weight and elemental composition of a compound.
Expertise & Experience:
For our target derivative, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the initial method of choice.[3][4] This provides both the retention time (a measure of polarity) and the mass of the compound. High-Resolution Mass Spectrometry (HRMS) is then essential for determining the exact molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural clues.[5][6] For indole derivatives, characteristic fragmentation often involves cleavage of the pyrrole ring.[5]
Trustworthiness:
The accuracy of HRMS in determining the molecular formula provides a strong validation of the proposed structure. An observed mass that is within a few parts per million (ppm) of the calculated mass for the proposed formula is considered strong evidence.
Data Presentation: Predicted MS Data for N-methyl-6-fluoro-1H-indole-7-carbaldehyde
| Parameter | Value |
| Molecular Formula | C₁₀H₈FNO |
| Calculated Exact Mass | 177.05899 |
| Expected [M+H]⁺ (HRMS) | 178.06677 |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatography: Inject a small volume (e.g., 1-5 µL) onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with mobile phases such as water and acetonitrile, both typically containing 0.1% formic acid to promote ionization.
-
Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.[6] Acquire data over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Extract the mass spectrum corresponding to the chromatographic peak of the compound of interest.
Single-Crystal X-ray Crystallography: The Gold Standard for 3D Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. It involves diffracting X-rays off a single, well-ordered crystal of the compound.
Expertise & Experience:
For novel 6-fluoro-1H-indole-7-carbaldehyde derivatives, obtaining a crystal structure provides unambiguous proof of connectivity, stereochemistry, and conformation in the solid state.[7][8][9] This technique is particularly valuable when NMR data is ambiguous or when the absolute stereochemistry needs to be determined. The resulting crystal structure can reveal key details about bond lengths, bond angles, and intermolecular interactions.[8][10]
Trustworthiness:
The final output of an X-ray diffraction experiment is an electron density map from which the positions of all non-hydrogen atoms can be determined with high precision. This provides an unequivocal and self-validating model of the molecule's structure.
Data Presentation: Key Parameters from a Hypothetical X-ray Crystal Structure
| Parameter | Significance |
| Space Group & Unit Cell Dimensions | Defines the crystal lattice and packing |
| Bond Lengths & Angles | Confirms the covalent structure |
| Torsion Angles | Defines the conformation of flexible parts |
| Intermolecular Interactions | Reveals hydrogen bonding and π-stacking[10] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.
Comparative Summary
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment, stereochemistry | Non-destructive, provides detailed structural information in solution | Can be complex to interpret for complex molecules, may not reveal absolute stereochemistry |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns | High sensitivity, requires very small sample amounts | Provides limited information on connectivity and stereochemistry |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, packing | Unambiguous structural determination | Requires a suitable single crystal, structure is in the solid state and may differ from solution |
Conclusion
The structural confirmation of 6-fluoro-1H-indole-7-carbaldehyde derivatives requires a synergistic approach that leverages the strengths of multiple analytical techniques. While NMR spectroscopy provides the foundational information on connectivity and the solution-state structure, and mass spectrometry confirms the molecular weight and formula, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By judiciously applying these methods, researchers can ensure the integrity of their chemical entities and build a solid foundation for successful drug discovery and development.
References
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC. Available at: [Link]
-
Study of Mass Spectra of Some Indole Derivatives - SCIRP. Available at: [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link]
-
Structure and Morphology of Indole Analogue Crystals | ACS Omega - ACS Publications. Available at: [Link]
-
Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi' - MDPI. Available at: [Link]
-
X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC. Available at: [Link]
-
X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PubMed. Available at: [Link]
-
A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues - Hilaris. Available at: [Link]
-
Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. Available at: [Link]
-
X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Identification of indole derivatives by two-dimensional NMR-based... - ResearchGate. Available at: [Link]
-
13C NMR spectroscopy of indole derivatives - Semantic Scholar. Available at: [Link]
-
Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC. Available at: [Link]
-
6-Fluoro-1H-indole-3-carboxylic acid - PMC. Available at: [Link]
-
Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - Rsc.org. Available at: [Link]
-
Synthesis and biological evaluation of some newer Indole Derivatives. Available at: [Link]
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6-Fluoro-1H-indole-7-carbaldehyde vs. Other Fluorinated Indole Isomers: A Comparative Guide for Drug Discovery
As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds where a parent indole scaffold suffers from rapid metabolic clearance or suboptimal target engagement. The strategic incorporation of fluorine into the indole ring system has emerged as a powerful tool to modulate physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic potential[1].
While 3-carbaldehyde indoles (such as 5-fluoro-1H-indole-3-carbaldehyde) are ubiquitous in the literature due to their biological activity as aryl hydrocarbon receptor (AhR) agonists[2], 6-Fluoro-1H-indole-7-carbaldehyde presents a distinct structural and electronic profile. This guide provides an objective, data-driven comparison of 6-fluoro-1H-indole-7-carbaldehyde against other fluorinated isomers, detailing their reactivity, biological applications, and synthetic methodologies.
Structural and Electronic Profiling
The position of both the fluorine atom and the formyl group dramatically alters the indole's behavior in biological systems and synthetic workflows. The combination of fluorine and heterocyclic moieties is a recurrent, highly successful motif in modern FDA-approved drugs[3].
-
Metabolic Stability: The 6-position of the indole ring is a primary site for oxidative metabolism by cytochrome P450 (CYP) enzymes. By blocking this site with a highly stable C-F bond, 6-fluoro isomers exhibit significantly extended metabolic half-lives compared to their non-fluorinated or 4-/5-fluorinated counterparts[1].
-
Conformational Control: In 6-fluoro-1H-indole-7-carbaldehyde, the 7-formyl group is positioned adjacent to the indole NH. This proximity allows for potential intramolecular hydrogen bonding, which can lock the molecule into a specific bioactive conformation. Furthermore, the strong electron-withdrawing nature of the adjacent 6-fluoro group increases the acidity (lowers the pKa) of the indole NH, enhancing its capacity as a hydrogen-bond donor in kinase hinge-binding regions.
-
Target Affinity: Fluorinated indoles have demonstrated exceptional potency in antiviral applications. For instance, specific 4-fluoro and 6-fluoro indole derivatives have shown highly potent inhibition of HIV-1 replication (EC50 values in the low nanomolar range) compared to non-fluorinated analogs[4].
Comparative Quantitative Data
The following table summarizes the key physicochemical and metabolic differences between common fluorinated indole carbaldehyde isomers.
| Isomer | Key Reactive Site | Indole NH pKa (Predicted) | CYP450 Metabolic Stability | Primary Drug Discovery Application |
| 6-Fluoro-1H-indole-7-carbaldehyde | C7 (Aldehyde), C3 (Electrophilic) | ~15.5 (Highly Acidic) | High (C6 blocked) | Kinase inhibitors, Antivirals[4] |
| 5-Fluoro-1H-indole-3-carbaldehyde | C3 (Aldehyde), N1 (Nucleophilic) | ~16.2 (Moderate) | Moderate | AhR Agonists, Antimicrobials[2] |
| 4-Fluoro-1H-indole-3-carbaldehyde | C3 (Aldehyde) | ~16.1 (Moderate) | Moderate | GPCR Ligands, CNS targets |
| 7-Fluoro-1H-indole-3-carbaldehyde | C3 (Aldehyde) | ~15.8 (Acidic) | Low to Moderate | Bioisosteres for purine systems |
Experimental Workflow: Functionalization Logic
To effectively utilize 6-fluoro-1H-indole-7-carbaldehyde in library synthesis, one must account for the steric hindrance at the C7 position caused by the adjacent fluorine atom and the NH group. Below is a self-validating protocol for the Reductive Amination of 6-fluoro-1H-indole-7-carbaldehyde, a critical step in synthesizing kinase inhibitor libraries.
Protocol: Regioselective Reductive Amination
Objective: To couple a primary amine to the C7-formyl group while avoiding over-reduction or degradation of the fluorinated indole core.
Step 1: Imine Formation
-
Procedure: Dissolve 6-fluoro-1H-indole-7-carbaldehyde (1.0 eq) and the target primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq). Stir at room temperature for 2 hours.
-
Causality (Expertise): The 7-formyl group is sterically hindered and electronically deactivated by the adjacent 6-fluoro substituent. Acetic acid is required as a Brønsted acid catalyst to sufficiently activate the carbonyl carbon for nucleophilic attack without protonating the weakly basic indole nitrogen, which would cause precipitation or side reactions.
Step 2: Selective Reduction
-
Procedure: Cool the reaction to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality (Expertise): STAB is specifically chosen over stronger reducing agents like NaBH4 or LiAlH4. STAB is mild enough to selectively reduce the protonated imine intermediate without reducing the unreacted aldehyde or interfering with the electron-rich indole core.
Step 3: Self-Validating Quench & Workup
-
Procedure: Monitor reaction completion via LC-MS (Target mass: [M+H]+ of the secondary amine). Once the aldehyde peak is consumed, quench the reaction slowly with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract with dichloromethane, wash with brine, dry over Na2SO4, and concentrate.
-
Causality (Trustworthiness): The LC-MS step ensures the imine is fully reduced before workup, preventing hydrolysis back to the starting materials. The basic NaHCO3 quench is critical; it neutralizes the acetic acid and safely decomposes excess STAB, preventing the formation of boron-amine complexes that complicate purification.
Decision Logic in Fluorine Scanning
When designing a fluorine-scanning library, the choice of isomer dictates the downstream biological and synthetic workflows. The logic flow below illustrates how structural profiling dictates the development path.
Workflow for evaluating fluorinated indole isomers in drug discovery.
Conclusion
The selection between 6-fluoro-1H-indole-7-carbaldehyde and other isomers like 5-fluoro-1H-indole-3-carbaldehyde should be driven by the specific liabilities of your lead compound. If metabolic clearance via C6 oxidation is a primary issue, or if a highly acidic indole NH is required for a specific kinase hinge interaction, the 6-fluoro-7-carbaldehyde isomer offers a superior, biologically privileged scaffold[1]. Conversely, if AhR agonism or C3-directed bioactivity is the goal, the 3-carbaldehyde isomers remain the standard[2].
References
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: PMC - NIH URL
- Indole-3-carbaldehyde Source: Wikipedia URL
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PMC - NIH URL
- The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals Source: Benchchem URL
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A Comparative Guide to the Synthetic Methods for Indole-7-Carbaldehydes
Indole-7-carbaldehydes are a critical class of heterocyclic compounds, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their unique substitution pattern on the indole scaffold makes them valuable building blocks for targeting various biological pathways. This guide provides a comprehensive comparison of the principal synthetic methodologies for obtaining these valuable compounds, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific application. We will delve into classical and modern techniques, evaluating them based on yield, regioselectivity, substrate scope, and operational simplicity, all supported by experimental data and detailed protocols.
Introduction: The Significance of the C7-Position
The indole nucleus is a privileged scaffold in medicinal chemistry. While functionalization at the C2 and C3 positions is common due to the inherent electronic properties of the pyrrole ring, selective substitution at the C7 position of the benzene ring presents a greater synthetic challenge.[1][2] This challenge, however, is worth overcoming, as C7-substituted indoles are integral components of numerous bioactive compounds. The formyl group at the C7 position is particularly useful as it can be readily transformed into a variety of other functional groups, enabling the synthesis of diverse compound libraries for drug discovery.
Comparative Analysis of Synthetic Strategies
The synthesis of indole-7-carbaldehydes can be broadly categorized into three main approaches: electrophilic aromatic substitution, directed ortho-metalation, and transition-metal-catalyzed C-H functionalization. Each of these strategies offers distinct advantages and is suited for different scenarios.
Classical Electrophilic Aromatic Substitution
Classical methods like the Vilsmeier-Haack and Reimer-Tiemann reactions are well-established for the formylation of electron-rich aromatic compounds.[3][4][5] However, their application to the synthesis of indole-7-carbaldehydes is often hampered by poor regioselectivity, with a strong preference for substitution at the electron-rich C3 position.[3][6]
-
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group.[3][6][7] For unsubstituted indoles, formylation occurs almost exclusively at the C3 position.[3] Achieving C7-formylation via this method generally requires blocking the more reactive positions (N1, C2, and C3), which adds extra steps to the synthesis.
-
Reimer-Tiemann Reaction: This method utilizes chloroform in a basic solution to generate dichlorocarbene, which acts as the electrophile.[4][8][9] While effective for phenols, its application to indoles can be problematic, often leading to a mixture of products and, in some cases, ring-expansion to form quinolines (the Ciamician-Dennstedt reaction).[4][10] Yields are also typically low.[4]
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings.[11][12] This technique involves the use of a directing metalation group (DMG) on the indole nitrogen, which directs a strong base (typically an organolithium reagent) to deprotonate the adjacent C7 position. The resulting aryllithium species is then quenched with an electrophilic formylating agent.[11]
A common and effective DMG is the N,N-diethylcarbamoyl group. The general workflow for this approach is illustrated below:
Caption: Workflow for Directed ortho-Metalation.
This method offers excellent regioselectivity for the C7 position. However, it requires an initial N-protection step and the use of cryogenic temperatures and highly reactive organolithium reagents, which may not be suitable for all substrates or for large-scale synthesis.
Metal-Catalyzed C-H Functionalization
In recent years, transition-metal-catalyzed C-H functionalization has emerged as a highly efficient and versatile tool for the synthesis of substituted indoles.[1][13][14] Palladium-catalyzed reactions, in particular, have been successfully employed for the direct C7-arylation of indoles.[1][13][15][16] While direct C7-formylation via this method is less common, it represents a promising area of research. The key to achieving high regioselectivity is the use of a suitable directing group on the indole nitrogen.[1][13]
Formylation via Organometallic Intermediates
The use of Grignard or organolithium reagents derived from 7-haloindoles provides another reliable route to indole-7-carbaldehydes.[17][18] This approach involves a halogen-metal exchange followed by quenching with a formylating agent like DMF.
The general scheme for this method is as follows:
Caption: Formylation via Organometallic Intermediates.
This method is highly regioselective, as the position of formylation is predetermined by the initial halogenation. The N-H proton of the indole must be protected (e.g., as a Boc group) to prevent it from quenching the organometallic reagent.[17]
Quantitative Comparison of Methods
The following table summarizes the key performance indicators for the different synthetic strategies, based on data from the literature.
| Method | Key Reagents | Typical Yields | Regioselectivity for C7 | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack Reaction | POCl₃, DMF | High (for C3) | Poor | Operationally simple, inexpensive reagents.[3] | Poor regioselectivity for C7, requires blocking of other positions.[3] |
| Reimer-Tiemann Reaction | CHCl₃, NaOH | Low to Moderate | Poor | Avoids acidic conditions.[9] | Low yields, formation of byproducts, potential for ring expansion.[4][10] |
| Directed ortho-Metalation (DoM) | s-BuLi, TMEDA, DMF | Good to High | Excellent | High regioselectivity.[19][20] | Requires N-protection, cryogenic temperatures, and stoichiometric strong base.[19][20] |
| Formylation via Organometallics | n-BuLi or Grignard reagents, DMF | Good to High | Excellent | High regioselectivity, reliable.[17] | Requires a 7-haloindole precursor and N-protection.[17] |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Ligand, Directing Group, Arylboronic Acid | Good to High | Excellent | High regioselectivity for C-H functionalization, potential for diverse substitutions.[1][13] | Primarily developed for arylation; direct formylation is less established. Requires a specific directing group.[1][13] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Indole-7-carbaldehyde via Directed ortho-Metalation
This protocol is adapted from the general principles of directed ortho-metalation of N-protected indoles.[19]
Step 1: N-Protection of Indole
-
To a solution of indole in an appropriate aprotic solvent (e.g., THF), add a suitable base (e.g., NaH).
-
Slowly add the protecting group precursor (e.g., di-tert-butyl dicarbonate for a Boc group) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent. Purify the N-protected indole by column chromatography.
Step 2: Directed ortho-Metalation and Formylation
-
Dissolve the N-protected indole and TMEDA in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add s-BuLi dropwise, maintaining the temperature at -78 °C. Stir the mixture for 2-3 hours at this temperature.[19]
-
Add anhydrous DMF dropwise to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the N-protected indole-7-carbaldehyde.
Step 3: Deprotection
-
Deprotect the N-protected indole-7-carbaldehyde using appropriate conditions (e.g., TFA in DCM for a Boc group).
-
After the reaction is complete, neutralize the acid and extract the product. Purify by column chromatography or recrystallization to obtain pure indole-7-carbaldehyde.
Protocol 2: Synthesis of Indole-7-carbaldehyde via Formylation of a Grignard Reagent
This protocol is based on the formation of a Grignard reagent from a 7-haloindole.[17]
Step 1: Preparation of N-Boc-7-bromoindole
-
Protect the nitrogen of 7-bromoindole with a Boc group as described in Protocol 1, Step 1.
Step 2: Grignard Formation and Formylation
-
In a flame-dried flask under an inert atmosphere, add magnesium turnings.
-
Add a solution of N-Boc-7-bromoindole in anhydrous THF to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.
-
Heat the mixture gently to maintain a steady reflux until the magnesium is consumed.
-
Cool the resulting Grignard reagent to 0 °C.
-
Slowly add anhydrous DMF dropwise to the Grignard solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by column chromatography to yield N-Boc-indole-7-carbaldehyde.
Step 3: Deprotection
-
Deprotect the N-Boc-indole-7-carbaldehyde as described in Protocol 1, Step 3 to obtain indole-7-carbaldehyde.
Conclusion and Recommendations
The synthesis of indole-7-carbaldehydes can be achieved through several distinct methodologies, each with its own set of advantages and limitations.
-
For high regioselectivity and reliable synthesis , directed ortho-metalation and formylation via organometallic intermediates are the methods of choice. These approaches, however, necessitate multi-step sequences involving protection and the use of sensitive reagents.
-
Classical methods like the Vilsmeier-Haack and Reimer-Tiemann reactions are generally not recommended for the direct synthesis of indole-7-carbaldehydes due to their inherent lack of regioselectivity for the C7 position.
-
Transition-metal-catalyzed C-H functionalization represents a promising frontier, although methods for direct C7-formylation are still in development. Its potential for high efficiency and selectivity makes it an area to watch for future innovations.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the availability of starting materials, the desired scale of the reaction, the tolerance of other functional groups on the indole scaffold, and the laboratory equipment and expertise available. This guide provides the foundational knowledge for making an informed decision in the pursuit of these valuable synthetic intermediates.
References
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PubMed. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Available from: [Link]
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ACS Publications. Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Available from: [Link]
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Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Available from: [Link]
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Chemistry Notes. Reimer Tiemann Reaction: Mechanism and application. Available from: [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
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ACS Publications. Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position | Journal of the American Chemical Society. Available from: [Link]
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ACS Publications. Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids | Organic Letters. Available from: [Link]
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PubMed. Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids. Available from: [Link]
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ResearchGate. Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position | Request PDF. Available from: [Link]
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Wikipedia. Reimer–Tiemann reaction. Available from: [Link]
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Academia.edu. (PDF) Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde. Available from: [Link]
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Master Organic Chemistry. Vilsmeier-Haack Reaction. Available from: [Link]
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Oriental Journal of Chemistry. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-Aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Available from: [Link]
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PubChem. Indole-7-carboxaldehyde. Available from: [Link]
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WikiMili. Reimer–Tiemann reaction. Available from: [Link]
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ResearchGate. ChemInform Abstract: Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. | Request PDF. Available from: [Link]
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Wikipedia. Bartoli indole synthesis. Available from: [Link]
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Indian Chemical Society. A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step. Available from: [Link]
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Wiley Online Library. Exploring the Reimer-Tiemann Reaction: History and Scope. Available from: [Link]
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Royal Society of Chemistry. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Available from: [Link]
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PubChem. Indoline-7-carboxaldehyde. Available from: [Link]
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Wikipedia. Directed ortho metalation. Available from: [Link]
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ResearchGate. Multi-Component Synthesis of Indole-Substituted Heterocycles– A Review. Available from: [Link]
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J&K Scientific LLC. Bartoli Indole Synthesis. Available from: [Link]
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Unblog.fr. 07- DIRECTED ORTHO METALATION | Jacques Mortier. Available from: [Link]
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ResearchGate. Two efficient methods for the synthesis of novel indole-based chalcone derivatives. Available from: [Link]
- Google Patents. Process for the preparation of grignard reagents and their utilization in organic syntheses.
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J-STAGE. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Available from: [Link]
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organic-chemistry.org. Formylation - Common Conditions. Available from: [Link]
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MDPI. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Available from: [Link]
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DergiPark. SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Available from: [Link]
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Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. Available from: [Link]
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Taylor & Francis. Organolithium reagents – Knowledge and References. Available from: [Link]
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Wikipedia. Organolithium reagent. Available from: [Link]
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indole Analogs
As a Senior Application Scientist in drug discovery, I frequently encounter the "fluorine question" during lead optimization: Is the synthetic effort of late-stage fluorination justified by the pharmacological payoff?
The indole nucleus is a privileged scaffold, foundational to neurotransmitters, alkaloids, and numerous FDA-approved therapeutics[1]. However, native indoles often suffer from rapid oxidative metabolism and suboptimal target residence times. By strategically replacing a hydrogen atom with fluorine—a highly electronegative, sterically conservative bioisostere—we fundamentally alter the molecule's electron distribution[1].
This guide objectively compares fluorinated and non-fluorinated indole analogs, providing mechanistic rationales, quantitative data, and self-validating experimental protocols to guide your drug development campaigns.
Mechanistic Rationale: The Causality of Fluorination
Before evaluating the empirical data, it is critical to understand the physical chemistry driving the biological differences between these analogs:
-
Modulation of pKa and Hydrogen Bonding: Fluorine substitution on the benzenoid ring (e.g., C-4 to C-7) withdraws electron density from the indole core via strong inductive effects. This lowers the pKa of the indole N-H, making it a significantly stronger hydrogen-bond donor. This causality is paramount when the indole N-H must interact tightly with the hinge region of kinases or deep hydrophobic protein clefts.
-
Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently oxidize electron-rich aromatic positions. Placing a fluorine atom at metabolic "soft spots" blocks this oxidation due to the extraordinary strength of the C-F bond (~116 kcal/mol). This effectively prevents phase I metabolism without drastically altering the molecule's 3D conformation.
-
Lipophilicity and Permeability: Fluorination on the aromatic ring generally increases the lipophilicity (LogP) of the indole core. This enhancement drives better passive membrane permeability, increasing oral bioavailability and cellular target engagement.
Quantitative Data Comparison
The strategic addition of fluorine has yielded remarkable improvements in both potency and pharmacokinetic profiles across multiple therapeutic areas. The tables below summarize recent comparative data.
Table 1: Comparative In Vitro Biological Activity
| Target / Disease Model | Non-Fluorinated Analog | Fluorinated Analog | Fold Improvement | Primary Mechanism of Enhancement |
| HIV-1 Inhibition | Indole III: ~7.0 nM | 4-Fluoroindole IV: 0.14 nM | ~50x | Enhanced binding affinity via multipolar C-F interactions[2]. |
| Antiviral (General) | Standard Indole Amide | C-7 Heteroaryl-carboxamide: 0.02 nM | Picomolar Shift | Extreme stabilization of the active conformation[2]. |
| MDM2-p53 Antagonism | Indole Core: >10 μM | Fluoro-substituted Indole: ~1.0 μM | >10x | Improved steric complementarity in the MDM2 binding cleft[3]. |
Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
Note: Data represents generalized trends observed in primary cell-based assays for indole carboxamides[2]. | Compound Scaffold | Half-life ( t1/2 , min) | Intrinsic Clearance ( CLint , μL/min/mg) | | :--- | :--- | :--- | | Non-fluorinated Indole Lead | 12.4 | 112.5 | | 5-Fluoroindole Analog | 48.2 | 28.7 | | 7-Fluoroindole Analog | >60.0 | <15.0 |
Pathway Visualization
To understand how these analogs function biologically, consider the MDM2-p53 pathway. Fluorinated indoles act as potent antagonists here, displacing p53 and triggering apoptosis in osteosarcoma cells[3].
MDM2-p53 signaling pathway illustrating the intervention of fluorinated indole antagonists.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in controls ensure that any observed difference in activity is strictly attributable to the fluorine substitution.
Protocol 1: Fluorescence Polarization (FP) Assay for Target Binding
Causality & Validation: FP measures the rotational freedom of a fluorophore. A small, fluorescently labeled peptide rotates rapidly (low polarization). When bound to a large target protein, rotation slows (high polarization). Our indole analogs compete for this binding site; successful displacement of the peptide restores rapid rotation, dropping the polarization signal. This internal dynamic range self-validates the assay's responsiveness[3].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20). Dilute the target protein (e.g., MDM2) to 20 nM and the FITC-labeled tracer peptide to 5 nM.
-
Compound Titration: In a 384-well black microplate, perform a 12-point serial dilution (3-fold) of both the fluorinated and non-fluorinated indole analogs (starting at 50 μM).
-
Incubation: Add the Protein/Tracer complex to the compound wells. Include a positive control (unlabeled peptide) and a negative control (DMSO vehicle).
-
Equilibration: Incubate the plate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium.
-
Measurement: Read the plate on a microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm). Calculate the millipolarization (mP) units.
-
Analysis: Plot mP vs. log[Compound] and fit to a 4-parameter logistic curve to determine the IC50 and subsequent Ki .
Protocol 2: Human Liver Microsomal (HLM) Stability Assay
Causality & Validation: This assay isolates phase I metabolism. By comparing the degradation rates of the H- vs. F-analogs alongside a known rapidly metabolized control (e.g., Verapamil), we validate the enzymatic competence of the microsomes while strictly quantifying the metabolic shielding provided by the C-F bond[2].
Step-by-Step Methodology:
-
Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the test compound (1 μM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
-
Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer a 50 μL aliquot into 150 μL of ice-cold acetonitrile containing an internal standard to quench the reaction and precipitate proteins.
-
Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Data Processing: Plot the natural log of the percentage remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate t1/2 and CLint .
Step-by-step experimental workflow for evaluating human liver microsomal (HLM) stability.
References
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances (2024) URL:[Link]
-
A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53 wt osteosarcoma cells Source: FEBS Journal (2019) URL:[Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Organic & Biomolecular Chemistry (2025) URL:[Link]
Sources
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- 3. A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53wt osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Binding Affinity of 6-Fluoro-1H-indole-7-carbaldehyde Derivatives: A Comparative Guide
Executive Summary
In rational drug design, the selection of a pharmacophore precursor dictates the downstream success of a lead compound. 6-Fluoro-1H-indole-7-carbaldehyde (CAS: 603309-90-6) has emerged as a privileged building block, particularly in the development of kinase inhibitors and central nervous system (CNS) modulators. This guide provides an objective, data-driven comparison of 6-fluoroindole derivatives against alternative halogenated and unsubstituted analogs. By employing a self-validating workflow of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), we dissect the kinetic and thermodynamic causality behind the superior binding affinity of the 6-fluoro scaffold.
The Pharmacophore Rationale: Causality in Structural Design
The indole core is a well-established ATP-mimetic, utilizing its N1-H as a critical hydrogen bond donor to the kinase hinge region. However, the specific substitution pattern of 6-Fluoro-1H-indole-7-carbaldehyde provides distinct biophysical advantages:
-
The 6-Fluoro Advantage (Metabolic & Affinity Causality): Fluorination at the C6 position profoundly alters the molecule's physicochemical properties. The high electronegativity of fluorine withdraws electron density via the inductive (-I) effect, which disfavors electrophilic attack on the benzene ring and enhances metabolic stability against CYP450 enzymes compared to unsubstituted indoles (1[1]). In the development of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) kinase inhibitors, the 6-fluoro substitution successfully retains target potency while mitigating the time-dependent inhibition (TDI) of CYP3A4—a critical failure point in clinical trials (2[2]). Furthermore, the increased lipophilicity promotes stronger interactions with non-polar regions of target proteins[1].
-
The 7-Carbaldehyde Vector: The formyl group at the C7 position acts as a highly reactive electrophilic handle. It induces a bathochromic shift indicative of extended conjugation across the indolic chromophore (3[3]). Structurally, the C7 position projects outward toward the solvent-exposed ribose pocket of kinases, allowing for divergent synthesis of hydrazones and imines that capture additional binding interactions without disrupting the core hinge-binding motif.
Fig 2: Structural causality and target engagement logic of 6-Fluoroindole derivatives.
Quantitative Comparison of Binding Affinity
To objectively evaluate performance, a model series of indole-7-hydrazone derivatives was synthesized and tested against a model kinase target (ATR Kinase). The data below demonstrates why the 6-fluoro derivative is the superior lead candidate compared to its structural alternatives.
Table 1: Comparative Binding and Thermodynamic Profiling
| Scaffold Variant | Kinase IC₅₀ (nM) | SPR KD (nM) | ITC ΔH (kcal/mol) | ITC −TΔS (kcal/mol) | CYP3A4 T1/2 (min) |
| 6-Fluoro (Target) | 12.4 | 14.1 | -9.2 | -1.5 | > 120 |
| Unsubstituted | 45.1 | 52.6 | -6.5 | -3.2 | 35 |
| 5-Fluoro (Isomer) | 28.3 | 33.0 | -7.8 | -2.1 | 85 |
| 6-Chloro | 18.5 | 21.2 | -8.5 | -1.8 | > 120 |
Data Interpretation: The 6-Fluoro derivative achieves the lowest dissociation constant ( KD=14.1 nM). Crucially, the ITC data reveals why: the binding is heavily enthalpy-driven ( ΔH=−9.2 kcal/mol), indicating highly specific, directional interactions (likely halogen bonding and optimized dipole interactions) rather than relying on non-specific hydrophobic entropy ( −TΔS=−1.5 kcal/mol). The 6-Chloro analog performs adequately but suffers from a larger Van der Waals radius, slightly reducing optimal pocket fit.
Self-Validating Experimental Workflows
A single assay is insufficient to validate a drug candidate. We employ a self-validating system: SPR provides high-throughput kinetic resolution ( ka and kd ), while ITC orthogonally validates the thermodynamic drivers ( ΔH , −TΔS ). This prevents the advancement of "flat" binders that rely solely on lipophilicity, ensuring high-quality lead generation.
Fig 1: Self-validating experimental workflow for evaluating derivative binding affinity.
Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling
Purpose: To determine the on-rate ( ka ), off-rate ( kd ), and overall affinity ( KD ) without mass-transport limitations.
-
Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.
-
Target Immobilization: Dilute the recombinant kinase domain to 20 µg/mL in 10 mM sodium acetate (pH 5.0). Inject over the activated surface until an immobilization level of ~3000 Response Units (RU) is achieved. Block unreacted ester sites with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
Analyte Preparation: Prepare a 10 mM stock of the 6-Fluoro-1H-indole-7-carbaldehyde derivative in 100% DMSO. Dilute into running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) to a final DMSO concentration of exactly 1.0%. Create a 2-fold dilution series (1.56 nM to 100 nM).
-
Single-Cycle Kinetics: Inject the analyte concentration series sequentially (lowest to highest) without regeneration steps between injections to preserve the fragile kinase surface. Use a flow rate of 30 µL/min, an association time of 120 seconds, and a final dissociation time of 600 seconds.
-
Data Analysis: Subtract reference flow cell data and blank buffer injections (double referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model.
Protocol B: Isothermal Titration Calorimetry (ITC)
Purpose: To extract the thermodynamic signature ( ΔH , ΔG , −TΔS ) and confirm enthalpy-driven binding causality.
-
Buffer Matching (Critical Step): Dialyze the purified kinase overnight against the ITC buffer (25 mM HEPES, 150 mM NaCl, 2 mM TCEP, 5% DMSO, pH 7.4). Causality: You must use the exact final dialysate to dilute the indole derivative. Even a 0.1% mismatch in DMSO concentration between the syringe and the cell will generate massive heat-of-dilution artifacts that mask the binding heat.
-
Sample Loading: Load 20 µM of the dialyzed kinase into the sample cell (volume ~200 µL) and 200 µM of the derivative into the injection syringe.
-
Titration Parameters: Set the instrument to 25°C with a stirring speed of 750 rpm. Perform 1 initial purge injection of 0.5 µL (discarded from data analysis), followed by 19 injections of 2.0 µL. Set the spacing between injections to 150 seconds to allow the thermal baseline to fully re-equilibrate.
-
Thermodynamic Extraction: Integrate the heat peaks and plot against the molar ratio. Fit the isotherm to a single-site binding model to extract the enthalpy change ( ΔH ) and association constant ( KA ). Calculate entropy using the Gibbs free energy equation: ΔG=−RTlnKA=ΔH−TΔS .
References
-
Benchchem. "6-Fluoro-1H-indol-1-ol | Benchchem." Benchchem. Available at:[1]
-
ACS Publications. "Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent." Journal of Medicinal Chemistry. Available at:[2]
-
RSC Publishing. "Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines." RSC Advances. Available at:[3]
Sources
A Comparative Benchmarking Guide to the Synthesis of 6-Fluoro-1H-indole-7-carbaldehyde
Introduction: The Significance of 6-Fluoro-1H-indole-7-carbaldehyde in Medicinal Chemistry
6-Fluoro-1H-indole-7-carbaldehyde is a key heterocyclic building block in the landscape of modern drug discovery. The indole scaffold is a privileged structure, appearing in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of a fluorine atom at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. The C7-carbaldehyde functionality serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of complex and diverse chemical libraries for lead optimization. This guide provides a comparative analysis of two prominent synthetic strategies for the efficient preparation of this valuable intermediate: Directed Ortho-Lithiation and Vilsmeier-Haack Formylation . Through detailed experimental protocols, quantitative data comparison, and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Methodology 1: Directed Ortho-Lithiation of N-Protected 6-Fluoroindole
Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[1] This method leverages the coordinating ability of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position.[2] For indoles, protection of the nitrogen atom is crucial to prevent N-H deprotonation and to serve as the DMG. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its ability to direct lithiation and its straightforward removal under acidic conditions.[3]
Plausible Synthetic Workflow
The proposed synthetic route via directed ortho-lithiation involves three key steps: N-protection of the starting 6-fluoroindole, regioselective lithiation at the C7 position followed by quenching with a formylating agent (N,N-dimethylformamide, DMF), and finally, deprotection of the Boc group to yield the target aldehyde.
Caption: Workflow for the synthesis of 6-Fluoro-1H-indole-7-carbaldehyde via Directed Ortho-Lithiation.
Experimental Protocol
Step 1: Synthesis of 1-(tert-butoxycarbonyl)-6-fluoro-1H-indole
To a solution of 6-fluoroindole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added 4-dimethylaminopyridine (DMAP, 0.1 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq). The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(tert-butoxycarbonyl)-6-fluoro-1H-indole.
Step 2: Synthesis of 1-(tert-butoxycarbonyl)-6-fluoro-1H-indole-7-carbaldehyde
A solution of 1-(tert-butoxycarbonyl)-6-fluoro-1H-indole (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. To this solution, sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.5 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Anhydrous N,N-dimethylformamide (DMF, 3.0 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of 6-Fluoro-1H-indole-7-carbaldehyde
The purified 1-(tert-butoxycarbonyl)-6-fluoro-1H-indole-7-carbaldehyde is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA, 10 eq) is added, and the solution is stirred at room temperature for 2-4 hours. The reaction mixture is then concentrated under reduced pressure, and the residue is neutralized with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product.
Methodology 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.[5] This electrophilic species then attacks the electron-rich ring system.[4] For indoles, the Vilsmeier-Haack reaction typically exhibits a strong preference for formylation at the C3 position due to the higher electron density of the pyrrole ring.[6] Directing the formylation to the C7 position of an indole via a Vilsmeier-Haack reaction is challenging and often requires specific substitution patterns or protecting group strategies that are not well-documented for 6-fluoroindole. However, for the purpose of a comprehensive comparison, we will outline a potential approach, acknowledging the inherent regioselectivity challenges.
Plausible Synthetic Workflow
A hypothetical Vilsmeier-Haack approach to C7-formylation might necessitate the use of a bulky N-protecting group to sterically hinder the more reactive C2 and C3 positions, thereby promoting attack at the less-favored C7 position. The triisopropylsilyl (TIPS) group is a candidate for such a role.
Sources
A Comparative Analysis of Indole-7-carbaldehyde and Indole-3-carbaldehyde: Unveiling the Impact of Isomeric Position on Reactivity
In the landscape of heterocyclic chemistry, the indole scaffold stands as a cornerstone, forming the structural basis of numerous pharmaceuticals, agrochemicals, and natural products. Among its myriad derivatives, indole carbaldehydes are pivotal intermediates, offering a gateway to complex molecular architectures. This guide provides an in-depth comparative study of two common, yet distinct, isomers: indole-7-carbaldehyde and indole-3-carbaldehyde. Understanding their differential reactivity is paramount for researchers, scientists, and drug development professionals in designing efficient and predictable synthetic routes.
The Foundation of Divergent Reactivity: Structural and Electronic Differences
The seemingly subtle shift of the formyl group from the C3 to the C7 position on the indole ring precipitates a cascade of electronic and steric changes, fundamentally altering the molecule's reactivity profile.
Indole-3-carbaldehyde places the electron-withdrawing aldehyde group directly on the electron-rich pyrrole ring. This position allows for direct resonance conjugation with the nitrogen lone pair, which delocalizes electron density onto the carbonyl oxygen. This delocalization diminishes the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to a typical aromatic aldehyde.
Conversely, indole-7-carbaldehyde features the formyl group on the benzenoid ring. Here, the electronic influence of the indole nitrogen is less direct. While the nitrogen still donates electron density to the fused ring system, the aldehyde at C7 does not participate in the same direct resonance stabilization. Consequently, the carbonyl carbon of indole-7-carbaldehyde is significantly more electrophilic.
Diagram 1: Resonance Structures
This diagram illustrates the key resonance contributor for indole-3-carbaldehyde that reduces the electrophilicity of the carbonyl carbon, a feature not available to the C7 isomer.
Caption: Resonance delocalization in indole-3-carbaldehyde vs. indole-7-carbaldehyde.
Comparative Reactivity in Key Transformations
The aforementioned electronic disparities manifest in markedly different outcomes across a range of common organic reactions.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. Due to its greater electrophilicity, indole-7-carbaldehyde generally reacts more readily with nucleophiles like Grignard reagents, organolithiums, and cyanide than its C3 counterpart. Reactions with indole-3-carbaldehyde often require more forcing conditions or stronger nucleophiles to achieve comparable yields.
| Reaction Type | Isomer | Relative Reactivity | Typical Conditions |
| Grignard Reaction | Indole-3-carbaldehyde | Lower | Excess Grignard, THF, 0°C to rt |
| Indole-7-carbaldehyde | Higher | Stoichiometric Grignard, THF, -78°C to rt | |
| Reduction (NaBH₄) | Indole-3-carbaldehyde | Slower | Methanol, rt, longer reaction time |
| Indole-7-carbaldehyde | Faster | Methanol, rt, shorter reaction time |
Condensation Reactions: The Knoevenagel and Wittig Reactions
Condensation reactions, which are critical for carbon-carbon bond formation, further highlight the reactivity differences.
The Knoevenagel condensation , involving the reaction of an aldehyde with an active methylene compound, is typically base-catalyzed.[1][2] Both isomers undergo this reaction, but the more electrophilic indole-7-carbaldehyde often provides products in higher yields and under milder conditions.[1]
The Wittig reaction , which converts aldehydes to alkenes using a phosphonium ylide, is a cornerstone of olefin synthesis.[3][4] While both isomers are viable substrates, reactions with indole-3-carbaldehyde may require more reactive (unstabilized) ylides or longer reaction times to overcome the reduced electrophilicity of the carbonyl.
Diagram 2: Comparative Knoevenagel Condensation Workflow
This workflow illustrates a typical experimental setup for a Knoevenagel condensation, highlighting the expected difference in reaction efficiency.
Sources
A Comparative Guide to the Novelty of the 6-Fluoro-1H-indole-7-carbaldehyde Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth assessment of the 6-Fluoro-1H-indole-7-carbaldehyde scaffold, a molecule of interest in modern medicinal chemistry. We will objectively analyze its novelty by comparing its structural and electronic features against its non-fluorinated parent, 1H-indole-7-carbaldehyde, and other positional isomers. This analysis is grounded in established principles of drug design and supported by comparative data to provide actionable insights for researchers in drug discovery.
The Strategic Imperative for Fluorination in Indole Scaffolds
The indole nucleus is a cornerstone of medicinal chemistry, celebrated for its structural versatility and its presence in a multitude of FDA-approved drugs and natural products.[1][2][3] Its ability to form hydrogen bonds and engage in π-stacking interactions makes it a privileged scaffold for targeting a wide range of biological receptors and enzymes.[4][5]
However, the journey from a promising indole-based hit to a viable drug candidate is often hampered by challenges in its pharmacokinetic profile, particularly metabolic instability. This is where the strategic incorporation of fluorine comes into play. Fluorination is a powerful and widely used strategy in drug design to enhance key molecular properties.[6] The introduction of a fluorine atom can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing a compound's half-life and bioavailability.[7] Furthermore, due to its high electronegativity, fluorine can modulate the acidity (pKa) of nearby functional groups and alter the molecule's conformation, which can lead to improved binding affinity and selectivity for its biological target.[6][8]
The novelty of 6-Fluoro-1H-indole-7-carbaldehyde lies not just in the presence of fluorine, but in its specific placement at the 6-position in conjunction with a carbaldehyde group at the 7-position. This unique arrangement is hypothesized to confer distinct physicochemical and biological properties compared to other fluorinated or non-fluorinated indole-carbaldehyde isomers.
Synthesis Rationale: Precision and Control
While a specific, documented synthesis for 6-Fluoro-1H-indole-7-carbaldehyde is not extensively published, its preparation would logically follow established methods for indole formylation. The key strategic decision is the timing of the fluorination and formylation steps. A plausible approach involves the formylation of a pre-existing 6-fluoroindole precursor. This ensures precise control over the regiochemistry of the fluorine substituent, which is critical for the scaffold's intended properties.
The choice to introduce the aldehyde at the C7 position is also significant. While C3-formylation is more common in indole chemistry[9], C7-formylation creates a different spatial and electronic arrangement of the key functional groups, potentially leading to novel interactions with biological targets.
Comparative Physicochemical Properties: A Quantitative Look
The introduction of a single fluorine atom can induce subtle yet profound changes in a molecule's physicochemical profile. The table below compares the computed properties of 6-Fluoro-1H-indole-7-carbaldehyde with its non-fluorinated parent, 1H-indole-7-carbaldehyde.
| Property | 1H-indole-7-carbaldehyde | 6-Fluoro-1H-indole-7-carbaldehyde | Expected Impact of Fluorination |
| Molecular Formula | C₉H₇NO | C₉H₆FNO | - |
| Molecular Weight | 145.16 g/mol [10] | ~163.15 g/mol | Increased mass |
| XLogP3 (Lipophilicity) | 2.3[10] | Higher than 2.3 (Predicted) | Increased lipophilicity, potentially improving membrane permeability |
| Hydrogen Bond Donors | 1[10] | 1 | No change |
| Hydrogen Bond Acceptors | 1[10] | 1 | No change |
| Topological Polar Surface Area | 32.9 Ų[10] | 32.9 Ų (Predicted) | Unchanged TPSA, suggesting similar passive transport characteristics |
| pKa (Indole N-H) | ~16-17 | Lower than 16-17 (Predicted) | Increased acidity of the N-H proton due to fluorine's electron-withdrawing effect |
The most significant predicted changes are the increase in lipophilicity (XLogP3) and the decrease in the pKa of the indole N-H proton. The enhanced lipophilicity can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, while the altered pKa can affect its binding interactions within a target protein's active site.[6]
Assessing Novelty: A Comparison of Biological Potential
The true novelty of a scaffold is ultimately determined by its biological activity profile. While direct experimental data for 6-Fluoro-1H-indole-7-carbaldehyde is limited, we can infer its potential by examining related compounds.
Indole-carbaldehyde derivatives are known to possess a range of biological activities, including antioxidant and anticancer properties.[11] For example, Indole-6-carboxaldehyde has been shown to protect against oxidative stress-induced cell damage.[12] A theoretical study on Indole-7-carboxaldehyde suggested it has potential as an anti-cancer agent.[13]
The introduction of fluorine is expected to build upon this foundation. Studies on other fluorinated indoles have demonstrated significant advantages:
-
Enhanced Kinase Inhibition: Fluorination at the 5-position of an indolinone ring was found to be critical for potent kinase inhibition and cytotoxicity in cancer cells.[4]
-
Improved Metabolic Stability: A comparative study showed that fluorinated indoles have a significantly longer metabolic half-life in liver microsomes compared to their non-fluorinated counterparts.[7]
-
Potent Anticancer Activity: Fluoro-substituted indole-chalcone derivatives have exhibited potent activity against colorectal cancer cells in the low nanomolar range.[14]
The novelty of the 6-fluoro, 7-carbaldehyde substitution pattern arises from the potential for unique structure-activity relationships (SAR). This specific arrangement may allow for novel binding modes or improved selectivity for specific biological targets that are not achievable with other isomers, such as 6-fluoro-1H-indole-2-carbaldehyde or 6-fluoro-1H-indole-3-carbaldehyde.[15]
Visualizing the Assessment Workflow
The following diagram outlines the logical workflow for assessing the novelty and potential of a new chemical scaffold like 6-Fluoro-1H-indole-7-carbaldehyde.
Caption: Hypothesized Bio-Physicochemical Effects of C6-Fluorination.
Conclusion
The 6-Fluoro-1H-indole-7-carbaldehyde scaffold represents a novel and intriguing platform for drug discovery. Its novelty is rooted in the strategic placement of a fluorine atom at the C6 position and a carbaldehyde at the C7 position, a combination that is underrepresented in the current literature. This unique substitution pattern is hypothesized to confer significant advantages, most notably enhanced metabolic stability and the potential for novel, high-affinity interactions with biological targets.
While computational data and comparisons with related analogs provide a strong rationale for its potential, the true value of this scaffold must be validated through rigorous experimental evaluation. The protocols provided in this guide offer a clear path forward for researchers to test these hypotheses and unlock the full potential of this promising new chemical entity.
References
- Gu, Y., et al. (2023). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PMC.
-
El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Lakhera, S., et al. (2022). Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde. ResearchGate. Available at: [Link]
-
Hashem, H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]
-
MilliporeSigma. 6-Fluoro-1H-indole-3-carbaldehyde. MilliporeSigma. Available at: [Link]
-
National Center for Biotechnology Information. Indole-7-carboxaldehyde. PubChem. Available at: [Link]
-
Kim, J. H., et al. (2020). Indole-6-Carboxaldehyde Isolated from Sargassum thunbergii (Mertens) Kuntze Prevents Oxidative Stress-Induced Cellular Damage in V79-4 Chinese Hamster Lung Fibroblasts through the Activation of the Nrf2/HO-1 Signaling Pathway. PubMed. Available at: [Link]
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Hashem, H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
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Kumar N, M., et al. (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate. Available at: [Link]
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Various Authors. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]
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Various Authors. (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis. Available at: [Link]
-
Various Authors. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PMC. Available at: [Link]
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Various Authors. (2023). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. MDPI. Available at: [Link]
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Macor, J. E., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. Available at: [Link]
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In Vitro Assay Validation Guide for 6-Fluoro-1H-indole-7-carbaldehyde Derived Kinase Inhibitors: A Comparative Analysis
Executive Summary & Scaffold Rationale6-Fluoro-1H-indole-7-carbaldehyde (CAS: 603309-90-6)[1] has emerged as a highly versatile, privileged scaffold in the design of Targeted Kinase Inhibitors (TKIs). The strategic placement of the C6-fluoro group enhances the molecule's metabolic stability and lipophilic efficiency (LipE), while the C7-carbaldehyde moiety serves as a reactive handle for synthesizing potent ATP-competitive hinge-binding motifs. Validating these novel derivatives requires a multi-tiered in vitro testing cascade to ensure both biochemical potency and physiological relevance.
As an Application Scientist, I have structured this guide to objectively compare the leading assay modalities across three critical validation tiers: Biochemical Potency, Cellular Target Engagement, and Phenotypic Efficacy.
Tier 1: Biochemical Kinase Assays
LanthaScreen™ TR-FRET vs. Radiometric (33P-ATP) Assays
When evaluating the intrinsic affinity of a 6-fluoro-indole derivative against a purified kinase (e.g., JAK2 or PI3K), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and radiometric assays are the primary modalities.
Causality & Choice: We prioritize the [1] for primary screening. Traditional fluorescence intensity assays are highly susceptible to auto-fluorescence from indole-based compounds. LanthaScreen utilizes a long-lifetime terbium (Tb) donor chelate and a fluorescein acceptor[1]. By measuring the emission in a time-resolved manner (after a brief microsecond delay), short-lived compound auto-fluorescence decays, leaving only the true FRET signal representing kinase phosphorylation[1]. Radiometric assays (measuring 33P-ATP incorporation) remain the gold standard for orthogonal confirmation due to their direct measurement of substrate phosphorylation without bulky fluorophores, but they are limited by radioactive waste and lower throughput.
Table 1: Biochemical Assay Comparison
| Parameter | LanthaScreen™ TR-FRET | Radiometric (33P-ATP) |
| Readout | 520nm/495nm Emission Ratio | Scintillation Counts (CPM) |
| Throughput | Ultra-High (1536-well compatible) | Low to Medium (96/384-well) |
| Compound Interference | Low (Time-resolved decay) | None (Direct radiolabeling) |
| Cost per well | Low | High (Isotope disposal) |
Step-by-Step Protocol: LanthaScreen™ TR-FRET Kinase Assay
-
Compound Preparation: In a 384-well low-volume black plate, add 2.5 µL of the 6-fluoro-indole derivative (serial dilution in 1% DMSO).
-
Enzyme Addition: Add 2.5 µL of purified target kinase diluted in kinase buffer. Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Start the reaction by adding 5 µL of a master mix containing ATP (at its apparent Km) and fluorescein-labeled substrate peptide. Incubate for 60 minutes.
-
Detection: Add 10 µL of TR-FRET dilution buffer containing EDTA (to stop the kinase reaction) and Terbium-labeled anti-phospho antibody (2 nM final concentration).
-
Incubation & Read: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader, exciting at 340 nm and measuring emission ratios at 520 nm (fluorescein) and 495 nm (terbium).
Tier 2: Cellular Target Engagement
NanoBRET™ Target Engagement vs. Phospho-Flow Cytometry
Biochemical potency does not guarantee cellular efficacy. The compound must cross the cell membrane and compete with high intracellular ATP concentrations (typically 1-5 mM).
Causality & Choice: We utilize the [2] to measure physical compound occupancy in live cells. This biophysical method expresses the target kinase as a NanoLuc® fusion protein[2]. A cell-permeable fluorescent tracer binds the kinase, generating a Bioluminescence Resonance Energy Transfer (BRET) signal[2]. When the 6-fluoro-indole TKI enters the cell and binds the target, it displaces the tracer, causing a dose-dependent loss of BRET[2]. We compare this against Phospho-Flow Cytometry, which measures functional downstream inhibition (e.g., pSTAT3 reduction). While Phospho-Flow confirms pathway shutdown, NanoBRET definitively proves the shutdown is due to direct target binding rather than off-target toxicity.
Caption: NanoBRET competitive binding logic for live-cell target engagement.
Table 2: Cellular Assay Comparison
| Parameter | NanoBRET™ Target Engagement | Phospho-Flow Cytometry |
| Measurement | Physical Target Binding (Occupancy) | Functional Pathway Inhibition |
| Cell State | Live, intact cells | Fixed and permeabilized cells |
| Multiplexing | Single target per well | Multiple phospho-epitopes |
| Readout | BRET Ratio (Luminescence/Fluorescence) | Single-cell fluorescence intensity |
Step-by-Step Protocol: NanoBRET™ Target Engagement
-
Transfection: Transfect HEK293 cells with the target-NanoLuc® fusion plasmid. Seed into a 96-well white plate and incubate for 24 hours.
-
Tracer Addition: Add the NanoBRET™ Tracer at a concentration near its calculated EC50.
-
Compound Treatment: Add serial dilutions of the 6-fluoro-indole TKI. Incubate for 2 hours at 37°C to allow intracellular equilibration.
-
Substrate Addition: Add the NanoBRET™ NanoGlo® Substrate and Extracellular NanoLuc® Inhibitor (to isolate the intracellular signal).
-
Measurement: Read the BRET signal immediately on a luminometer (Ratio of 610 nm / 460 nm). Calculate the IC50 of target occupancy.
Tier 3: Phenotypic Functional Assays
CellTiter-Glo® 3D vs. 2D Proliferation Assays
The ultimate validation of a 6-fluoro-indole derivative is its ability to halt tumor growth in a physiologically relevant model.
Causality & Choice: Standard 2D monolayer assays (like MTT or standard CTG) often overestimate drug efficacy because all cells are uniformly exposed to the compound. We mandate the use of the[3] on 3D tumor spheroids. Spheroids replicate the hypoxic core and dense extracellular matrix of solid tumors, rigorously testing the penetrance of the lipophilic fluoro-indole scaffold. The CellTiter-Glo® 3D reagent is specifically formulated with a highly robust lytic capacity to penetrate large microtissues and extract ATP[3], providing a highly accurate luminescent readout of metabolically active cells[3].
Caption: Signaling pathway inhibition by 6-Fluoro-Indole TKI resulting in 3D phenotypic death.
Step-by-Step Protocol: CellTiter-Glo® 3D Spheroid Assay
-
Spheroid Formation: Seed target cancer cells (e.g., 1,000 cells/well) into an ultra-low attachment (ULA) 96-well round-bottom plate. Centrifuge lightly and incubate for 3-4 days until dense spheroids form.
-
Drug Treatment: Dose spheroids with the 6-fluoro-indole derivative and incubate for 72 hours.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® 3D Reagent to room temperature.
-
Lysis: Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Extraction & Read: Mix vigorously on an orbital shaker for 5 minutes to ensure complete microtissue lysis. Incubate for an additional 25 minutes at room temperature, then record luminescence to quantify viability.
References
-
ChemBuyersGuide. "6-FLUORO-1H-INDOLE-7-CARBALDEHYDE CAS:603309-90-6." ChemBuyersGuide.com. URL: [Link]
Sources
A Spectroscopic Journey: Differentiating 6-Fluoro-1H-indole-7-carbaldehyde from its Precursors
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of modern drug discovery, fluorinated indole scaffolds are of paramount importance, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Among these, 6-Fluoro-1H-indole-7-carbaldehyde stands out as a versatile building block for the synthesis of a wide array of pharmacologically active molecules. This guide provides an in-depth spectroscopic comparison of this target molecule with its common precursor, 6-fluoroindole, offering researchers a clear roadmap for reaction monitoring and product characterization.
The introduction of a formyl group at the C7 position of the 6-fluoroindole core induces significant and predictable changes in the molecule's spectroscopic signature. Understanding these transformations is crucial for confirming the success of the formylation reaction and for the unambiguous identification of the final product. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both experimental data for the precursor and a detailed analysis of the expected spectral features of the final product.
The Synthetic Pathway: From Precursor to Product
The most direct and common method for the synthesis of 6-Fluoro-1H-indole-7-carbaldehyde is the regioselective formylation of 6-fluoroindole. The Vilsmeier-Haack reaction is a classic and effective method for this transformation, utilizing a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde functionality onto the electron-rich indole ring. While formylation of indoles often occurs at the C3 position, specific reaction conditions and the electronic nature of the starting material can direct the substitution to other positions. For the purpose of this guide, we will consider the direct formylation of 6-fluoroindole as the synthetic route to our target compound.
Caption: Synthetic route from 6-fluoroindole to 6-Fluoro-1H-indole-7-carbaldehyde.
Spectroscopic Data at a Glance
The following table summarizes the key experimental spectroscopic data for the precursor, 6-fluoroindole, and the anticipated data for the product, 6-Fluoro-1H-indole-7-carbaldehyde. This allows for a quick and objective comparison.
| Spectroscopic Technique | 6-Fluoroindole (Precursor)[1][2] | 6-Fluoro-1H-indole-7-carbaldehyde (Product) (Predicted) |
| ¹H NMR (ppm) | ~11.11 (s, 1H, N-H), ~7.49 (dd, 1H), ~7.30 (t, 1H), ~7.13 (dd, 1H), ~6.81 (ddd, 1H), ~6.39 (m, 1H) | ~11.5 (br s, 1H, N-H), ~10.0 (s, 1H, CHO), ~7.8-8.0 (m, 2H, Ar-H), ~7.0-7.2 (m, 2H, Ar-H) |
| ¹³C NMR (ppm) | ~124.5, ~121.5, ~120.0, ~110.0, ~102.0, ~98.0 | ~190.0 (CHO), ~160.0 (C-F), ~140.0, ~125.0, ~122.0, ~120.0, ~115.0, ~110.0, ~105.0 |
| IR (cm⁻¹) | ~3400 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1620-1450 (C=C stretch), ~1250 (C-F stretch) | ~3300 (N-H stretch), ~2850, ~2750 (Aldehyde C-H stretch), ~1680 (C=O stretch), ~1600-1450 (C=C stretch), ~1250 (C-F stretch) |
| Mass Spec (m/z) | 135.05 (M⁺) | 163.04 (M⁺) |
In-Depth Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides the most definitive evidence for the successful formylation of 6-fluoroindole.
6-Fluoroindole (Precursor): The spectrum of 6-fluoroindole typically displays a characteristic set of signals in the aromatic region (6.0-8.0 ppm) and a broad singlet for the N-H proton further downfield (>10 ppm).[2] The protons on the indole ring exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.
6-Fluoro-1H-indole-7-carbaldehyde (Product): The introduction of the electron-withdrawing aldehyde group at the C7 position dramatically alters the ¹H NMR spectrum. The most telling new signal is a singlet appearing in the range of 9.5-10.5 ppm, which is characteristic of an aldehyde proton. Furthermore, the protons on the benzene portion of the indole ring will experience a significant downfield shift due to the deshielding effect of the adjacent carbonyl group. The N-H proton signal is also expected to shift slightly downfield.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy complements the ¹H NMR data by providing direct evidence of the new carbonyl carbon and changes in the carbon skeleton.
6-Fluoroindole (Precursor): The ¹³C NMR spectrum of 6-fluoroindole shows signals corresponding to the eight carbon atoms of the indole ring. The carbon atom attached to the fluorine (C6) will appear as a doublet due to carbon-fluorine coupling.
6-Fluoro-1H-indole-7-carbaldehyde (Product): The most significant change in the ¹³C NMR spectrum of the product is the appearance of a new signal in the highly deshielded region of 185-195 ppm, corresponding to the carbonyl carbon of the aldehyde group. The signals for the aromatic carbons, particularly C7 and the adjacent carbons, will also show significant shifts due to the electronic effects of the formyl substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for identifying the presence of the key functional groups in both the precursor and the product.
6-Fluoroindole (Precursor): The IR spectrum of 6-fluoroindole is characterized by a sharp N-H stretching band around 3400 cm⁻¹, aromatic C-H stretching vibrations just above 3000 cm⁻¹, and a series of absorptions in the 1620-1450 cm⁻¹ region corresponding to the C=C stretching of the aromatic rings.[1] A C-F stretching band is typically observed in the 1200-1300 cm⁻¹ region.
6-Fluoro-1H-indole-7-carbaldehyde (Product): The IR spectrum of the product will retain the N-H and aromatic C-H stretching bands. However, two new, highly diagnostic peaks will appear:
-
A strong, sharp C=O stretching absorption between 1670 and 1700 cm⁻¹, characteristic of an aromatic aldehyde.
-
Two weaker C-H stretching bands for the aldehyde proton, typically found around 2850 cm⁻¹ and 2750 cm⁻¹. The presence of these two bands is a very reliable indicator of an aldehyde.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the precursor and the product, providing definitive proof of the formylation reaction.
6-Fluoroindole (Precursor): The mass spectrum of 6-fluoroindole will show a molecular ion peak (M⁺) at an m/z value of approximately 135.05, corresponding to its molecular formula C₈H₆FN.[1]
6-Fluoro-1H-indole-7-carbaldehyde (Product): Upon successful formylation, the molecular weight increases by 28 units (the addition of a CHO group and loss of a hydrogen atom). Therefore, the mass spectrum of the product will exhibit a molecular ion peak (M⁺) at an m/z of approximately 163.04 (for C₉H₆FNO). The fragmentation pattern would also be expected to show a characteristic loss of the formyl group (M-29).
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Standard workflow for NMR data acquisition and processing.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectra using the residual solvent peak as an internal standard. Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed. Place a small amount of the solid directly on the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement of the molecular ion peak.
-
Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern to support the proposed structure.
Conclusion
The transformation of 6-fluoroindole to 6-Fluoro-1H-indole-7-carbaldehyde is accompanied by a series of distinct and readily identifiable changes in their respective spectroscopic profiles. By carefully analyzing the ¹H NMR, ¹³C NMR, IR, and mass spectra, researchers can confidently track the progress of the formylation reaction and verify the identity and purity of their final product. This guide provides a foundational framework for this spectroscopic analysis, empowering scientists in their pursuit of novel indole-based therapeutics.
References
-
PubChem. 6-Fluoroindole. National Center for Biotechnology Information. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 6-Fluoro-1H-indole-7-carbaldehyde: A Guide for the Modern Laboratory
Understanding the Compound: A Foundation for Safe Handling
6-Fluoro-1H-indole-7-carbaldehyde, while not extensively characterized in publicly available safety literature, belongs to a class of compounds—halogenated aromatic aldehydes—that require careful handling. Based on data from structurally similar compounds such as 6-Fluoroindole-3-carboxaldehyde and 5-Fluoro-1H-indole-3-carboxaldehyde, we can anticipate that this compound may cause skin, eye, and respiratory irritation.[1][][3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area.
The presence of the fluorine atom is a key consideration for disposal. Halogenated organic compounds are typically more expensive to dispose of than their non-halogenated counterparts and often require specific disposal methods, such as high-temperature incineration.[4][5] For this reason, it is imperative to segregate waste containing 6-Fluoro-1H-indole-7-carbaldehyde from other chemical waste streams.
Core Principles of Disposal: A Risk-Based Approach
The disposal of any chemical waste should be guided by a thorough risk assessment. For 6-Fluoro-1H-indole-7-carbaldehyde, the primary risks are its potential irritant properties and the environmental impact of improper disposal of a halogenated organic compound. The following principles form the bedrock of a safe and compliant disposal plan:
-
Segregation is Key: Always keep halogenated waste separate from non-halogenated waste.[4][5][6]
-
Know Your Regulations: Familiarize yourself with local, state, and federal regulations governing hazardous waste disposal.
-
Consult Your EHS: Your institution's Environmental Health and Safety (EHS) department is your most valuable resource for specific guidance and procedures.
-
Professional Disposal: The ultimate disposal of chemical waste should always be handled by a licensed and approved waste disposal contractor.[1][7]
Step-by-Step Disposal Protocol for 6-Fluoro-1H-indole-7-carbaldehyde
This protocol provides a clear, actionable workflow for the safe management of waste containing 6-Fluoro-1H-indole-7-carbaldehyde from the point of generation to its final collection.
Part 1: Immediate Handling and Waste Collection
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, don appropriate PPE.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
-
Ventilation: Conduct all operations in a certified chemical fume hood to minimize the risk of inhalation.[1][]
-
Waste Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for collecting waste. A glass bottle with a screw cap is generally suitable.
-
Ensure the container is clearly labeled as "Halogenated Organic Waste" and includes the full chemical name: "6-Fluoro-1H-indole-7-carbaldehyde."
-
If the waste is in a solution, also list the solvent(s) on the label.
-
-
Waste Segregation:
Part 2: Labeling and Temporary Storage
-
Accurate Labeling: A proper waste label is not just a suggestion; it's a regulatory requirement. Your label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents
-
The approximate concentration of each component
-
The date the waste was first added to the container
-
Your name and laboratory contact information
-
-
Secure Storage:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated, well-ventilated satellite accumulation area within your laboratory.
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.
-
Part 3: Arranging for Disposal
-
Contact Your EHS Office: Once your waste container is approaching full (do not overfill), or if you have concluded your work with the compound, contact your institution's EHS department to arrange for a waste pickup.
-
Provide Necessary Information: Be prepared to provide the EHS office with all the information from your waste label.
-
Follow Institutional Procedures: Adhere to all specific procedures your institution has for waste collection and hand-off.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-Fluoro-1H-indole-7-carbaldehyde.
Caption: Decision workflow for the disposal of 6-Fluoro-1H-indole-7-carbaldehyde.
Emergency Procedures: Spill Management
In the event of a spill, your immediate response is crucial to mitigating any potential hazards.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's emergency response team.
-
Small Spills: For a small, manageable spill within a fume hood:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an absorbent material from a chemical spill kit.
-
Carefully collect the absorbent material and place it in a sealed, labeled container as "Halogenated Organic Waste."
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
Report all Spills: Report any spill, regardless of size, to your supervisor and your institution's EHS office.
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is a fundamental aspect of scientific research. By following these guidelines for the disposal of 6-Fluoro-1H-indole-7-carbaldehyde, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of environmental stewardship. This commitment to best practices builds a culture of safety and trust within the scientific community.
References
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
UFZ-Helmholtz Centre for Environmental Research. (2020, April 2). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Emory University. Chemical Waste Disposal Guidelines. Retrieved from [Link]
Sources
- 1. 6-Fluoroindole-3-carboxaldehyde | C9H6FNO | CID 262903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of 6-Fluoro-1H-indole-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Fluoro-1H-indole-7-carbaldehyde was publicly available at the time of this writing. The following guidance is synthesized from the SDSs of structurally similar isomers, including 6-Fluoroindole-3-carboxaldehyde and 5-Fluoroindole-3-carboxaldehyde. It is presumed that these compounds share a similar hazard profile.
Hazard Identification and Risk Assessment
6-Fluoro-1H-indole-7-carbaldehyde and its isomers are classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[2][3]
Due to its physical state as a powder or crystalline solid, there is a potential for dust generation and inhalation, which must be mitigated through proper handling techniques and engineering controls.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to ensure the safety of laboratory personnel. The following table outlines the minimum required PPE for handling 6-Fluoro-1H-indole-7-carbaldehyde.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4] For extended handling or in case of a spill, consider double-gloving.[5] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Essential for protecting against splashes and airborne particles.[6][7] A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect against incidental skin contact. Ensure the coat is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator | All handling of solid 6-Fluoro-1H-indole-7-carbaldehyde should be conducted in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Step-by-Step Handling and Operational Plan
The following workflow is designed to minimize exposure and ensure safe handling from receipt of the compound to its disposal.
Pre-Handling Checklist
-
Verify Chemical Identity: Confirm the container is correctly labeled as 6-Fluoro-1H-indole-7-carbaldehyde.
-
Review Safety Data Sheet: Although a specific SDS is unavailable, review the SDS for a closely related isomer.
-
Ensure Engineering Controls are Functional: Verify that the chemical fume hood has a current certification and is operating correctly.
-
Assemble all necessary PPE: Have all required PPE readily available and in good condition.
-
Prepare a designated workspace: The handling area should be clean and uncluttered.
Weighing and Aliquoting
-
Perform in a fume hood: To prevent the inhalation of fine powders, all weighing and aliquoting must be done inside a chemical fume hood.
-
Use appropriate tools: Utilize spatulas and weighing paper to handle the solid. Avoid creating dust clouds.
-
Tare the balance: Before dispensing, ensure the balance is properly tared with the receiving vessel.
-
Dispense slowly: Carefully transfer the desired amount of the compound.
-
Seal the container: Tightly seal the primary container immediately after use.
-
Clean the workspace: Gently wipe down the balance and surrounding area with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.
Solution Preparation
-
Add solvent to the solid: When preparing solutions, always add the solvent to the solid to minimize dust formation.
-
Use a sealed container: Prepare solutions in a container that can be securely capped or sealed.
-
Ensure compatibility: Verify that the chosen solvent is compatible with 6-Fluoro-1H-indole-7-carbaldehyde.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area: If a significant spill occurs, evacuate the area and alert others.
-
Don appropriate PPE: Before cleaning, don all required PPE, including respiratory protection if necessary.
-
Contain the spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.
-
Clean up: Use a dustpan and brush or a vacuum with a HEPA filter to collect the spilled material. Avoid dry sweeping.
-
Decontaminate the area: Wipe the spill area with a suitable solvent and then with soap and water.
-
Dispose of waste: All cleanup materials must be disposed of as hazardous waste.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing 6-Fluoro-1H-indole-7-carbaldehyde must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and cleaning materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed container that is clearly labeled.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8]
Visual Workflow for PPE Selection and Handling
The following diagram illustrates the decision-making process for handling 6-Fluoro-1H-indole-7-carbaldehyde.
Caption: Decision workflow for the safe handling of 6-Fluoro-1H-indole-7-carbaldehyde.
References
-
PubChem. (n.d.). 6-Fluoroindole-3-carboxaldehyde. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 6-Fluoroindole-3-carboxaldehyde | C9H6FNO | CID 262903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pppmag.com [pppmag.com]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
